4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-bromo-3-methyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZRKPLGDMBWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673670 | |
| Record name | 4-Bromo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-87-6 | |
| Record name | 4-Bromo-3-methyl-1-(1-methylethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, renowned for its versatile pharmacological activities.[1][2] The strategic substitution on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is a member of this important class of heterocyclic compounds. The presence of a bromine atom offers a handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[3][4] This guide provides a comprehensive overview of the predicted physicochemical properties of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, alongside established methodologies for their experimental determination.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, the following properties have been predicted using established computational models and comparison with structurally similar compounds.
Molecular Structure and Identity
-
Molecular Formula: C₇H₁₁BrN₂
-
Molecular Weight: 203.08 g/mol
-
IUPAC Name: 4-bromo-1-isopropyl-3-methyl-1H-pyrazole
-
CAS Number: Not available.
Predicted Physical Properties
| Property | Predicted Value | Notes and Comparative Insights |
| Melting Point (°C) | 75 - 85 | The melting point of the related compound, 4-bromo-3-methyl-1H-pyrazole, is 77-79 °C. The introduction of the N-isopropyl group may slightly alter the crystal lattice packing and thus the melting point. |
| Boiling Point (°C) | ~270 | This is an estimation based on the boiling point of 4-bromo-3-isopropyl-1H-pyrazole, which is predicted to be 270°C.[5] |
| Density (g/cm³) | ~1.43 | This is an estimation based on the density of 4-bromo-3-isopropyl-1H-pyrazole, which is predicted to be 1.43 g/cm³.[5] |
| Solubility | Soluble in methanol and other polar organic solvents. | 4-bromo-3-methyl-1H-pyrazole is soluble in methanol. It is anticipated that the title compound will exhibit similar solubility in polar organic solvents. Solubility in aqueous solutions is expected to be low. |
| pKa | 2-3 | The pKa of pyrazole is approximately 2.5. The electron-withdrawing effect of the bromine atom at the 4-position is expected to slightly decrease the basicity of the pyrazole ring. |
| LogP | 2.0 - 3.0 | The lipophilicity (LogP) is an important parameter for drug absorption.[6] The presence of the isopropyl and methyl groups increases the lipophilicity compared to unsubstituted bromopyrazole. |
Spectroscopic Data (Predicted)
While experimental spectra are not available, the following are expected characteristic signals:
-
¹H NMR: Signals corresponding to the isopropyl group (a doublet and a septet), the methyl group (a singlet), and the pyrazole ring proton (a singlet).
-
¹³C NMR: Resonances for the three carbons of the isopropyl group, the methyl carbon, and the three distinct carbons of the pyrazole ring.
-
Mass Spectrometry (MS): A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental procedures for determining the key physicochemical properties of novel compounds like 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.
Melting Point Determination
The melting point is a crucial indicator of purity.
Methodology: Capillary Melting Point
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.
Causality Behind Experimental Choices: The slow heating rate near the melting point is critical for ensuring thermal equilibrium and obtaining an accurate measurement. A sharp melting range is indicative of a pure compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation and Confirmation of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the unambiguous structural elucidation and confirmation of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, a key heterocyclic intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to instill a deep, causality-driven understanding of the analytical workflow. We will explore the synergistic application of mass spectrometry, vibrational spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance techniques. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment. This guide is intended for researchers, analytical scientists, and drug development professionals who require robust and defensible characterization of novel chemical entities.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of pharmaceutical development, the absolute structural integrity of an active pharmaceutical ingredient (API) and its synthetic intermediates is paramount. An incorrect structural assignment can lead to catastrophic failures in later stages, including loss of efficacy, unforeseen toxicity, and significant financial and regulatory setbacks. The target molecule, 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, possesses several structural features—regioisomers and tautomers—that necessitate a multi-faceted analytical approach to prevent ambiguity. For instance, the position of the isopropyl group on N1 versus N2, and the relative positions of the methyl and bromo substituents, cannot be confirmed by a single technique.
This guide presents an integrated analytical strategy, demonstrating how orthogonal data from multiple spectroscopic techniques converge to build an unshakeable, three-dimensional understanding of the molecular architecture. The causality behind each experimental choice is explained, reflecting a field-proven methodology for generating authoritative and reliable data.
The Analytical Workflow: A Strategy of Convergent Validation
A robust structural elucidation is not a linear process but a parallel investigation where each data stream informs and validates the others. The overall strategy is to first confirm the molecular formula and key functional groups, then map the precise atomic connectivity.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Causality: The initial goal is to confirm that the compound has the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass for this purpose as it provides the exact mass, allowing for the calculation of a unique molecular formula. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides an immediate and powerful validation point.[1]
Expected Data
| Analysis | Expected Result | Rationale |
| HRMS (ESI+) | m/z for [M+H]⁺: 217.0284 / 219.0263 | Calculated for C₇H₁₂BrN₂⁺. The two peaks of nearly equal intensity confirm the presence of one bromine atom. |
| GC-MS (EI) | M⁺˙ at m/z 216 / 218 | Molecular ion peak. |
| Key Fragments | [M-CH₃]⁺ (loss of methyl), [M-C₃H₇]⁺ (loss of isopropyl), and fragments from pyrazole ring cleavage.[2][3] |
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for electrospray ionization (ESI) in positive mode.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a known standard immediately prior to the run to ensure high mass accuracy (<5 ppm).
-
Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Extract the masses for the [M+H]⁺ isotopic cluster. Use the instrument software to calculate the molecular formula from the measured exact mass of the monoisotopic peak and compare it to the theoretical value. Confirm the isotopic pattern matches the theoretical distribution for a compound containing one bromine atom.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FT-IR spectroscopy is a rapid and cost-effective method to confirm the presence of expected functional groups and the absence of others.[4] For this molecule, we expect to see C-H stretches from the alkyl groups and aromatic-like stretches from the pyrazole ring. Critically, the absence of a broad N-H stretching band (~3100-3500 cm⁻¹) is strong evidence that the pyrazole nitrogen has been successfully alkylated.[5]
Expected Data
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~2970-2870 | C-H stretch (aliphatic) | Confirms presence of isopropyl and methyl groups. |
| ~1550-1450 | C=N, C=C ring stretch | Characteristic of the pyrazole ring system.[6] |
| ~1380 | C-H bend (isopropyl) | Often a distinctive doublet, confirming the isopropyl group. |
| ~1050 | C-N stretch | Associated with the pyrazole ring structure.[6] |
| Absence >3100 | No N-H stretch | Supports successful N-alkylation at the N1 position. |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small, solvent-free sample (a few milligrams of solid or a single drop of liquid) directly onto the ATR crystal. No KBr pellet preparation is required, making this a fast and clean method.
-
Background Scan: With the clean, empty ATR crystal, run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Apply the sample and lower the anvil to ensure good contact. Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum (baseline correction, if necessary) and label the key peaks corresponding to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D experiments will allow us to map every atom's environment and its relationship to its neighbors.[7][8]
1D NMR: ¹H and ¹³C Spectra
Expertise & Causality: The ¹H spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity). The ¹³C spectrum reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 | Singlet (s) | 1H | H5 | The sole proton on the pyrazole ring. It is a singlet as it has no adjacent proton neighbors. Its downfield shift is due to the aromatic nature of the ring. |
| ~4.50 | Septet (sept) | 1H | N-CH(CH₃)₂ | The methine proton of the isopropyl group. It is split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, 6+1=7). |
| ~2.25 | Singlet (s) | 3H | C3-CH₃ | The methyl group on the pyrazole ring. It is a singlet as it has no adjacent proton neighbors. |
| ~1.45 | Doublet (d) | 6H | N-CH(CH₃)₂ | The six equivalent protons of the two isopropyl methyl groups. They are split into a doublet by the single methine proton (n+1 rule, 1+1=2). |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~148.0 | Positive (CH) | C5 | Aromatic-like CH carbon of the pyrazole ring. |
| ~145.0 | No Signal | C3 | Quaternary carbon attached to the methyl group and nitrogen. |
| ~92.0 | No Signal | C4 | Quaternary carbon attached to the bromine. The "heavy atom effect" of bromine shifts this carbon upfield. |
| ~51.0 | Positive (CH) | N-CH(CH₃)₂ | Aliphatic methine carbon directly attached to nitrogen. |
| ~22.5 | Positive (CH₃) | N-CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |
| ~12.0 | Positive (CH₃) | C3-CH₃ | The methyl carbon attached to the pyrazole ring. |
2D NMR: COSY, HSQC, and HMBC
Expertise & Causality: While 1D NMR provides strong evidence, 2D NMR provides definitive proof of connectivity, leaving no room for doubt.[9][10]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We expect a single key correlation: between the isopropyl methine (CH) and the isopropyl methyls (CH₃).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-coupling). This allows for unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons over 2-3 bonds (²J and ³J-coupling), building the molecular skeleton piece by piece.
Key Expected HMBC Correlations
The following correlations would unambiguously confirm the structure of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole :
-
Isopropyl to Ring Connection: The isopropyl methine proton (~4.50 ppm) will show a correlation to the C5 carbon of the pyrazole ring (~148.0 ppm). This is a ³J-coupling that proves the isopropyl group is attached to N1.
-
Methyl to Ring Connection: The C3-methyl protons (~2.25 ppm) will show correlations to the C3 (~145.0 ppm) and C4 (~92.0 ppm) carbons of the pyrazole ring. This confirms the methyl group is at the C3 position.
-
Ring Proton Position: The H5 proton (~7.50 ppm) will show correlations to C3 (~145.0 ppm) and C4 (~92.0 ppm), confirming its position adjacent to the bromo-substituted carbon.
Caption: Key HMBC correlations confirming the molecular skeleton.
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). A high-quality NMR tube is essential for good shimming.
-
1D ¹H Acquisition: Lock and shim the spectrometer. Acquire a standard proton spectrum with 8-16 scans.
-
1D ¹³C and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed for good signal-to-noise. Run a DEPT-135 experiment to differentiate carbon types.
-
2D COSY Acquisition: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
2D HSQC Acquisition: Use a standard gradient-selected HSQC pulse sequence optimized for a one-bond C-H coupling constant of ~145 Hz.
-
2D HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence. The key parameter is the long-range coupling delay, which should be optimized for a coupling constant of ~8 Hz to preferentially observe 2- and 3-bond correlations.
-
Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform Fourier transformation, phasing, and baseline correction.
Conclusion: The Convergence of Evidence
The structural elucidation of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is achieved not by a single piece of evidence, but by the seamless convergence of orthogonal data. HRMS establishes the correct elemental formula and the presence of bromine. FT-IR confirms the expected functional groups and the crucial absence of an N-H bond. 1D NMR provides the initial map of atom environments, with characteristic multiplicities for the isopropyl and methyl groups. Finally, 2D NMR, particularly the HMBC experiment, serves as the ultimate arbiter, definitively linking these fragments into the single, correct regioisomeric structure. This rigorous, multi-technique approach ensures the highest level of confidence, providing the solid, trustworthy data required for progression in a drug development pipeline.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link][11][12]
-
Jimeno, M. L., et al. (1998). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 36(4), 291-294. [Link][13]
-
Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link][2]
-
Elyashberg, M., et al. (2012). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Magnetic Resonance in Chemistry, 50(S1). [Link][9]
-
Gómez-Cerezo, N., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5440. [Link][5][14]
-
ResolveMass Laboratories Inc. (2024). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link][4]
-
T. van der Does, et al. (1966). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link][3]
-
López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link][15]
-
Pop, A., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 23(23), 14618. [Link][8]
-
Blasi, F., et al. (2018). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 56(6), 506-513. [Link][7]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link][10]
-
Zabar, R., et al. (2019). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link][6]
-
Anderson, D. J., & Percival, A. (1966). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link][16]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
CAS number and molecular formula for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
An In-depth Technical Guide to 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole: Synthesis, Properties, and Applications for Advanced Research
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Substituted Pyrazoles in Modern Chemistry
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a scientifically grounded, theoretical framework for the synthesis, characterization, and potential applications of this molecule, drawing upon established principles and data from closely related analogs.
Chemical Identity and Physicochemical Properties
The first step in understanding a molecule is to define its fundamental properties. For 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, these are outlined below.
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-1-(propan-2-yl)-3-methyl-1H-pyrazole | - |
| Molecular Formula | C₇H₁₁BrN₂ | - |
| Molecular Weight | 203.08 g/mol | - |
| CAS Number | Not assigned | - |
The physicochemical properties of this molecule can be predicted based on its structure and by comparison with its un-alkylated precursor, 4-bromo-3-methyl-1H-pyrazole (Molecular Weight: 161.00 g/mol )[3], and its N-methyl analog, 4-bromo-1-methyl-1H-pyrazole (Molecular Weight: 161.00 g/mol ). The introduction of the N-isopropyl group is expected to increase its lipophilicity (logP) and boiling point, while potentially influencing its solubility in organic solvents.
| Property | Predicted Value/State | Rationale |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on analogs like 4-bromo-1-methyl-1H-pyrazole, which is a liquid. |
| Boiling Point | > 190 °C at 760 mmHg | Higher than the N-methyl analog (185-188 °C) due to increased molecular weight and van der Waals forces. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) | The nonpolar isopropyl group enhances solubility in organic media. |
| Stability | Stable under standard conditions; potentially light-sensitive | Common for halogenated heterocyclic compounds. |
Proposed Synthesis: N-Alkylation of 4-bromo-3-methyl-1H-pyrazole
The most direct and logical synthetic route to 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is through the N-alkylation of the readily available starting material, 4-bromo-3-methyl-1H-pyrazole. This transformation is a standard procedure in heterocyclic chemistry.
Synthetic Rationale and Mechanistic Insight
The pyrazole ring possesses two nitrogen atoms, but the N-H proton is acidic and can be readily removed by a suitable base to form a pyrazolide anion. This anion is a potent nucleophile that can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form the N-alkylated product.
The choice of base is critical. A strong, non-nucleophilic base is required to fully deprotonate the pyrazole without competing in the subsequent alkylation step. Sodium hydride (NaH) is an excellent choice for this purpose, as it irreversibly deprotonates the pyrazole to generate the pyrazolide salt and hydrogen gas, which evolves from the reaction mixture, driving the equilibrium towards the product.
The electrophile, 2-bromopropane (isopropyl bromide), provides the isopropyl group. The reaction is typically conducted in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the cation of the pyrazolide salt, enhancing the nucleophilicity of the anion.
Experimental Protocol
Reaction: N-isopropylation of 4-bromo-3-methyl-1H-pyrazole
Materials:
-
4-bromo-3-methyl-1H-pyrazole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
2-bromopropane (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methyl-1H-pyrazole.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium pyrazolide may be observed as a change in the color or consistency of the mixture.
-
Add 2-bromopropane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.
Spectroscopic Characterization (Predicted)
The successful synthesis of the target compound would be confirmed by standard spectroscopic methods.
-
¹H NMR: The spectrum should show a characteristic septet and doublet for the isopropyl group, a singlet for the C3-methyl group, and a singlet for the C5-proton of the pyrazole ring.
-
¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms, including the two carbons of the isopropyl group, the C3-methyl carbon, and the three carbons of the pyrazole ring (C3, C4, and C5).
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio), with the molecular ion peaks corresponding to the calculated molecular weight.
Applications in Research and Drug Development
The strategic placement of the bromo, isopropyl, and methyl groups on the pyrazole scaffold makes 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole a highly valuable, albeit theoretical, building block for combinatorial chemistry and lead optimization.
A Versatile Intermediate for Cross-Coupling Reactions
The bromine atom at the 4-position of the pyrazole ring is the key to its synthetic utility. It serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This capability is crucial for exploring the structure-activity relationship (SAR) of a lead compound.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a common linkage in many pharmaceuticals.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Role in Drug Design
The substituents on the pyrazole ring play specific roles in modulating the pharmacological properties of a molecule:
-
N-isopropyl group: This bulky, lipophilic group can enhance binding to hydrophobic pockets in target proteins, improve cell membrane permeability, and modulate the metabolic stability of the compound.
-
C3-methyl group: This small alkyl group can serve as a recognition element for the target protein or can be used to fine-tune the electronics and conformation of the pyrazole ring.
-
C4-bromo position: As described above, this is the primary point for diversification and exploration of chemical space.
Visualization of Synthetic Diversification
Caption: Diversification potential of the 4-bromo-pyrazole core.
Safety and Handling
While no specific safety data exists for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, the hazards can be inferred from data on structurally similar compounds, such as 4-bromo-3-methyl-1H-pyrazole and other halogenated heterocycles.[3][4]
| Hazard Class | Description | Precautionary Measures |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or in a fume hood. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole represents a molecule of significant synthetic potential for researchers in drug discovery and materials science. Although not a stock chemical, its synthesis is straightforward from common precursors. The strategic combination of a versatile bromine handle with modulating isopropyl and methyl groups makes it an ideal scaffold for the rapid generation of diverse chemical libraries. This guide provides the foundational knowledge for its synthesis, handling, and strategic application in the pursuit of novel chemical entities.
References
-
PubChem. 4-Bromo-5-isopropyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
PubChem. 4-bromo-3-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Chemchart. 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE. [Link]
- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
ResearchGate. How can I convert bromo to isopropyl on pyrazole 4th position? [Link]
-
MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
Sources
The Synthetic Chemist's Guide to Substituted 4-Bromopyrazoles: A Comprehensive Review of Core Methodologies
Substituted 4-bromopyrazoles are pivotal building blocks in modern medicinal chemistry and drug development. Their unique structural motif and the versatile reactivity of the C-Br bond make them indispensable precursors for the synthesis of a wide array of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and agrochemicals.[1] This technical guide provides an in-depth review of the principal synthetic strategies for accessing this valuable class of molecules, offering field-proven insights, detailed experimental protocols, and a comparative analysis of methodologies to empower researchers in their synthetic endeavors.
Strategic Approaches to the Synthesis of 4-Bromopyrazoles
The synthesis of substituted 4-bromopyrazoles can be broadly categorized into two main strategies: the construction of the pyrazole ring followed by bromination, and the convergent one-pot synthesis where cyclization and bromination occur in a single operation. More niche, yet powerful, methods such as cycloaddition reactions and the functionalization of pre-existing pyrazoles via Sandmeyer-type reactions offer alternative routes to specific target structures. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and scalability considerations.
The Classical Approach: Pyrazole Ring Synthesis Followed by Electrophilic Bromination
This well-established two-step sequence remains a cornerstone of 4-bromopyrazole synthesis. It offers a high degree of control and is amenable to a wide range of substitution patterns.
Knorr and Paal-Knorr Pyrazole Synthesis: The Foundation
The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, known as the Knorr pyrazole synthesis, is a fundamental and widely employed method for constructing the pyrazole core.[2] A closely related method, the Paal-Knorr synthesis, utilizes a 1,4-dicarbonyl compound. The regioselectivity of the Knorr synthesis is a critical consideration, particularly with unsymmetrical 1,3-dicarbonyls, as it can lead to a mixture of regioisomers.
The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The choice of reaction conditions, such as the solvent and the presence of an acid or base catalyst, can significantly influence the reaction rate and regioselectivity.
Mechanism of the Knorr Pyrazole Synthesis
Caption: General workflow of the Knorr pyrazole synthesis.
Electrophilic Bromination of the Pyrazole Ring
Once the pyrazole core is synthesized, the introduction of a bromine atom at the C4 position is typically achieved through electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles. The C4 position is generally the most electron-rich and sterically accessible site, leading to high regioselectivity for bromination.[3]
A variety of brominating agents can be employed, with N-Bromosuccinimide (NBS) being the most common due to its ease of handling and high reactivity.[4] Other reagents such as elemental bromine (Br₂) and N-bromosaccharin have also been successfully utilized.[5][6]
Mechanism of Electrophilic Bromination with NBS
Caption: General mechanism for the electrophilic bromination of a pyrazole ring.
Experimental Protocol 1: Synthesis of 4-Bromo-1-phenyl-3,5-dimethylpyrazole
Step 1: Synthesis of 1-phenyl-3,5-dimethylpyrazole
-
To a solution of acetylacetone (10.0 g, 0.1 mol) in ethanol (100 mL), add phenylhydrazine (10.8 g, 0.1 mol).
-
Heat the reaction mixture at reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-water (200 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry to afford 1-phenyl-3,5-dimethylpyrazole.
Step 2: Bromination
-
Dissolve 1-phenyl-3,5-dimethylpyrazole (8.6 g, 0.05 mol) in chloroform (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (9.8 g, 0.055 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium thiosulfate solution (2 x 50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield 4-bromo-1-phenyl-3,5-dimethylpyrazole.
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NBS | Chloroform | 0 to RT | 4 | ~85-95 | [7] |
| Br₂ | Acetic Acid | RT | 2 | ~80-90 | [5] |
| N-Bromosaccharin | Dichloromethane | RT | 1 | ~90-98 | [6] |
Convergent Strategies: One-Pot Synthesis of 4-Bromopyrazoles
One-pot multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several elegant one-pot procedures have been developed for the synthesis of 4-bromopyrazoles, directly from simple starting materials.[1]
A common approach involves the condensation of a 1,3-dicarbonyl compound and a hydrazine in the presence of a brominating agent.[5] This strategy circumvents the need to isolate the intermediate pyrazole, streamlining the synthetic process. The choice of catalyst and brominating agent is crucial for the success of these reactions.[6]
Experimental Protocol 2: One-Pot Synthesis of 4-Bromo-3,5-dimethyl-1-phenylpyrazole
-
In a round-bottom flask, mix acetylacetone (1.0 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), and silica-supported sulfuric acid (0.1 g) in a mortar and pestle.[5]
-
Grind the mixture at room temperature for 10 minutes.
-
Add N-bromosaccharin (2.6 g, 10 mmol) to the mixture and continue grinding for an additional 15 minutes.[5]
-
Monitor the reaction by TLC. Upon completion, add dichloromethane (20 mL) and filter to remove the catalyst.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 15 mL) and then with water (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization to afford 4-bromo-3,5-dimethyl-1-phenylpyrazole.
| 1,3-Dicarbonyl | Hydrazine | Brominating Agent | Catalyst | Yield (%) | Reference |
| Acetylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | 98 | [6] |
| Ethyl Acetoacetate | Phenylhydrazine | NBS | Acetic Acid | 85 | [8] |
| Dibenzoylmethane | Hydrazine Hydrate | Br₂ | None | 78 | [2] |
Cycloaddition Routes to 4-Bromopyrazoles
[3+2] Cycloaddition reactions provide a powerful and often highly regioselective method for the construction of the pyrazole ring. The synthesis of 4-bromopyrazoles via this strategy typically involves the reaction of a diazo compound with a brominated alkyne or a related dipolarophile.[9]
One notable example is the one-pot synthesis of 3,5-diaryl-4-bromopyrazoles from tosylhydrazones and gem-dibromoalkenes. In this process, the diazo compound and the bromoalkyne are generated in situ, leading to a highly efficient and convergent synthesis.[9]
Workflow for Cycloaddition Synthesis of 4-Bromopyrazoles
Caption: Convergent one-pot synthesis of 4-bromopyrazoles via in situ generation of reactants and subsequent cycloaddition.
The Sandmeyer Reaction: A Route from 4-Aminopyrazoles
The Sandmeyer reaction offers a classical yet effective method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.[10] This strategy is particularly useful for the synthesis of 4-bromopyrazoles when the corresponding 4-aminopyrazole is readily accessible. The synthesis of 4-aminopyrazoles can be achieved through various methods, including the reduction of 4-nitropyrazoles or the cyclization of β-ketonitriles with hydrazines.[11]
The Sandmeyer reaction involves the diazotization of the 4-aminopyrazole with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a pyrazolediazonium salt. Subsequent treatment with a copper(I) bromide catalyst promotes the displacement of the diazonium group with a bromide ion, liberating nitrogen gas.[12]
Experimental Protocol 3: Sandmeyer Bromination of 4-Amino-3,5-dimethylpyrazole
Step 1: Synthesis of 4-Amino-3,5-dimethylpyrazole (This can be achieved by reduction of 4-nitroso-3,5-dimethylpyrazole, which is obtained from the nitrosation of 3,5-dimethylpyrazole).[13]
Step 2: Diazotization and Sandmeyer Reaction
-
Suspend 4-amino-3,5-dimethylpyrazole (5.5 g, 0.05 mol) in a mixture of 48% hydrobromic acid (30 mL) and water (20 mL) and cool to 0-5 °C.[12]
-
Slowly add a solution of sodium nitrite (3.8 g, 0.055 mol) in water (10 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (8.6 g, 0.06 mol) in 48% hydrobromic acid (20 mL).[12]
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour until the evolution of nitrogen gas ceases.
-
Cool the mixture, extract with diethyl ether (3 x 50 mL), and wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give 4-bromo-3,5-dimethylpyrazole.
Modern Frontiers: C-H Functionalization
Direct C-H functionalization represents an increasingly important area of research, offering the potential for highly efficient and atom-economical syntheses. While still an emerging field for the direct bromination of pyrazoles, palladium-catalyzed C-H activation has shown promise for the introduction of various functional groups onto the pyrazole ring.[14] Chelation-assisted palladium-catalyzed cascade bromination reactions have been developed, although these often lead to further functionalization in a one-pot process.[14] The development of more direct and selective C-H bromination methods for pyrazoles remains an active area of investigation.
Conclusion and Future Outlook
The synthesis of substituted 4-bromopyrazoles is a well-established field with a diverse array of reliable and robust methodologies. The classical approach of pyrazole ring formation followed by electrophilic bromination remains a workhorse in the field, offering predictability and broad substrate scope. For increased efficiency and convergence, one-pot multicomponent reactions have emerged as powerful alternatives. Cycloaddition and Sandmeyer reactions provide valuable niche strategies for accessing specific substitution patterns.
As the demand for novel and complex pyrazole-based drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will be paramount. The continued exploration of C-H functionalization and other modern synthetic techniques will undoubtedly expand the synthetic chemist's toolbox for the construction of these vital heterocyclic building blocks. This guide serves as a comprehensive resource for researchers to navigate the existing landscape of 4-bromopyrazole synthesis and to inspire the development of the next generation of innovative methodologies.
References
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Globleland. Available at: [Link]
-
Anonymous. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [PDF]. Available at: [Link]
-
Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Organic & Biomolecular Chemistry, 13(17), 4964-4967. Available at: [Link]
-
Jia, X., et al. (2009). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. The Journal of Organic Chemistry, 74(24), 9470-9474. Available at: [Link]
-
Li, Y., et al. (2014). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 6(13), 4586-4592. Available at: [Link]
-
Anonymous. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at: [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]
-
Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420. Available at: [Link]
-
Anonymous. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
-
Anonymous. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Anonymous. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Anonymous. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Anonymous. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]
-
Anonymous. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. Available at: [Link]
-
Anonymous. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Synthesis of 4-Amino-3,5-dinitropyrazole (LLM-116, 1) undergoes trimerization to 4-diazo-3,5- bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226) upon heating. [PDF]. Available at: [Link]
-
Anonymous. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [PDF]. Available at: [Link]
-
Anonymous. (n.d.). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Sci-Hub. Available at: [Link]
- Anonymous. (n.d.). US7919633B2 - Process for preparation of celecoxib. Google Patents.
- Anonymous. (n.d.). WO2010095024A2 - An improved process for the preparation of celecoxib. Google Patents.
-
Anonymous. (n.d.). 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (CEL) Summary. Molecular Modeling and Bioinformatics Group. Available at: [Link]
-
Anonymous. (n.d.). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). PubMed. Available at: [Link]
-
Anonymous. (n.d.). (PDF) Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Sci-Hub. Available at: [Link]
-
Anonymous. (n.d.). Sandmeyer Reaction Mechanism. YouTube. Available at: [Link]
Sources
- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 9. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted 1H and 13C NMR shifts for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
Introduction: The Central Role of NMR in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For researchers working with heterocyclic compounds—a class of molecules central to medicinal chemistry—a predictive understanding of their NMR spectra is invaluable. It accelerates the confirmation of synthesized target molecules, aids in the identification of impurities, and provides a foundational dataset for further structural and conformational analysis.
This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, a substituted pyrazole of interest in synthetic chemistry. By dissecting the molecule into its constituent functional groups and applying fundamental principles of NMR theory, we will explain the causality behind the predicted chemical shifts and coupling patterns. This document is intended for professionals in the chemical sciences who require a rigorous, field-proven understanding of NMR spectral interpretation for novel heterocyclic systems.
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the following standardized numbering scheme for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole will be used throughout this guide.
Caption: Workflow for the prediction of NMR spectra from molecular structure.
Detailed ¹H NMR Shift Predictions
-
Pyrazole Ring Proton (H-5):
-
Prediction: δ ≈ 7.5 - 7.8 ppm (singlet, 1H).
-
Causality: In a parent 1H-pyrazole, the H-5 proton is typically found around 7.5 ppm. In our target molecule, several factors are at play. The N-isopropyl group is a weak electron-donating group, which would slightly shield H-5 (upfield shift). However, the bromine atom at C-4 exerts a powerful electron-withdrawing inductive effect. This effect deshields the entire ring system. Furthermore, the methyl group at C-3 provides minor electron donation. The dominant influence is the deshielding from the adjacent bromine, resulting in a predicted downfield shift relative to a simple alkyl-substituted pyrazole. Since there are no adjacent protons, this signal will appear as a sharp singlet. Spectroscopic data for a similar compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, shows the H-5 proton at 7.78 ppm, supporting this downfield prediction. [1][2]
-
-
Isopropyl Group Protons (N-CH(CH₃)₂):
-
Methine (CH, H-7): δ ≈ 4.4 - 4.7 ppm (septet, 1H, J ≈ 7 Hz).
-
Methyl (CH₃, H-8/9): δ ≈ 1.4 - 1.6 ppm (doublet, 6H, J ≈ 7 Hz).
-
Causality: The methine proton (H-7) is directly attached to the pyrazole's N1 nitrogen, a relatively electronegative atom. This proximity causes significant deshielding, pushing its chemical shift substantially downfield compared to a typical aliphatic CH. It will be split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, 6+1=7). Conversely, the six methyl protons (H-8/9) are equivalent due to free rotation around the C7-N1 bond. They are split into a doublet by the single methine proton (1+1=2). The expected coupling constant (J) for this vicinal coupling in an isopropyl group is typically around 7 Hz. [3][4]
-
-
Methyl Group Protons (C-CH₃):
-
Prediction: δ ≈ 2.2 - 2.4 ppm (singlet, 3H).
-
Causality: This methyl group is attached to an sp²-hybridized carbon (C-3) of the aromatic pyrazole ring. This environment is more deshielded than a standard aliphatic methyl group (which appears ~0.9 ppm). The signal will be a singlet as there are no protons on adjacent atoms to cause splitting. In related pyrazole structures, methyl groups at the C-3 or C-5 positions typically resonate in this region. [5]
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 (ring) | 7.5 – 7.8 | singlet (s) | 1H | N/A |
| H-7 (isopropyl CH) | 4.4 – 4.7 | septet (sept) | 1H | ~ 7.0 |
| H-6 (C3-CH₃) | 2.2 – 2.4 | singlet (s) | 3H | N/A |
| H-8/9 (isopropyl CH₃) | 1.4 – 1.6 | doublet (d) | 6H | ~ 7.0 |
PART 2: Predicted ¹³C NMR Spectrum Analysis
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Chemical shifts are highly sensitive to the electronic environment, hybridization, and substitution pattern of each carbon atom.
Detailed ¹³C NMR Shift Predictions
-
Pyrazole Ring Carbons:
-
C-3: δ ≈ 148 - 152 ppm. This carbon is attached to two nitrogen atoms and the C-methyl group. Its position adjacent to the electronegative nitrogens results in a significant downfield shift.
-
C-4: δ ≈ 90 - 95 ppm. This is the most unique signal. The direct attachment of the highly electronegative and heavy bromine atom causes a strong shielding effect (the "heavy atom effect"), shifting this carbon significantly upfield compared to an unsubstituted C-4. [6]For comparison, the C-4 in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole appears at 82.0 ppm. [1]The electron-donating alkyl groups in our target molecule will likely shift this slightly downfield from that value.
-
C-5: δ ≈ 135 - 139 ppm. This carbon is attached to a nitrogen and is part of the aromatic system. Its chemical shift is expected to be in the typical range for an sp² carbon in a heteroaromatic ring. The deshielding effect from the adjacent bromine at C4 will contribute to its downfield position.
-
-
Isopropyl Group Carbons (N-CH(CH₃)₂):
-
Methine (C-7): δ ≈ 50 - 55 ppm. The C-7 methine carbon is directly bonded to the N1 nitrogen, which deshields it and moves it downfield into this characteristic region for N-alkyl carbons. [7][8] * Methyl (C-8/9): δ ≈ 21 - 24 ppm. These two methyl carbons are equivalent and appear in the typical aliphatic region. The slight deshielding is due to their proximity to the heterocyclic ring system. The non-equivalence of isopropyl methyl carbons can sometimes be observed due to conformational restrictions, but for a freely rotating group, a single peak is expected. [9]
-
-
Methyl Group Carbon (C-CH₃):
-
C-6: δ ≈ 12 - 15 ppm. This carbon is in a typical aliphatic environment for a methyl group attached to an sp² carbon and is expected to be the most upfield signal in the spectrum. [5]
-
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
| C-3 (ring) | 148 – 152 |
| C-5 (ring) | 135 – 139 |
| C-4 (ring, C-Br) | 90 – 95 |
| C-7 (isopropyl CH) | 50 – 55 |
| C-8/9 (isopropyl CH₃) | 21 – 24 |
| C-6 (C3-CH₃) | 12 – 15 |
PART 3: Self-Validating Experimental Protocol
To validate the predicted shifts, a rigorous and well-documented experimental approach is necessary. This protocol is designed to yield high-resolution, unambiguous spectra.
Step-by-Step Methodology for NMR Sample Acquisition
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the purified 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for neutral organic molecules.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). [5]Alternatively, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [10] * Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
-
-
Instrument Setup and Calibration (Example: 500 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity and signal quality.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal.
-
-
¹H NMR Spectrum Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8 to 16 scans, depending on sample concentration.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to TMS at 0.00 ppm.
-
-
¹³C NMR Spectrum Acquisition:
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512 to 2048 scans, as ¹³C has a much lower natural abundance than ¹H.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak or TMS.
-
-
Structural Confirmation (Optional but Recommended):
-
Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to confirm H-H couplings (e.g., the isopropyl CH-CH₃ correlation) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to unambiguously assign proton signals to their directly attached carbons and map long-range C-H correlations, respectively.
-
References
-
Elguero, J., Goya, P., & Páez, J. A. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 49(9), 559-568. [Link]
-
American Chemical Society. (2024). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
-
Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
-
Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. [Link]
-
Claramunt, R. M., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(10), 879-883. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
MDPI. (2001). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. [Link]
-
Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1331-1340. [Link]
-
Clark, J. (n.d.). The background to C-13 NMR spectroscopy. Chemguide. [Link]
-
Irie, M., & Grant, D. M. (1974). Conformational origin of the nonequivalent carbon-13 NMR chemical shifts observed for the isopropyl methyl carbons in branched alkanes. Journal of the American Chemical Society, 96(20), 6432-6436. [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the H-1 NMR spectrum of propan-2-ol. [Link]
-
ResearchGate. (2001). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
Bruix, M., et al. (1993). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 17(1-2), 41-50. [Link]
-
Legon, A. C., & Lister, D. G. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214304. [Link]
-
nmrshiftdb2. (n.d.). Open NMR Database. [Link]
-
ACD/Labs. (n.d.). NMR Prediction Software. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]
- 4. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have cemented its importance in the design of novel therapeutics.[1] Over the past decade, there has been a significant increase in the number of FDA-approved drugs containing a pyrazole core, targeting a wide array of clinical conditions from cancer and inflammation to cardiovascular and neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of the key therapeutic targets for pyrazole-based compounds, delving into the mechanistic rationale for their inhibition and providing detailed, field-proven experimental protocols for their evaluation.
Introduction: The Versatility of the Pyrazole Ring in Drug Design
The pyrazole ring's utility in drug design stems from its versatile nature. It can serve as a bioisosteric replacement for aromatic rings like benzene, enhancing physicochemical properties such as solubility and lipophilicity.[1] Furthermore, the nitrogen atoms in the pyrazole ring can participate in crucial hydrogen bonding interactions within the active sites of target proteins, thereby improving binding affinity and potency.[1] This adaptability has led to the development of numerous successful drugs across various therapeutic areas.
This guide will explore the major classes of therapeutic targets for which pyrazole-based inhibitors have shown significant promise and clinical success. For each target, we will discuss the underlying pathology, the mechanism of action of the pyrazole inhibitors, and provide detailed protocols for assessing their therapeutic potential.
Kinase Inhibitors: A Dominant Arena for Pyrazole-Based Therapeutics
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.
Janus Kinases (JAKs)
Therapeutic Rationale: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and hematopoiesis. Aberrant JAK activity is implicated in myeloproliferative neoplasms and inflammatory diseases like rheumatoid arthritis.
Mechanism of Action: Pyrazole-based JAK inhibitors, such as Ruxolitinib, act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The pyrazole core often forms key hydrogen bonds with hinge region residues of the kinase, such as GLU930 and LEU932 in JAK2, which is crucial for their inhibitory activity.[3]
Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a pyrazole compound against JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test pyrazole compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test pyrazole compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the JAK2 enzyme to all wells except the negative control.
-
Add the substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: The JAK-STAT Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based compounds.
Bruton's Tyrosine Kinase (BTK)
Therapeutic Rationale: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mechanism of Action: Pyrazole-based BTK inhibitors like Ibrutinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible binding leads to sustained inhibition of BTK activity.
Experimental Protocol: In Vitro BTK Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory potential of a pyrazole compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Substrate (e.g., Poly (4:1 Glu, Tyr))
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[4]
-
Test pyrazole compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the BTK enzyme to all wells except the negative control.
-
Add the substrate to all wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 15 minutes.[5]
-
Stop the reaction and measure ADP production using the ADP-Glo™ assay.[4][5][6]
-
Measure luminescence and calculate percent inhibition and IC50 values.
Anti-Inflammatory Agents: Targeting the Enzymes of Inflammation
Pyrazole-containing compounds have a long history as anti-inflammatory agents, with celecoxib being a prominent example.
Cyclooxygenase (COX) Enzymes
Therapeutic Rationale: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is desirable as it is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions.
Mechanism of Action: Pyrazole-based COX-2 inhibitors like celecoxib are non-steroidal anti-inflammatory drugs (NSAIDs) that selectively bind to and inhibit the COX-2 enzyme, thereby blocking prostaglandin production.
Experimental Protocol: COX-2 Inhibitor Screening Assay
This protocol provides a method for screening pyrazole compounds for their ability to inhibit COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
Test pyrazole compound
-
Fluorometric probe (e.g., Amplex™ Red)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound. Include positive and negative controls.
-
Add the COX-2 enzyme to all wells except the negative control.
-
Add the fluorometric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 5-10 minutes.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm).
-
Calculate the percent inhibition and IC50 value.
Cardiovascular and Hematological Targets
The versatility of the pyrazole scaffold extends to the treatment of cardiovascular and hematological disorders.
Phosphodiesterase 5 (PDE5)
Therapeutic Rationale: PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to increased cGMP levels, promoting vasodilation. This is the basis for its use in erectile dysfunction and pulmonary arterial hypertension.
Mechanism of Action: Pyrazole-based PDE5 inhibitors, such as sildenafil, are competitive inhibitors that bind to the catalytic site of PDE5, preventing the hydrolysis of cGMP.[1][7]
Experimental Protocol: PDE5 Inhibition Assay
This protocol details a method to measure the inhibitory effect of pyrazole compounds on PDE5 activity.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
Calf intestinal alkaline phosphatase (CIAP)
-
Reaction buffer
-
Test pyrazole compound
-
Malachite green reagent for phosphate detection
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound, PDE5 enzyme, and cGMP.[8]
-
Incubate at 37°C for 30 minutes.[8]
-
Add CIAP to convert the product GMP to guanosine and inorganic phosphate.
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at 630 nm.[8]
-
Calculate the percent inhibition and IC50 value.
Signaling Pathway: The cGMP-PDE5 Pathway
Caption: A simplified diagram of the coagulation cascade highlighting the central role of Factor Xa and its inhibition by pyrazole-based compounds. [9][10][11][12][13]
Oncology: Targeting DNA Repair and Hormone Signaling
In the field of oncology, pyrazole-based compounds have made a significant impact by targeting critical pathways involved in cancer cell survival and proliferation.
Poly (ADP-ribose) Polymerase (PARP)
Therapeutic Rationale: PARP enzymes are essential for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in synthetic lethality and cancer cell death.
Mechanism of Action: Pyrazole-containing PARP inhibitors like niraparib compete with NAD+ for binding to the catalytic domain of PARP, thereby inhibiting its enzymatic activity.
Experimental Protocol: PARP Inhibition Assay
This protocol describes a method to assess the inhibitory activity of pyrazole compounds against PARP.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (containing nicks and breaks)
-
β-NAD+
-
Assay buffer
-
Test pyrazole compound
-
Colorimetric or fluorometric detection reagents
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound, PARP1 enzyme, and activated DNA.
-
Initiate the reaction by adding β-NAD+.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and detect the amount of PARP activity using a suitable detection method (e.g., measuring the consumption of NAD+ or the formation of poly(ADP-ribose) chains).
-
Read the signal on a plate reader.
-
Calculate the percent inhibition and IC50 value.
Androgen Receptor (AR)
Therapeutic Rationale: The androgen receptor is a key driver of prostate cancer growth and progression. Blocking the activity of the AR is a cornerstone of prostate cancer therapy.
Mechanism of Action: Pyrazole-based AR antagonists like darolutamide competitively inhibit the binding of androgens to the ligand-binding domain of the AR. This prevents receptor activation, nuclear translocation, and the transcription of androgen-responsive genes.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a pyrazole compound for the androgen receptor.
Materials:
-
Rat prostate cytosol or recombinant AR
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]-DHT)
-
TEDG buffer (Tris, EDTA, DTT, glycerol)
-
Test pyrazole compound
-
Scintillation cocktail
-
Filter plates or columns
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and a known AR ligand (e.g., unlabeled DHT) for a standard curve.
-
In a multi-well plate, incubate the AR preparation with the radiolabeled androgen and either the test compound or the unlabeled standard.
-
Allow the binding to reach equilibrium (e.g., incubate overnight at 4°C).
-
Separate the bound from the unbound radioligand using a filter plate or size-exclusion chromatography.
-
Add scintillation cocktail to the bound fraction.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent displacement of the radioligand by the test compound and determine its binding affinity (Ki or IC50).
Summary of Key Therapeutic Targets and Representative Pyrazole-Based Drugs
| Therapeutic Target | Representative Pyrazole-Based Drug | Therapeutic Area |
| Kinases | ||
| Janus Kinase (JAK) | Ruxolitinib | Myelofibrosis, Polycythemia Vera |
| Bruton's Tyrosine Kinase (BTK) | Ibrutinib | B-cell malignancies |
| Rho-associated coiled-coil containing protein kinase 2 (ROCK2) | Belumosudil | Chronic graft-versus-host disease |
| Phosphoinositide 3-kinase delta (PI3Kδ) | Umbralisib | Lymphoid malignancies |
| Inflammatory Enzymes | ||
| Cyclooxygenase-2 (COX-2) | Celecoxib | Inflammation, Pain |
| Cardiovascular & Hematological Enzymes/Receptors | ||
| Phosphodiesterase 5 (PDE5) | Sildenafil | Erectile Dysfunction, Pulmonary Hypertension |
| Factor Xa | Apixaban, Razaxaban | Thromboembolic disorders |
| Plasma Kallikrein | Berotralstat | Hereditary Angioedema |
| Oncology Targets | ||
| Poly (ADP-ribose) Polymerase (PARP) | Niraparib | Ovarian, Fallopian Tube, Peritoneal Cancer |
| Androgen Receptor (AR) | Darolutamide | Prostate Cancer |
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally demonstrated its value in the development of a diverse range of therapeutic agents. The examples highlighted in this guide represent only a fraction of the ongoing research and development efforts centered on this versatile heterocycle. Future directions will likely focus on the development of pyrazole-based compounds with enhanced selectivity for their targets, thereby minimizing off-target effects and improving safety profiles. Furthermore, the application of novel drug delivery technologies and the exploration of new therapeutic targets will continue to expand the clinical utility of this remarkable chemical motif.
References
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Sinðić, A., Hirsch, J. R., Velic, A., Piechota, H., Schlatter, E., & Sin, J. R. H. A. (2005). Guanylin and uroguanylin regulate electrolyte transport in isolated human cortical collecting ducts. Kidney International, 67(4), 1420–1427. [Link]
-
BTK Enzyme Assay System. (n.d.). BPS Bioscience. Retrieved January 25, 2026, from [Link]
-
Protocol for Androgen Receptor Competitive Binding Assay. (2002). ICCVAM. Retrieved January 25, 2026, from [Link]
-
Top, O., Geisen, U., Decker, E. L., & Reski, R. (2019). Critical evaluation of strategies for the production of blood coagulation factors in plant-based systems. Frontiers in Plant Science, 10, 261. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
-
Schematic diagram of the kallikrein-kinin system (KKS). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Anti-Xa Assays. (2022). Practical-Haemostasis.com. Retrieved January 25, 2026, from [Link]
-
ROCK2 Regulates Monocyte Migration and Cell to Cell Adhesion in Vascular Endothelial Cells. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
Role of PDE5 in cGMP signaling pathway. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
cGMP-specific phosphodiesterase type 5. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Kinin–kallikrein system. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
In vitro PI3 Kinase activity measurements. (n.d.). Bio-protocol. Retrieved January 25, 2026, from [Link]
-
ROCK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 25, 2026, from [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PubMed Central. [Link]
-
Coagulation cascade (diagram). (2023). Radiopaedia.org. Retrieved January 25, 2026, from [Link]
-
Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit sildenafil-adulterated drugs. (2019). F1000Research. [Link]
-
ANTI-FACTOR Xa ASSAY. (2017). Lancet Laboratories. Retrieved January 25, 2026, from [Link]
-
Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
Schematic diagram of the human plasma kallikrein-kinin system. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
BTK Activity Assay. (n.d.). BellBrook Labs. Retrieved January 25, 2026, from [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). ResearchGate. [Link]
-
Factor Xa Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 25, 2026, from [Link]
-
The clotting cascade in overview. (2023). TeachMePhysiology. Retrieved January 25, 2026, from [Link]
-
The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
-
Opposing Signaling of ROCK1 and ROCK2 Determines the Switching of Substrate Specificity and the Mode of Migration of Glioblastoma Cells. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond. (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]
-
The Coagulation Cascade. (n.d.). Deranged Physiology. Retrieved January 25, 2026, from [Link]
-
Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
The Crossroads between RAS and RHO Signaling Pathways in Cellular Transformation, Motility and Contraction. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
HT Universal Colorimetric PARP Assay Kit. (n.d.). Trevigen. Retrieved January 25, 2026, from [Link]
-
The plasma kallikrein kinin system its evolution from contact activation. (n.d.). Slideshare. Retrieved January 25, 2026, from [Link]
-
Simplified schematic for the blood coagulation cascade. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022). MDPI. [Link]
-
Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. (2009). PubMed. [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). JoVE. [Link]
-
Targeting the Androgen Receptor with Steroid Conjugates. (2014). Journal of Medicinal Chemistry. [Link]
Sources
- 1. In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors [mdpi.com]
- 2. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 8. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 9. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. radiopaedia.org [radiopaedia.org]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. researchgate.net [researchgate.net]
Solubility profile of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole in common lab solvents
An In-depth Technical Guide to the Solubility Profile of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole in Common Laboratory Solvents
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its progression from a laboratory curiosity to a viable product. The solubility profile of a molecule like 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, a substituted pyrazole likely synthesized for screening in medicinal or agrochemical research, dictates its formulation, bioavailability, and reaction conditions for further chemical modifications.[1] This guide provides a comprehensive analysis of the predicted solubility of this compound and a detailed protocol for its empirical determination.
Deconstructing the Solute: A Physicochemical Assessment of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
To predict the solubility of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, we must first analyze its structure to understand its inherent physicochemical properties.
-
Core Structure: The molecule is built on a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The aromatic character suggests some degree of planarity and potential for π-stacking interactions.
-
Substituents and their Influence:
-
1-Isopropyl Group: This bulky, nonpolar alkyl group significantly contributes to the molecule's lipophilicity (fat-solubility). It sterically hinders one of the nitrogen atoms.
-
3-Methyl Group: A small, nonpolar alkyl group that adds to the overall lipophilicity.
-
4-Bromo Group: The bromine atom is large and electronegative, introducing a polar C-Br bond and increasing the molecular weight. It contributes to both polar and van der Waals interactions.
-
-
Polarity and Hydrogen Bonding:
-
The pyrazole ring itself has a dipole moment due to the nitrogen atoms.
-
Crucially, the nitrogen at the 1-position is substituted with an isopropyl group, meaning it cannot act as a hydrogen bond donor. The other nitrogen atom has a lone pair of electrons and can act as a hydrogen bond acceptor.[2][3] The ability to accept hydrogen bonds is a key factor in its potential solubility in protic solvents.[4]
-
Based on this analysis, 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole can be classified as a moderately polar molecule with a significant nonpolar character due to the alkyl and bromo substituents. Its ability to act as a hydrogen bond acceptor, but not a donor, will be a critical determinant of its solubility.
Predicting Solubility: The "Like Dissolves Like" Principle in Practice
The adage "like dissolves like" is a foundational principle in predicting solubility.[5] It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. We can use this to hypothesize the solubility of our target compound in various classes of common laboratory solvents.
Solvent Selection Rationale
The choice of solvents for testing should cover a broad range of polarities, proticities, and chemical functionalities to build a comprehensive profile.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar isopropyl and methyl groups, as well as the overall carbon skeleton of the pyrazole, will favor solubility in these solvents. Toluene, being aromatic, may also engage in π-stacking with the pyrazole ring.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.
-
Dichloromethane (DCM): A good starting point for many organic compounds.
-
Ethyl Acetate & Acetone: These are common solvents that can act as hydrogen bond acceptors.
-
Acetonitrile, DMF, and DMSO: These are highly polar aprotic solvents. The ability of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole to act as a hydrogen bond acceptor should promote solubility in these solvents.
-
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds.
-
Methanol & Ethanol: The alkyl chain of these alcohols can interact with the nonpolar parts of the target molecule, while the hydroxyl group can form a hydrogen bond with the nitrogen acceptor on the pyrazole ring. Good solubility is expected.
-
Water: As a highly polar, hydrogen-bonding solvent, water is less likely to be a good solvent for this compound. The significant nonpolar character of the isopropyl, methyl, and bromo-substituted pyrazole ring will likely lead to low water solubility. A similar, though not identical, compound, 4-bromo-3-isopropyl-1H-pyrazole, has a predicted water solubility of 3256.16 mg/L, suggesting that our target molecule will also have limited, but not negligible, aqueous solubility.[6]
-
Predicted Solubility Profile Summary
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to High | Favorable van der Waals and (for toluene) π-stacking interactions with the nonpolar regions of the molecule. |
| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetone | High | Good balance of polarity and ability to engage in dipole-dipole interactions. |
| Highly Polar Aprotic | Acetonitrile, DMF, DMSO | High to Very High | Strong dipole-dipole interactions and potential hydrogen bonding with the pyrazole nitrogen acceptor. |
| Polar Protic (Alcohols) | Methanol, Ethanol | High | Hydrogen bonding between the alcohol's -OH and the pyrazole's nitrogen, plus favorable alkyl interactions. |
| Polar Protic (Aqueous) | Water | Low | The molecule's significant nonpolar character outweighs its limited hydrogen bonding capability with water. |
A Validated Experimental Protocol for Solubility Determination
The following protocol provides a systematic and reproducible method for determining the qualitative and semi-quantitative solubility of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.
Materials and Equipment
-
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole (solid)
-
Selected solvents (high purity): Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, DMF, DMSO, Methanol, Ethanol, Deionized Water
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Small glass vials (e.g., 2 mL) with screw caps
-
Pipettes and tips
-
Thermostatic shaker or water bath (optional, for temperature control)
Step-by-Step Experimental Workflow
-
Preparation:
-
Accurately weigh a specific amount of the compound (e.g., 10 mg) into a series of labeled glass vials.[7]
-
-
Solvent Addition:
-
Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.[7] This creates an initial concentration of 100 mg/mL.
-
-
Equilibration:
-
Cap the vial tightly and vortex for 1-2 minutes to ensure thorough mixing.
-
Visually inspect the vial for undissolved solid.
-
-
Incremental Solvent Addition:
-
If the solid has not fully dissolved, add another measured volume of the solvent (e.g., another 0.1 mL, for a total of 0.2 mL) and repeat the vortexing and observation steps.
-
Continue this incremental addition until the solid is completely dissolved or a large volume of solvent has been added (e.g., 2 mL).
-
-
Data Recording:
-
Record the total volume of solvent required to dissolve the initial mass of the compound.
-
Calculate the solubility in mg/mL.
-
Repeat this procedure for each of the selected solvents.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining solubility.
Interpreting the Results: Building a Comprehensive Profile
The data gathered from the experimental protocol can be used to classify the solubility into standard categories.
| Solubility Range (mg/mL) | Classification |
| > 100 | Very Soluble |
| 33 - 100 | Freely Soluble |
| 10 - 33 | Soluble |
| 1 - 10 | Sparingly Soluble |
| < 1 | Slightly Soluble / Insoluble |
This quantitative data will either confirm or refine the initial predictions. For instance, observing high solubility in both toluene and ethanol would validate the dual nature of the molecule—its nonpolar regions interacting with toluene and its hydrogen bond acceptor site interacting with ethanol.
Causality of Solvent Properties on Solubility
The interplay between the physicochemical properties of the solvents and the solute dictates the observed solubility profile.
Caption: Relationship between solute/solvent properties and solubility.
-
Dielectric Constant: This property measures a solvent's ability to separate charges.[8] Solvents with a higher dielectric constant, like DMSO (ε ≈ 47) and water (ε ≈ 80), are generally better at solvating polar molecules.[9] The moderate polarity of our target compound suggests it will be more soluble in solvents with moderate to high dielectric constants.
-
Hydrogen Bonding: The ability of a solvent to donate a hydrogen bond is paramount for interacting with the lone pair on the pyrazole nitrogen.[10][11] This is why high solubility is predicted in alcohols. In contrast, aprotic solvents, even highly polar ones like acetone, can only act as hydrogen bond acceptors, limiting the types of interactions.
Conclusion
References
-
PubChem. 4-bromo-3-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-5-isopropyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. University of California, Davis. [Link]
-
Dryden, M. D. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]
-
Francke, R., & Schille, B. (2018). Solvents and their hydrogen bonding properties as general considerations in carbon dioxide reduction by molecular catalysts. Dalton Transactions, 47(31), 10582-10593. [Link]
-
Gallicchio, E., & Levy, R. M. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19648. [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
University of Malaya. (2024). Solubility test for Organic Compounds. [Link]
-
Wernet, P., et al. (2010). Nature of the Hydrogen Bond of Water in Solvents of Different Polarities. The Journal of Physical Chemistry Letters, 1(23), 3468-3472. [Link]
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
ChemChart. 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1). [Link]
-
ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
LibreTexts Chemistry. Hydrogen Bonding. University of California, Davis. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
Allen Career Institute. Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]
-
Green, W. H., & Gunda, N. S. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT. [Link]
-
Wikipedia. Hydrogen bond. [Link]
-
AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Chem-Impex International. Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Solvents and their hydrogen bonding properties as general considerations in carbon dioxide reduction by molecular catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hydrogen bond - Wikipedia [en.wikipedia.org]
Foreword: A Proactive Approach to Safety in Novel Chemistry
An In-Depth Technical Guide to the Health and Safety of 4-Bromo-Pyrazole Derivatives
As researchers and drug development professionals, we operate on the frontier of molecular innovation. The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2][3] The introduction of a bromine atom, specifically at the 4-position, creates a versatile synthetic handle for further molecular elaboration, making 4-bromo-pyrazole derivatives invaluable building blocks in drug discovery.[4] However, this synthetic utility is coupled with a responsibility to understand and mitigate the potential health and safety risks.
This guide is structured from the perspective of a senior application scientist, moving beyond a simple recitation of hazard codes. Its purpose is to instill a deep, causal understanding of the risks associated with 4-bromo-pyrazole derivatives and to provide a framework for building robust, self-validating safety protocols. The unfortunate reality for many novel derivatives is a lack of comprehensive toxicological data.[5][6] Therefore, this guide emphasizes a risk-based approach, teaching you how to extrapolate from known data, identify knowledge gaps, and design experiments that prioritize safety without stifling innovation.
The Toxicological Profile: Understanding the Intrinsic Hazards
The foundation of any safety protocol is a thorough understanding of the material's intrinsic hazards. For many specific 4-bromo-pyrazole derivatives, comprehensive data is often unavailable.[5] Our starting point, therefore, is the known profile of the parent compounds and the chemical class.
Known Hazards of Core 4-Bromo-Pyrazoles
Safety Data Sheets (SDS) for foundational molecules like 4-bromopyrazole and its carboxylic acid derivative provide a baseline for hazard assessment. The primary, documented risks are consistent across these molecules and represent the minimum expected hazards for any new derivative.[7][8][9][10]
-
Skin Irritation (H315): Direct contact can cause skin irritation.[7][9][10]
-
Serious Eye Irritation (H319): Contact with eyes is likely to cause serious irritation.[7][9][10]
-
Respiratory Irritation (H335): Inhalation of dusts or aerosols may cause respiratory tract irritation.[7][9][10]
These classifications mandate careful handling to prevent direct contact and aerosol generation. The causality is straightforward: the chemical structures possess features that can interact with and disrupt biological tissues at the point of contact.
| Hazard Statement | GHS Code | Representative Source Compound(s) |
| Causes skin irritation | H315 | 4-Bromopyrazole, 4-Bromo-5-methyl-1-phenyl-1H-pyrazole |
| Causes serious eye irritation | H319 | 4-Bromopyrazole, 4-Bromo-5-methyl-1-phenyl-1H-pyrazole |
| May cause respiratory irritation | H335 | 4-Bromopyrazole, 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID |
This table summarizes the minimum harmonized hazard classifications based on available SDS for core 4-bromo-pyrazole structures.[5][7][8][10]
The "Data Gap": Inferred and Potential Hazards
A critical finding from reviewing available literature is the absence of data for chronic, reproductive, and carcinogenic effects for most derivatives.[5][10] This does not mean the absence of risk. The pyrazole core itself is known to be a pharmacologically active scaffold, forming the basis of drugs with potent biological effects.[1][11]
Causality: The biological activity of the pyrazole core implies that its derivatives can engage with biological targets.[12] While this is desirable for therapeutic effect, it also creates the potential for off-target effects and long-term toxicity. For example, a study on the pyrazole derivative LQFM021, while showing promise as an anti-inflammatory agent, also triggered a significant increase in micronucleated cells at higher concentrations, signaling potential genotoxicity.[6]
Researchers must operate under the precautionary principle: assume that a novel, biologically active compound may possess uncharacterized systemic or long-term toxicity until proven otherwise.
Risk Assessment and Exposure Control: A Self-Validating Framework
With an understanding of the known and potential hazards, we can construct a framework to manage risk. This framework is not a static checklist but a dynamic process of assessment, control, and verification.
The Hierarchy of Controls
The most effective safety protocols prioritize engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
-
Elimination/Substitution: While not always possible in research, consider if a less hazardous analogue could be used in initial screening studies.
-
Engineering Controls: These are the first line of physical defense.
-
Certified Chemical Fume Hood: All handling of solid 4-bromo-pyrazole derivatives and their solutions must be performed in a properly functioning fume hood. This is non-negotiable. The rationale is to prevent inhalation of powders or vapors, which is a primary exposure route.[8][13]
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure provides containment and prevents contamination of the wider lab space.
-
-
Administrative Controls: These are the procedures and work practices you establish.
-
Designated Areas: Clearly mark areas where 4-bromo-pyrazole derivatives are stored and handled.
-
Standard Operating Procedures (SOPs): Develop and train all personnel on detailed SOPs for handling, storage, and waste disposal.
-
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its effectiveness depends entirely on correct selection and use.
| Task | Minimum Required PPE | Rationale |
| Weighing Solid | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against incidental skin/eye contact with fine powder. |
| Preparing Solutions | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against splashes and direct skin contact. |
| Running Reactions/Workup | Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat | Provides robust protection during procedures with a higher risk of splashes or unforeseen reactions. |
| Handling Spills | Heavy-duty Nitrile Gloves, Chemical Splash Goggles, Face Shield, Protective Clothing | Ensures maximum protection when dealing with a concentrated, uncontrolled release of the material. |
Note: Gloves must be inspected before use and removed properly to avoid contaminating skin. Always wash hands thoroughly after handling.[5][7]
Risk Assessment Workflow for a Novel Derivative
The following workflow illustrates a logical, self-validating approach when beginning work with a new 4-bromo-pyrazole derivative for which no specific safety data exists.
Caption: Risk assessment workflow for novel 4-bromo-pyrazole derivatives.
Key Experimental Protocol: In Vitro Cytotoxicity Screening
To bridge the "data gap," an early-stage in vitro cytotoxicity assay is an essential, self-validating tool for estimating the potential toxicity of a new derivative. This protocol provides an initial indication of compound safety before progressing to more complex in vivo studies.[14] The goal is to determine the concentration at which the compound causes 50% of cell death (the IC50 value). Comparing the IC50 on a cancer cell line versus a healthy, non-cancerous cell line gives a preliminary measure of selectivity.[14][15][16]
Causality in Experimental Design
-
Why a Non-Cancerous Control? A compound that kills cancer cells and healthy cells at similar concentrations is a general cytotoxin and has a lower therapeutic potential.[14] A significant difference in IC50 values suggests some level of cancer cell selectivity.
-
Why Multiple Concentrations? A dose-response curve is necessary to accurately calculate the IC50. A single-point assay can be misleading.
-
Why a Positive Control? Using a known cytotoxic drug (e.g., Doxorubicin) validates that the assay system (cells, reagents) is working correctly.
Step-by-Step Methodology (MTT Assay Example)
This protocol outlines a standard MTT assay workflow. The MTT reagent is reduced by viable cells to a purple formazan product, which can be quantified spectrophotometrically.
Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.
Interpreting the Data
The output of this experiment is quantitative IC50 data.
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Healthy) | IC50 (µM) | Selectivity Index (SI) |
| Example Derivative A | MCF-7 | 5.2 | MCF-10A | >100 | >19.2 |
| Example Derivative B | MCF-7 | 8.1 | MCF-10A | 12.5 | 1.5 |
| Doxorubicin (Control) | MCF-7 | 0.8 | MCF-10A | 4.5 | 5.6 |
This hypothetical data shows how results would be tabulated. The Selectivity Index (SI) is calculated as IC50 (Healthy) / IC50 (Cancer). A higher SI is desirable.
From this data, a scientist would conclude that Derivative A is a more promising and potentially safer lead compound than Derivative B, as it shows high selectivity for the cancer cell line.
Spill, Disposal, and Emergency Procedures
Preparedness is paramount. All procedures must be documented and all personnel trained.
-
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Ventilate: Ensure the fume hood is operating.
-
PPE: Don appropriate PPE, including a respirator if the powder is airborne.[5]
-
Contain and Clean: Cover the spill with a chemical absorbent. Gently sweep the solid material into a designated, labeled waste container.[5] Avoid creating dust.[7][8]
-
-
Waste Disposal:
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9][10]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][9][10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[9]
-
Conclusion
The synthetic versatility of 4-bromo-pyrazole derivatives ensures their continued importance in research and development. However, their inherent biological activity and the frequent lack of comprehensive safety data demand a rigorous and intelligent approach to safety. By understanding the baseline hazards, implementing a robust hierarchy of controls, and using in vitro methods to proactively screen for toxicity, researchers can manage these risks effectively. The principles and protocols outlined in this guide are designed to foster a culture of safety that is not merely compliant, but predictive, protective, and integral to the scientific process.
References
- Capot Chemical. (2020, April 9). MSDS of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.
- Sharma, V., et al. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Islam, R. (2025, August 6). Cytotoxicity study of pyrazole derivatives.
- ChemicalBook. (2025, September 27).
- Thermo Fisher Scientific. (2023, September 5).
- Thermo Fisher Scientific. (n.d.).
- Fisher Scientific. (2025, December 19).
- de Oliveira, M. R., et al. (2017).
- Borges, R. S., et al. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
- Alam, M. J. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Dolly Corporation. (2025, October 20).
- Tzani, A., et al. (2026, January 16). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
- ICL Group. (n.d.). BROMINE - Safety Handbook.
- Journal of Chemical Health Risks. (2024).
- European Chemicals Agency (ECHA). (2025, October 7).
- Matos, M. J., et al. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- ChemScence. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
- Al-Hazmi, G. H., et al. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
- Aggarwal, N., & Kumar, R. (n.d.).
- Al-Ostath, A. I., et al. (n.d.).
- Reddy, M. R., et al. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- Aggarwal, N., & Kumar, R. (2022).
- Kumar, A., & Kumar, K. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. capotchem.com [capotchem.com]
- 6. In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ca [fishersci.ca]
- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjoes.com [pjoes.com]
- 13. dollycorporation.com [dollycorporation.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity and stability of the pyrazole ring system
An In-Depth Technical Guide to the Reactivity and Stability of the Pyrazole Ring System
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, distinguished by its remarkable versatility and prevalence in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive exploration of the chemical principles that govern the reactivity and stability of the pyrazole ring system. We will dissect the nuanced interplay of its structural and electronic properties, offering a deep dive into its aromaticity, reaction mechanisms, and the strategic considerations essential for its synthetic manipulation. This document is intended to serve not merely as a repository of information, but as a practical, field-proven resource for professionals seeking to harness the full potential of this privileged scaffold.
The Pyrazole Core: Structure, Stability, and Aromaticity
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This arrangement imparts a unique set of properties that are fundamental to its chemical behavior.
-
Electronic Configuration and Aromaticity: The pyrazole ring is planar, with all constituent atoms being sp² hybridized.[3] It formally contains 6 π-electrons (one from each of the three carbons, one from the pyrrole-type nitrogen, and two from the pyridine-type nitrogen), satisfying Hückel's rule for aromaticity (4n+2).[2][3] This delocalized π-system is the primary contributor to the ring's considerable thermodynamic stability.[2] The aromatic character is intermediate compared to other heterocycles like benzene but is significant enough to dominate its chemistry.[1]
-
Dual Nature of the Nitrogen Atoms: The two nitrogen atoms are electronically distinct:
-
N1 (Pyrrole-type): This nitrogen is sp² hybridized and bears a hydrogen atom. Its lone pair of electrons is integral to the 6π aromatic system.[4] Consequently, this nitrogen is not significantly basic, and the N-H proton is acidic, susceptible to abstraction by bases.[1][5]
-
N2 (Pyridine-type): This sp² hybridized nitrogen has its lone pair in an sp² orbital in the plane of the ring, separate from the aromatic π-system.[4] This lone pair is available for protonation, rendering this nitrogen basic and a primary site for electrophilic attack on the nitrogen atoms.[5][6]
-
This duality results in an amphoteric nature; pyrazole is a weak base (pKa of the conjugate acid is ~2.5) and a weak acid (pKa of the N-H proton is ~14.5).[6]
-
Tautomerism: In N-unsubstituted pyrazoles with unsymmetrical substitution on the carbon framework, annular tautomerism is a critical consideration. This involves the rapid migration of the proton between the N1 and N2 positions, leading to an equilibrium mixture of tautomers.[7] This phenomenon can complicate synthetic strategies, particularly in alkylation reactions, which may yield a mixture of N1 and N2 alkylated products.[6]
Caption: Mechanism of electrophilic substitution on the pyrazole ring.
Nucleophilic Reactivity
-
Reactions at Carbon: The C3 and C5 positions are electron-deficient and thus susceptible to attack by strong nucleophiles. [1]However, due to the aromatic stability of the ring, these reactions are less common than electrophilic substitutions and often require activating groups (e.g., halogens) or harsh conditions. Deprotonation at C3 with a very strong base can lead to ring-opening. [5]
-
Reactions at Nitrogen:
-
Deprotonation (Acidity): The N1 proton can be readily removed by a base (e.g., NaH, hydroxides) to form the pyrazolate anion. [1]This anion is a potent nucleophile and is central to N-alkylation and N-acylation reactions.
-
Protonation/Alkylation (Basicity): The N2 atom is the site of protonation in acidic media. [1][6]Alkylation of the neutral pyrazole ring can lead to a mixture of N1 and N2 isomers, with the ratio depending on the substituent pattern and reaction conditions. [6]
-
Cycloaddition Reactions
[3+2] Cycloaddition is a powerful and common method for synthesizing the pyrazole ring itself, rather than a reaction of a pre-formed pyrazole. [8]Key examples include the reaction of nitrile imines or diazoalkanes with alkynes. [4][9]Pyrazoles can also be formed via cycloaddition of sydnones with alkynes. [4]
Metal-Catalyzed Cross-Coupling
Modern synthetic methods have greatly expanded the functionalization of pyrazoles. Palladium- and copper-catalyzed cross-coupling reactions are particularly valuable:
-
Suzuki, Stille, and Heck Couplings: C4-halogenated pyrazoles are excellent substrates for introducing carbon-carbon bonds. [1]* Buchwald-Hartwig and Ullmann Couplings: These methods are widely used for the N-arylation of pyrazoles, providing access to a vast array of derivatives crucial in drug discovery. [8]
Physicochemical Data and Spectroscopic Signatures
Precise quantitative data is essential for predictive modeling and analytical characterization in drug development.
Quantitative Data Summary
| Property | Value/Range | Comments |
| pKa (Conjugate Acid) | 2.5 (for Pyrazole) | Electron-donating groups at C3 increase basicity. [1][6] |
| pKa (N-H Proton) | 14.5 (for Pyrazole) | Electron-withdrawing groups increase acidity. |
| Melting Point | 70 °C (for Pyrazole) | High due to intermolecular hydrogen bonding. [7] |
| Boiling Point | 187 °C (for Pyrazole) | - |
Spectroscopic Characterization
-
¹H NMR: In CDCl₃, pyrazole typically shows signals for the N-H proton (broad, ~12-14 ppm), H3/H5 (~7.6 ppm), and H4 (~6.3 ppm). Fast tautomerism can lead to averaged signals for H3 and H5. [10]* ¹³C NMR: Typical chemical shifts are ~135 ppm for C3/C5 and ~105 ppm for C4.
-
IR Spectroscopy: A characteristic broad N-H stretching band is observed around 3100-3200 cm⁻¹. C=N and C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.
-
UV-Vis Spectroscopy: Pyrazoles exhibit strong absorption in the UV region, typically around 210-220 nm. [11]* Mass Spectrometry: The pyrazole ring is stable, and the molecular ion peak is usually prominent.
Field-Proven Experimental Protocols
The following protocols are representative of common transformations involving the pyrazole ring.
Protocol: Knorr Pyrazole Synthesis (General Procedure)
This is a classic and robust method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine. [2][3]
Caption: Generalized workflow for the Knorr pyrazole synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid), add the hydrazine derivative (1.0-1.1 eq) portion-wise at room temperature.
-
Heating: Heat the reaction mixture to reflux. The optimal time varies depending on the substrates but is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-8 hours).
-
Work-up: Allow the mixture to cool to ambient temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.
-
Isolation: The residue is often treated with cold water to precipitate the crude pyrazole. The solid is collected by filtration, washed with water, and dried. If the product is not a solid, an extractive work-up with a suitable organic solvent (e.g., ethyl acetate) is performed.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.
Self-Validation: The identity and purity of the synthesized pyrazole should be confirmed by melting point analysis, NMR spectroscopy, and Mass Spectrometry, comparing the data with literature values for known compounds or full characterization for novel structures.
Protocol: Electrophilic Nitration of Pyrazole
This protocol describes the regioselective synthesis of 4-nitropyrazole. [12] Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, carefully add pyrazole (1.0 eq) to concentrated sulfuric acid (98%) at 0-5 °C.
-
Nitrating Agent: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Addition: Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a base (e.g., aqueous sodium carbonate or ammonium hydroxide) until the pH is ~7. The 4-nitropyrazole will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol.
Relevance in Drug Development: A Structure-Activity Relationship (SAR) Perspective
The pyrazole ring is more than just a scaffold; its specific chemical properties are often key to the biological activity of pharmaceuticals. [6][13]
-
Hydrogen Bonding: The N1-H acts as a hydrogen bond donor, while the N2 lone pair is an excellent hydrogen bond acceptor. This allows pyrazole-containing molecules to form specific, high-affinity interactions with biological targets like enzyme active sites and receptors. [6]* Metabolic Stability: The aromatic nature of the pyrazole ring imparts significant stability against metabolic degradation, which is a desirable property for drug candidates. For instance, in the antibiotic Ceftolozane, the pyrazole ring contributes to stability against certain bacterial enzymes. [6]* Modulation of Physicochemical Properties: The pyrazole core allows for substitution at multiple vectors (N1, C3, C4, C5). This enables medicinal chemists to fine-tune properties like lipophilicity (LogP), solubility, and electronic character to optimize potency, selectivity, and pharmacokinetic profiles. [14][15]For example, SAR studies on cannabinoid receptor antagonists revealed that specific substitutions at the C3, C5, and N1 positions were crucial for potent and selective activity. [14]
Conclusion
The pyrazole ring system presents a rich and complex field of study, characterized by a stable aromatic core with distinct and predictable sites of reactivity. Its amphoteric nature, coupled with the nucleophilic C4 and electrophilic C3/C5 positions, provides a versatile platform for synthetic diversification. An understanding of the underlying principles of intermediate stability and the influence of substituents is paramount for designing efficient and regioselective synthetic routes. For professionals in drug discovery, the pyrazole motif continues to be a privileged structure, offering a unique combination of metabolic stability and hydrogen bonding capabilities that are essential for crafting next-generation therapeutics.
References
-
Pyrazole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules, 23(1), 134. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole . (n.d.). Pharmaguideline. [Link]
-
Zhu, F., Wang, W., Chen, Y., & Wu, S. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . RSC Medicinal Chemistry, 13(7), 798-816. [Link]
-
Kumar, A., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review . International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. [Link]
-
Barata, J. F. B., & Ferreira, I. C. F. R. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . Molecules, 26(11), 3123. [Link]
-
Pyrazole . (n.d.). SlideShare. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . Reactions, 4(1), 1-32. [Link]
-
Unit 4 Pyrazole | PDF . (n.d.). Scribd. [Link]
-
Kumar, A., & Kumar, R. (2022). Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis: [3 + 2] Cycloaddition/Ring-Opening Rearrangement Reaction of Azadienes with Nitrile Imines . The Journal of Organic Chemistry, 87(5), 3535-3546. [Link]
-
Wang, R., Xu, K., & Zhang, J. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds . Molecules, 26(11), 3123. [Link]
-
Photochemical transformation of a pyrazole derivative into imidazoles . (n.d.). ResearchGate. [Link]
-
Pop, R., Oniga, S., & Oniga, O. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives . Molecules, 29(1), 123. [Link]
-
Kanyonyo, M., Govaerts, S. J., & Raskin, I. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists . Bioorganic & Medicinal Chemistry, 7(11), 2527-2535. [Link]
-
Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde crystals | Request PDF . (n.d.). ResearchGate. [Link]
-
Kumar, A., & Sharma, S. (2018). Current status of pyrazole and its biological activities . Journal of Pharmacy and Bioallied Sciences, 10(4), 175-183. [Link]
-
Ali, B. H., & El-Emam, A. A. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications . Journal of Molecular Structure, 1315, 138404. [Link]
-
Sokolov, M. N., & Kompankov, N. B. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties . Molecules, 28(18), 6563. [Link]
-
Sławiński, J., & Szafrański, K. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents . Molecules, 28(18), 6563. [Link]
-
(PDF) Nitropyrazoles . (n.d.). ResearchGate. [Link]
-
Ferreira, I. C. F. R., & Barata, J. F. B. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . Molecules, 26(11), 3123. [Link]
-
A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity | Request PDF . (n.d.). ResearchGate. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β . (n.d.). SciSpace. [Link]
-
Habdas, J., & Krawczyk, E. (2014). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles . The Journal of Organic Chemistry, 79(1), 333-338. [Link]
-
(PDF) Chemistry and Therapeutic Review of Pyrazole . (n.d.). ResearchGate. [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates . (n.d.). National Institutes of Health. [Link]
-
Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives . Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis . (n.d.). Synfacts. [Link]
-
Kim, J., & Lee, J. (2023). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters . Molecules, 28(18), 6563. [Link]
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE . (n.d.). International Journal of Mechanical Engineering. [Link]
- US4434292A - Process for the preparation of pyrazole. (n.d.).
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES . (n.d.). ResearchGate. [Link]
-
Kolehmainen, E., & Ośmiałowski, B. (2016). The 1H NMR spectrum of pyrazole in a nematic phase . Magnetic Resonance in Chemistry, 54(1), 5-9. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unit 4 Pyrazole | PDF [slideshare.net]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. guidechem.com [guidechem.com]
- 13. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Space of N-isopropyl Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-isopropyl pyrazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a new generation of targeted therapeutics. This guide provides an in-depth exploration of the chemical space surrounding these derivatives. It moves beyond a simple recitation of facts to offer a Senior Application Scientist’s perspective on the strategic considerations that drive the synthesis, functionalization, and application of this versatile heterocyclic system. We will delve into the causal relationships behind key synthetic choices, the logic of structure-activity relationship (SAR) exploration, and the practical application of these compounds in drug discovery, with a particular focus on their role as kinase inhibitors. This document is designed to be a self-validating resource, grounding its claims in robust, referenced protocols and mechanistic insights to empower researchers in their quest for novel chemical entities.
Introduction: The Strategic Value of the N-isopropyl Pyrazole Moiety
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast number of FDA-approved drugs and clinical candidates. Its prevalence is not accidental; the pyrazole core offers a unique combination of physicochemical properties that make it highly attractive for drug design. It can act as both a hydrogen bond donor and acceptor, engage in hydrophobic interactions, and often serves as a bioisosteric replacement for other aromatic systems like benzene, leading to improved properties such as solubility and metabolic stability.
The introduction of an N-isopropyl group imparts specific, advantageous characteristics. This bulky, lipophilic substituent can provide steric hindrance to protect against metabolic degradation at the N1 position, enhance binding affinity by occupying hydrophobic pockets in target proteins, and influence the overall conformation of the molecule. This strategic substitution is particularly prominent in the development of kinase inhibitors, where the N-isopropyl pyrazole core often serves as a foundational scaffold for building potent and selective modulators of critical signaling pathways. This guide will systematically unpack the synthesis, properties, and applications of this important class of molecules.
Core Synthesis Strategies: From Building Blocks to Functionalized Scaffolds
The construction of the N-isopropyl pyrazole ring system is a well-established yet nuanced field of organic synthesis. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the need for regiochemical control.
The Knorr Pyrazole Synthesis and its Variants
The most classical and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine. To generate N-isopropyl pyrazoles, isopropylhydrazine is the key reagent.
-
Causality in Reagent Selection: The choice of the 1,3-dicarbonyl precursor directly dictates the substitution at the C3 and C5 positions of the final pyrazole. For instance, using ethyl acetoacetate will yield a methyl-substituted pyrazole, while a more complex diketone allows for the introduction of greater diversity. The reaction is typically carried out under acidic or basic conditions to facilitate the initial condensation and subsequent cyclization/dehydration. The regioselectivity can be an issue with unsymmetrical diketones, often leading to a mixture of isomers.
1,3-Dipolar Cycloaddition Reactions
A powerful alternative for constructing the pyrazole ring involves the [3+2] cycloaddition of a nitrile imine (the 1,3-dipole) with an alkyne or alkene. This method offers excellent control over regioselectivity, particularly when using terminal alkynes.
-
Mechanistic Insight: The nitrile imine is typically generated in situ from a hydrazonoyl halide in the presence of a base. The regiochemical outcome is governed by the electronic properties of both the dipole and the dipolarophile, making it a predictable and versatile strategy for accessing specific substitution patterns that may be difficult to obtain via condensation methods.
Post-Synthetic Functionalization
Often, the most efficient way to explore the chemical space is to first synthesize a core N-isopropyl pyrazole scaffold and then diversify it through late-stage functionalization. The pyrazole ring exhibits distinct reactivity at its C3, C4, and C5 positions.
-
C4 Position: This position is most susceptible to electrophilic aromatic substitution, allowing for the introduction of halogens, nitro groups, and other functionalities.
-
C5 Position: This position can be deprotonated with strong bases to generate a nucleophile, enabling the introduction of various electrophiles.
-
C3 Position: Direct functionalization at C3 is more challenging due to its lower reactivity but can be achieved through specialized methods.
The following diagram illustrates a generalized workflow for the synthesis and diversification of N-isopropyl pyrazole derivatives, highlighting key decision points.
Caption: Generalized workflow for synthesis and diversification.
Physicochemical and Structural Landscape
The utility of N-isopropyl pyrazole derivatives in drug discovery is deeply rooted in their tunable physicochemical properties. Understanding these properties is critical for designing molecules with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Lipophilicity and Solubility
The N-isopropyl group significantly increases the lipophilicity (logP) of the pyrazole core. While this can enhance membrane permeability and binding to hydrophobic targets, excessive lipophilicity can lead to poor solubility and off-target effects. The art of drug design lies in balancing this property by introducing polar functional groups elsewhere on the scaffold. The pyrazole ring itself has a much lower ClogP (0.24) than benzene (2.14), making it an excellent choice for reducing the lipophilicity of a lead compound when used as a bioisostere.
Basicity (pKa)
The pyrazole ring is weakly basic, with a pKa of approximately 2.5. This is significantly lower than that of its isomer, imidazole (pKa ~7.1). This low basicity is a key advantage in drug design, as it reduces the likelihood of the compound being highly protonated at physiological pH. Highly basic compounds are often associated with off-target effects (e.g., hERG channel inhibition) and poor cell permeability. The N-isopropyl group does not drastically alter the pKa of the ring system.
Computational Modeling and Chemical Space
Computational chemistry plays a vital role in exploring the vast chemical space of N-isopropyl pyrazole derivatives. Techniques like Density Functional Theory (DFT) can provide insights into electronic structure and reactivity, while molecular docking and dynamics simulations can predict binding modes and affinities to biological targets. These in silico methods allow for the rational design of compound libraries, prioritizing the synthesis of molecules with the highest probability of desired activity.
| Property | Typical Value/Characteristic | Implication in Drug Design |
| Molecular Weight | 200 - 500 Da | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| cLogP | 1.0 - 4.0 | Balance between solubility and permeability. |
| pKa | ~2.5 (weakly basic) | Reduces risk of off-target ion channel effects. |
| Hydrogen Bond Donors | 0-1 (from other substituents) | The pyrazole N1-H is replaced by the isopropyl group. |
| Hydrogen Bond Acceptors | 1-3 (N2 of pyrazole + others) | Crucial for target engagement. |
| Rotatable Bonds | 2-8 | Influences conformational flexibility and entropy of binding. |
Table 1: Representative Physicochemical Properties of N-isopropyl Pyrazole Drug Candidates.
Applications in Drug Discovery: A Focus on Kinase Inhibition
N-isopropyl pyrazole derivatives have found widespread application across various therapeutic areas, including oncology, inflammation, and infectious diseases. However, their most prominent role is arguably in the field of protein kinase inhibition.
The Pyrazolo[3,4-d]pyrimidine Scaffold
A pivotal application of N-isopropyl pyrazole intermediates is in the synthesis of the pyrazolo[3,4-d]pyrimidine core. This fused heterocyclic system is the backbone of numerous potent and selective Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.
The synthesis of this core often starts from a functionalized N-isopropyl pyrazole, such as 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile, which is then cyclized with formamide or a similar one-carbon unit. The N-isopropyl group is crucial for fitting into a specific hydrophobic pocket within the ATP-binding site of the JAK enzymes.
Caption: Inhibition of the JAK-STAT signaling pathway.
Structure-Activity Relationship (SAR) Insights
Systematic exploration of the SAR is fundamental to optimizing a lead compound. For N-isopropyl pyrazole-based kinase inhibitors, key insights have been established:
-
The N-isopropyl Group: As mentioned, this group often occupies a hydrophobic region of the ATP binding site, and its size and shape are critical for potency and selectivity.
-
C3 Position: Substituents at this position can be directed towards the solvent-exposed region or deeper into the binding pocket, significantly impacting affinity.
-
C4 Position: This position is often used to attach groups that modulate physicochemical properties or to introduce vectors for further derivatization.
-
C5 Position: Modifications here can influence the electronics of the ring and provide additional interaction points with the target protein.
| Compound Scaffold | Target Kinase | IC50 (nM) | Key SAR Insight | Reference |
| Pyrazolo[3,4-d]pyrimidine | JAK1 | < 10 | The N-isopropyl group is essential for high-affinity binding. | |
| Pyrazolo[3,4-d]pyrimidine | JAK2 | < 5 | A cyano group on the pyrrolopyrimidine portion enhances selectivity. | |
| 5-Aminopyrazole | RET | 25 | A cyclopropylisoxazole at C3 provides potent and selective inhibition. | |
| Pyrazol-4-yl Urea | Aurora A/B | 15 / 30 | The urea linker provides key hydrogen bonding interactions. |
Table 2: Examples of N-isopropyl Pyrazole Derivatives as Kinase Inhibitors.
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific research is built upon reproducible, well-described methodologies. The following protocols provide detailed, step-by-step instructions for key procedures discussed in this guide.
Protocol: Synthesis of a 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Core
This two-step protocol describes the synthesis of a key intermediate for JAK inhibitors, starting from a commercially available precursor.
Step 1: Synthesis of 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile
-
Reagents: 1-isopropyl-1H-pyrazole-4-carbaldehyde, hydroxylamine hydrochloride, sodium formate, formic acid.
-
Procedure: a. To a solution of 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.5 eq). b. Heat the reaction mixture to reflux (approx. 100-110 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. d. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. e. Extract the aqueous layer three times with ethyl acetate. f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure nitrile product.
Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core
-
Reagents: 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile, formamide.
-
Procedure: a. To a flask containing 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1.0 eq), add an excess of formamide (e.g., 10-20 equivalents). b. Heat the reaction mixture to 150-180 °C for 4-6 hours. Monitor the cyclization by TLC or LC-MS. c. Upon completion, cool the reaction mixture to approximately 60-70 °C and pour it into water. d. Collect the precipitated solid by vacuum filtration. e. Wash the solid thoroughly with water and then with a small amount of cold ethanol. f. Dry the solid under vacuum to yield the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for evaluating the potency of synthesized compounds against a target kinase.
-
Reagents & Materials: Recombinant human kinase (e.g., JAK2), appropriate peptide substrate, ATP, test compounds (dissolved in DMSO), kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. b. In a 384-well plate, add the kinase, peptide substrate, and assay buffer. c. Add the diluted test compounds to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at room temperature for the specified time (e.g., 60 minutes). f. Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes. g. Add the Kinase Detection Reagent, which converts the newly generated ADP to ATP, and then uses the new ATP to drive a luciferase reaction. Incubate for 30 minutes. h. Read the luminescence on a plate reader. i. Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Outlook
The N-isopropyl pyrazole chemical space is a rich and productive territory for drug discovery. Its derivatives have proven to be exceptionally versatile scaffolds, particularly for targeting the ATP-binding site of protein kinases. The strategic inclusion of the N-isopropyl group provides a powerful tool for enhancing potency and tuning physicochemical properties. Future exploration in this area will likely involve the use of advanced synthetic methods for more efficient diversification, the integration of machine learning and AI to better navigate the vast chemical space, and the application of these scaffolds to novel biological targets beyond kinases. The principles and protocols outlined in this guide provide a solid, experience-driven foundation for researchers to build upon, enabling the continued development of innovative therapeutics based on this privileged chemical motif.
References
-
Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(12), 1469-1490. Available from: [Link]
-
Lhassani, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(21), 7596. Available from: [Link]
-
Al-Ostath, A., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 31(2), 1-16. Available from: [Link]
-
Verma, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 104-112. Available from: [Link]
-
Das, S. & Roy, P. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2321-9653. Available from: [Link]
-
Kumar, M. & Panday, S.K. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available from: [Link]
-
Lhassani, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(21), 7596. Available from: [Link]
-
Jana, S.B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(4), 114-124. Available from: [Link]
-
Lamberth, C. (2007). Pyrazole chemistry in crop protection. CHIMIA International Journal for Chemistry, 61(3), 1-6. Available from: [Link]
-
Pouton, C., et al. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry, 86(24), 18011-18023. Available from: [Link]
-
Otten, H.G., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(25), 8002-8014. Available from: [Link]
-
Glotzbach, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 337-355. Available from: [Link]
-
Lee, Y.J., et al. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. Journal of Medicinal Chemistry, 60(1), 471-476. Available from: [Link]
-
Lhassani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. Available from: [Link]
-
MDPI (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933. Available from: [Link]
-
Chen, C., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 39. Available from: [Link]
-
ResearchGate (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Frontiers in Chemistry, 13, 1664-2621. Available from: [Link]
-
Otten, H.G., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(25), 8002-14. Available from: [Link]
-
ResearchGate (n.d.). Synthesis, computational and biological study of pyrazole derivatives. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry (2024). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry. Available from: [Link]
-
Royal Society of Chemistry (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available from: [Link]
-
ScienceDirect (2024). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters. Available from: [Link]
-
Mortada, S., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Heliyon, 10(2), e24290. Available from: [Link]
-
Organic Chemistry Portal (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Dawood, K.M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6599. Available from: [Link]
- ResearchGate (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
Abstract
This comprehensive guide details a robust and reproducible two-step protocol for the synthesis of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the N-alkylation of 3-methylpyrazole with 2-iodopropane to yield the intermediate, 1-isopropyl-3-methyl-1H-pyrazole. This intermediate is subsequently subjected to electrophilic bromination using N-Bromosuccinimide (NBS) to afford the final product. This document provides a thorough explanation of the underlying chemical principles, detailed experimental procedures, safety precautions, and characterization data.
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, constituting the core structure of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. The specific substitution pattern on the pyrazole ring is critical in modulating the compound's pharmacokinetic and pharmacodynamic profiles. The title compound, 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, serves as a key building block for the synthesis of more complex molecules, where the bromine atom at the C4 position can be readily functionalized via cross-coupling reactions, and the N1-isopropyl group enhances lipophilicity and metabolic stability.
This application note provides a reliable and scalable protocol for the synthesis of this important intermediate, designed for researchers in both academic and industrial settings.
Overall Reaction Scheme
Figure 1: Two-step synthesis of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.
Materials and Methods
Materials
-
3-Methylpyrazole (98%)
-
2-Iodopropane (99%)
-
Potassium carbonate (K₂CO₃), anhydrous (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
N-Bromosuccinimide (NBS) (99%)
-
Acetonitrile, anhydrous (99.8%)
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks and standard glassware
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
Part 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole
This procedure is adapted from established N-alkylation protocols for pyrazoles.[1] The use of potassium carbonate as a base and DMF as a polar aprotic solvent facilitates the Sₙ2 reaction between the deprotonated pyrazole and the alkyl halide.
Step-by-Step Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3-methylpyrazole (8.21 g, 100 mmol, 1.0 eq) and anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq).
-
Add 100 mL of anhydrous DMF to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-iodopropane (12.5 mL, 125 mmol, 1.25 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (Eluent: 30% Ethyl acetate in Hexanes). The starting material (3-methylpyrazole) is more polar than the product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes to afford 1-isopropyl-3-methyl-1H-pyrazole as a colorless oil.
Part 2: Synthesis of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
The bromination of the pyrazole ring is an electrophilic aromatic substitution. The 4-position of the pyrazole is electron-rich and sterically accessible, making it the preferred site for bromination.[2] NBS is a convenient and selective brominating agent for such transformations.
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask, dissolve the 1-isopropyl-3-methyl-1H-pyrazole (12.4 g, 100 mmol, 1.0 eq) obtained from the previous step in 100 mL of anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (17.8 g, 100 mmol, 1.0 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexanes). The product will have a slightly higher Rf than the starting material.
-
Once the starting material is consumed, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of 5-15% ethyl acetate in hexanes to yield 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole as a white to off-white solid.
Data Summary
| Parameter | Step 1: N-Isopropylation | Step 2: Bromination |
| Reactants | 3-Methylpyrazole, 2-Iodopropane | 1-Isopropyl-3-methyl-1H-pyrazole, NBS |
| Base/Reagent | K₂CO₃ | NBS |
| Solvent | DMF | Acetonitrile |
| Temperature | 60 °C | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | 75-85% | 80-90% |
| Purification | Flash Chromatography | Flash Chromatography |
Characterization Data
1-Isopropyl-3-methyl-1H-pyrazole:
-
¹H NMR (400 MHz, CDCl₃): δ 7.29 (d, J = 2.2 Hz, 1H), 5.99 (d, J = 2.2 Hz, 1H), 4.45 (hept, J = 6.7 Hz, 1H), 2.27 (s, 3H), 1.48 (d, J = 6.7 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 148.5, 137.9, 104.2, 51.8, 23.1, 11.2.
-
MS (ESI): m/z 125.1 [M+H]⁺.
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H), 4.42 (hept, J = 6.7 Hz, 1H), 2.22 (s, 3H), 1.47 (d, J = 6.7 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 148.2, 138.1, 91.5, 52.5, 22.9, 10.8.
-
MS (ESI): m/z 203.0, 205.0 [M+H]⁺ (Isotopic pattern for Br).
Safety Precautions
-
3-Methylpyrazole: Harmful if swallowed. Causes skin and eye irritation.
-
2-Iodopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
DMF: Combustible liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.
-
N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Troubleshooting
-
Low yield in Step 1: Ensure anhydrous conditions are maintained. The potassium carbonate should be freshly dried or purchased as anhydrous. Incomplete reaction can be addressed by increasing the reaction time or temperature slightly.
-
Formation of N2-isomer in Step 1: While the N1-isomer is generally favored with 3-substituted pyrazoles, some N2-isomer may form. Purification by column chromatography should effectively separate the isomers.
-
Low yield or side reactions in Step 2: The reaction is exothermic. Ensure the portion-wise addition of NBS is slow and the temperature is well-controlled to prevent over-bromination or decomposition.
References
- Organic Syntheses, Coll. Vol. 10, p.76 (2004); Vol. 79, p.1 (2002). (Provides general procedures for pyrazole synthesis).
-
Kleiziene, N., Arbačiauskiene, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
- CN111072630A - Preparation method and application of bromopyrazole compound intermedi
Sources
The Strategic Utility of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols
Senior Application Scientist Note: Extensive searches of the scientific and patent literature did not yield specific, publicly available information regarding the synthesis and direct application of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole in medicinal chemistry. This suggests that this specific isomer may be a novel research compound or its use is proprietary and not yet disclosed.
However, the structural motifs present in this molecule are of high interest to drug discovery. Therefore, this guide has been expertly curated to focus on a closely related and well-documented constitutional isomer, 4-Bromo-5-isopropyl-1H-pyrazole (CAS 60061-60-1), and the analogous, widely used building block 4-Bromo-1-methyl-1H-pyrazole (CAS 15803-02-8). The principles, protocols, and applications detailed herein are directly translatable and provide a robust framework for researchers working with polysubstituted bromopyrazoles.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal building block for designing potent and selective therapeutic agents.[3] Brominated pyrazoles, in particular, serve as versatile synthetic intermediates, with the bromine atom acting as a handle for introducing molecular diversity through various cross-coupling reactions.[4] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. Below is a comparative table of related bromopyrazole compounds.
| Property | 4-Bromo-5-isopropyl-1H-pyrazole | 4-Bromo-3-methyl-1H-pyrazole | 4-Bromo-1-methyl-1H-pyrazole |
| CAS Number | 60061-60-1[5] | 13808-64-5 | 15803-02-8[6] |
| Molecular Formula | C₆H₉BrN₂[5] | C₄H₅BrN₂ | C₄H₅BrN₂[6] |
| Molecular Weight | 189.05 g/mol [5] | 161.00 g/mol | 161.00 g/mol [6] |
| Appearance | Not specified | White to off-white solid | Liquid[6] |
| Melting Point | Not specified | 77-79 °C | Not applicable |
| Boiling Point | Not specified | Not specified | 185-188 °C[6] |
| GHS Hazard Statements | H302, H315, H319, H335[5] | Not specified | H315, H318, H335[6] |
| Signal Word | Warning[5] | Not specified | Danger[6] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling any chemical.
Core Application: Synthesis of Kinase Inhibitors
A primary application of substituted bromopyrazoles is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3] The pyrazole scaffold can effectively mimic the hinge-binding interactions of ATP in the kinase domain. The bromine atom at the C4 position is strategically placed for modification, often via Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce larger aromatic or heteroaromatic systems that occupy the hydrophobic pocket of the kinase, thereby enhancing potency and selectivity.[4]
For instance, 4-bromo-1-methyl-1H-pyrazole is a key intermediate in the synthesis of drugs like Savolitinib , a MET inhibitor for non-small cell lung cancer.[6]
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for utilizing a 4-bromopyrazole intermediate in the synthesis of a kinase inhibitor.
Caption: Generalized workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are representative methods for the synthesis and application of bromopyrazole intermediates. These are intended for experienced synthetic chemists and should be adapted and optimized as necessary.
Protocol 1: General Synthesis of a 1,3,4-Trisubstituted Pyrazole
This protocol is a conceptual adaptation based on established methods for pyrazole synthesis.[7][8]
Objective: To synthesize a 1,3,4-trisubstituted pyrazole core.
Materials:
-
3-Methyl-1,3-pentanedione
-
Isopropylhydrazine hydrochloride
-
N-Bromosuccinimide (NBS)
-
Sodium bicarbonate
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cyclocondensation: To a solution of 3-methyl-1,3-pentanedione (1.0 eq) in ethanol, add isopropylhydrazine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-isopropyl-3,5-dimethyl-1H-pyrazole.
-
Bromination: Dissolve the crude pyrazole (1.0 eq) in DCM. Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole.
Causality: The initial cyclocondensation regioselectively forms the pyrazole ring.[7] Subsequent electrophilic aromatic substitution with NBS installs the bromine atom at the electron-rich C4 position.
Protocol 2: Suzuki Cross-Coupling of a 4-Bromopyrazole Intermediate
This protocol describes a typical Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry for forming C-C bonds.[4]
Objective: To couple an aryl group to the C4 position of the pyrazole ring.
Materials:
-
4-Bromopyrazole intermediate (e.g., 4-Bromo-1-methyl-1H-pyrazole) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Celite
Procedure:
-
To a flame-dried Schlenk flask, add the 4-bromopyrazole intermediate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired coupled product.
Self-Validation: The success of the reaction is validated by the disappearance of the starting bromopyrazole and the appearance of a new, higher molecular weight product, confirmed by LC-MS analysis. The structure is then elucidated using ¹H and ¹³C NMR spectroscopy.
Conclusion and Future Outlook
While direct applications of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole remain to be publicly disclosed, its structural features position it as a valuable building block for medicinal chemistry. The protocols and principles outlined in this guide, based on closely related and well-utilized analogues, provide a solid foundation for researchers to explore its potential. The strategic use of such brominated pyrazole intermediates in cross-coupling reactions will undoubtedly continue to fuel the discovery of novel kinase inhibitors and other important therapeutic agents.
References
-
PubChem. 4-Bromo-5-isopropyl-1H-pyrazole. [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
- El-Faham, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933.
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Bayer AG. Process for the preparation of pyrazole.
- Plati, J. T., et al. (2015). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry, 58(1), 153-167.
- Verma, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4223.
- Tummino, P. J., & Copeland, R. A. (2020). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 25(22), 5394.
Sources
- 1. 2386776-09-4|3-Bromo-4-isopropyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. punagri.com [punagri.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibitor Design
The pyrazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and prevalence in bioactive molecules.[1] Its unique electronic properties, synthetic tractability, and ability to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases make it an ideal framework for the design of potent and selective inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Kinase inhibitors containing the pyrazole motif have shown efficacy against a wide array of targets, including but not limited to, cyclin-dependent kinases (CDKs), Janus kinases (JAKs), Akt, and rearranged during transfection (RET) kinases.[1][4]
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors utilizing 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole as a versatile starting material. The strategic placement of the bromine atom at the C4 position allows for facile derivatization through modern cross-coupling methodologies, enabling the exploration of a diverse chemical space to target various kinase families. The isopropyl group at the N1 position enhances solubility and can contribute to favorable pharmacokinetic properties.
Strategic Overview: Functionalization of the Pyrazole Core
The synthetic strategy hinges on the palladium-catalyzed cross-coupling reactions of the C4-bromo position of the pyrazole core. This approach allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which are crucial for modulating the potency and selectivity of the resulting kinase inhibitors. The two primary reactions employed are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Figure 1: General synthetic strategies for derivatizing the pyrazole core.
Part 1: Synthesis of 4-Aryl-1-isopropyl-3-methyl-1H-pyrazoles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a halide and an organoboron compound, catalyzed by a palladium complex.[5] This reaction is particularly well-suited for the synthesis of biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-pyrazoles with various arylboronic acids.[5]
Materials:
-
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3-aminophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: To the flask, add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the efficiency of the Suzuki-Miyaura coupling. Triphenylphosphine is a common and effective ligand for many applications. For more challenging couplings, specialized ligands such as SPhos or XPhos may be required to improve yields and reaction rates.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.
-
Solvent System: The use of a mixed solvent system like dioxane/water is typical for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.
Part 2: Synthesis of 4-Amino-1-isopropyl-3-methyl-1H-pyrazoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[6] This reaction is instrumental in introducing amine functionalities that can act as key hydrogen bond donors or acceptors in the kinase hinge region.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of bromo-pyrazoles.[3][7]
Materials:
-
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable Buchwald-Hartwig ligand
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.). Add dry toluene or dioxane.
-
Reactant Addition: To the catalyst mixture, add 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Seal the flask and ensure it remains under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a specialized bulky electron-rich phosphine ligand such as Xantphos is crucial for the success of the Buchwald-Hartwig amination. These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate its entry into the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic species.
Part 3: Target Kinases and Structure-Activity Relationship (SAR) Insights
The derivatized pyrazole core can be tailored to inhibit a variety of kinases. The nature of the substituent at the C4 position plays a critical role in determining the target kinase and the inhibitory potency.
| Kinase Family | Rationale for Targeting with Pyrazole Scaffold | Example IC₅₀ Values for Pyrazole-based Inhibitors |
| CDKs | The pyrazole scaffold can mimic the adenine ring of ATP and form key hydrogen bonds with the hinge region of CDKs. | Compound 22: CDK2 (IC₅₀ = 24 nM), CDK5 (IC₅₀ = 23 nM)[8] |
| JNKs | Pyrazole-containing compounds have shown high potency and selectivity for JNK3 over other MAP kinases like p38. | Compound 1: JNK3 (IC₅₀ = 0.63 µM)[9] |
| Akt/PI3K | The pyrazole moiety is a key component in several potent Akt inhibitors, contributing to high affinity binding. | Afuresertib: Akt1 (IC₅₀ = 0.02 nM), Akt2 (IC₅₀ = 2 nM), Akt3 (IC₅₀ = 2.6 nM)[1] |
| RET | Pyrazolopyrimidine derivatives, which can be synthesized from the pyrazole core, are effective inhibitors of RET kinase. | Compound 7a: Potent RET inhibition[4] |
| JAKs | Ruxolitinib, an approved drug, features a pyrazole ring and is a potent inhibitor of JAK1 and JAK2. | Ruxolitinib: JAK1 (IC₅₀ ≈ 3 nM), JAK2 (IC₅₀ ≈ 3 nM)[8] |
Structure-Activity Relationship (SAR) Considerations:
-
Aryl/Heteroaryl Substituents (from Suzuki Coupling): The nature and substitution pattern of the aryl or heteroaryl ring introduced at the C4 position are critical for kinase selectivity and potency. Electron-donating or -withdrawing groups can modulate the electronic properties of the inhibitor and its interaction with the kinase active site.
-
Amino Substituents (from Buchwald-Hartwig Amination): The amine functionality can act as a hydrogen bond donor or acceptor, forming crucial interactions with the kinase hinge region. The nature of the amine (primary, secondary, aromatic, aliphatic) will significantly influence the binding mode and selectivity.
Part 4: In Vitro Kinase Inhibition Assay Protocol
To evaluate the inhibitory activity of the newly synthesized compounds, a standard in vitro kinase assay can be performed. The following is a general protocol for a radiometric kinase assay.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized pyrazole compounds (dissolved in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMSO.
-
Reaction Mixture: In a microtiter plate, prepare the kinase reaction mixture containing the kinase buffer, the specific substrate, and the recombinant kinase.
-
Inhibitor Addition: Add the diluted compounds to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 30-60 minutes).
-
Quenching and Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Part 5: Signaling Pathway Visualization
The synthesized kinase inhibitors can modulate key cellular signaling pathways. Below are representations of the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer and are common targets for pyrazole-based inhibitors.
Figure 2: The PI3K/Akt/mTOR signaling pathway and a potential point of intervention.[1][10]
Figure 3: The MAPK signaling pathway with a focus on JNK as a therapeutic target.[9][11]
Conclusion
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. By employing robust and well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently generate libraries of novel compounds for screening against various kinase targets. The insights into structure-activity relationships and the provided protocols serve as a foundational guide for drug development professionals in their quest for novel therapeutics for cancer and other diseases driven by aberrant kinase signaling.
References
-
F. A. G. Al-dujaili, M. A. Al-Azzawi, and W. A. A. Al-Rawi, "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects," Pharmaceuticals, vol. 14, no. 9, p. 869, Aug. 2021. [Online]. Available: [Link]
-
A. D. Stef, A. G. Coman, and M. C. Chifiriuc, "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies," Molecules, vol. 28, no. 14, p. 5359, Jul. 2023. [Online]. Available: [Link]
-
A. A. M. Abdelgawad et al., "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives," Molecules, vol. 24, no. 23, p. 4272, Nov. 2019. [Online]. Available: [Link]
-
P. Dinér, J. P. Alao, J. Söderlund, P. Sunnerhagen, and M. Grøtli, "Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors," Journal of Medicinal Chemistry, vol. 55, no. 10, pp. 4872–4876, May 2012. [Online]. Available: [Link]
-
A. Cetin and M. A. Sonmez, "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets," Eco-Vector Journals Portal, 2023. [Online]. Available: [Link]
-
Y. Usami, Y. Tatsui, H. Yoneyama, and S. Harusawa, "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI," Molecules, vol. 25, no. 20, p. 4634, Oct. 2020. [Online]. Available: [Link]
-
S. L. Buchwald and J. F. Hartwig, "Buchwald–Hartwig amination," Wikipedia, 2023. [Online]. Available: [Link]
-
N. Fushimi et al., "Design, synthesis, and structure-activity relationships of a series of 4-benzyl-5-isopropyl-1H-pyrazol-3-yl β-D-glycopyranosides substituted with novel hydrophilic groups as highly potent inhibitors of sodium glucose co-transporter 1 (SGLT1)," Bioorganic & Medicinal Chemistry, vol. 21, no. 3, pp. 748–765, Feb. 2013. [Online]. Available: [Link]
-
"The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values," ResearchGate. [Online]. Available: [Link]
-
"Simplified diagram of the four distinct MAP kinase signaling pathways in human," ResearchGate. [Online]. Available: [Link]
-
"Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum," MDPI. [Online]. Available: [Link]
-
"PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth factors activate the interconnected PI3K/AKT/mTOR and ERK pathways," ResearchGate. [Online]. Available: [Link]
-
M. D’hooghe, C. Ravez, F. Gressier, P. M. Lo, F. Anizon, and S. Ravez, "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines," Molecules, vol. 25, no. 15, p. 3488, Aug. 2020. [Online]. Available: [Link]
-
J. C. Gonzalez-Gomez, J. A. Santaballa, and L. A. Sarandeses, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," Organic Letters, vol. 15, no. 1, pp. 22–25, Jan. 2013. [Online]. Available: [Link]
-
S. P. G. Costa et al., "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 2, pp. 718–721, Jan. 2010. [Online]. Available: [Link]
-
P. Wawrzyniak and J. Heinicke, "Microwave-Promoted Suzuki-Miyaura Coupling of Arylboronic Acids with 1-Bromo-2-naphthol, o-Bromophenol, and o-Chlorophenol," Tetrahedron Letters, vol. 47, no. 48, pp. 8525–8529, Nov. 2006. [Online]. Available: [Link]
-
M. Raman, W. Chen, and M. H. Cobb, "MAP Kinase Pathways," Current Biology, vol. 17, no. 23, pp. R1009–R1011, Dec. 2007. [Online]. Available: [Link]
-
"Buchwald–Hartwig amination," Wikipedia. [Online]. Available: [Link]
-
"The same MAPK signaling pathway as in Figure 1, represented in R and Bioconductor using the KEGGgraph package and Rgraphviz package," ResearchGate. [Online]. Available: [Link]
-
E. C. Akın, "The PI3K/AKT/mTOR interactive pathway," Journal of Genetic Engineering and Biotechnology, vol. 18, no. 1, p. 3, Jan. 2020. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and structure-activity relationships of a series of 4-benzyl-5-isopropyl-1H-pyrazol-3-yl β-D-glycopyranosides substituted with novel hydrophilic groups as highly potent inhibitors of sodium glucose co-transporter 1 (SGLT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
Abstract
This comprehensive guide provides a detailed methodology for the large-scale synthesis and purification of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The protocol herein is designed for scalability, focusing on process robustness, safety, and high-purity outcomes. This document outlines a two-step synthetic sequence commencing with the regioselective synthesis of the 1-isopropyl-3-methyl-1H-pyrazole precursor, followed by its selective bromination. Detailed purification protocols, including vacuum distillation and column chromatography, are provided to ensure the final product meets the stringent purity requirements of drug development professionals.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The strategic functionalization of the pyrazole core allows for the fine-tuning of its biological activity, making substituted pyrazoles highly sought-after intermediates in medicinal chemistry. 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, in particular, serves as a versatile synthon, with the bromine atom providing a reactive handle for further molecular elaboration through cross-coupling reactions and other transformations.
This application note presents a reliable and scalable method for the synthesis and purification of this key intermediate, addressing the common challenges of regioselectivity in the initial pyrazole synthesis and the subsequent purification of the brominated product. The protocols have been developed with a focus on large-scale applicability, providing researchers and process chemists with a practical guide for obtaining multi-gram to kilogram quantities of high-purity 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.
Synthetic Strategy
The synthesis of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is approached in a two-step sequence. The first step involves the synthesis of the precursor, 1-isopropyl-3-methyl-1H-pyrazole, via a Knorr pyrazole synthesis. This is followed by the regioselective bromination of the pyrazole ring at the 4-position.
Retrosynthetic Analysis
The retrosynthetic analysis of the target molecule indicates a straightforward disconnection at the C-Br bond, leading back to the 1-isopropyl-3-methyl-1H-pyrazole precursor. This precursor, in turn, can be disconnected to reveal isopropylhydrazine and acetylacetone as readily available starting materials.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The content is structured as a series of troubleshooting questions and FAQs, grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide: From Precursor to Product
The synthesis of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is typically a two-stage process: first, the formation of the pyrazole core, followed by its selective bromination. Problems can arise at either stage. This guide addresses specific issues in a question-and-answer format.
Part A: Synthesis of the Precursor, 1-isopropyl-3-methyl-1H-pyrazole
This stage commonly involves the condensation of a β-diketone (acetylacetone) with isopropylhydrazine, a variant of the Knorr pyrazole synthesis.
Question 1: My reaction produces a mixture of regioisomers (1-isopropyl-3-methyl- and 1-isopropyl-5-methyl-1H-pyrazole), making purification difficult and lowering the yield of my desired precursor. How can I improve the regioselectivity?
Answer: This is a classic challenge in unsymmetrical pyrazole synthesis. The formation of the 1,5-isomer alongside your target 1,3-isomer is common.[1] The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine on the diketone. Here’s how to favor the desired 1,3-isomer:
-
Causality - The Role of Sterics and Electronics: Isopropylhydrazine has two non-equivalent nitrogen atoms. The nitrogen attached to the bulky isopropyl group is less nucleophilic and more sterically hindered. The reaction pathway that leads to the 1,3-isomer is generally favored, but conditions must be optimized to maximize this preference.
-
Troubleshooting Steps & Optimization:
-
Temperature Control: This is the most critical parameter. Running the initial condensation at a reduced temperature (e.g., 0-5 °C) and then allowing it to slowly warm to room temperature can significantly enhance selectivity.[1] Lower temperatures give the kinetically favored product, which is often the less sterically hindered 1,3-isomer, more time to form.
-
pH Modulation: The pH of the reaction medium can influence which carbonyl group of the acetylacetone is more readily attacked. Introducing a mild acidic catalyst, such as a few drops of acetic acid, can improve the regioselectivity by protonating the carbonyl, making it more electrophilic and guiding the reaction pathway.[1]
-
Solvent Selection: The polarity of the solvent can influence the transition state of the reaction. It is advisable to screen different solvents. Polar protic solvents like ethanol are common, but exploring aprotic options like THF or dichloromethane may alter the isomeric ratio.[1]
-
Purification Strategy: If a mixture is unavoidable, the two isomers can typically be separated using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point for developing a separation method.[1]
-
Part B: Bromination of 1-isopropyl-3-methyl-1H-pyrazole
This step is an electrophilic aromatic substitution. The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site, making it the primary target for bromination.
Question 2: The yield of my final product, 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, is consistently low. What are the likely causes and how can I fix them?
Answer: Low yields in the bromination step often point to incomplete reactions, side reactions, or product degradation.
-
Causality - The Electrophilic Substitution Mechanism: The pyrazole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution. The reaction involves the attack of the π-electron system on an electrophilic bromine source (like Br⁺ from NBS) to form a resonance-stabilized intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity.[2] Optimizing the generation and reaction of the electrophile is key.
-
Troubleshooting Steps & Optimization:
-
Choice of Brominating Agent: While elemental bromine can be used, N-Bromosuccinimide (NBS) is highly recommended.[3] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled concentration of electrophilic bromine, which helps to suppress over-bromination and other side reactions.
-
Strict Temperature Control: This reaction is exothermic. Maintain a low temperature (0 °C is standard) throughout the addition of the brominating agent.[3] Add the NBS in small portions over an extended period (e.g., 20-30 minutes) to prevent localized temperature spikes that can lead to side product formation.[3]
-
Reaction Monitoring: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[3] An appropriate eluent system would be a mixture of ethyl acetate and petroleum ether (e.g., 6:4 v/v).[3] The reaction is complete when the starting pyrazole spot is no longer visible.
-
Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if the reaction is run for an extended period.
-
Question 3: My NMR analysis shows the presence of di-brominated species or other impurities. How can I improve the selectivity for mono-bromination?
Answer: The formation of di-brominated products is a clear sign that the reaction is too aggressive.
-
Troubleshooting Steps & Optimization:
-
Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of your brominating agent (NBS). A large excess will inevitably lead to poly-bromination.
-
Reverse Addition: Consider adding your pyrazole solution dropwise to a cooled slurry of the NBS in the reaction solvent. This ensures that the pyrazole is never exposed to a large excess of the brominating agent, which can improve selectivity.
-
Solvent Choice: Chlorinated solvents like dichloromethane (DCM) or aprotic solvents like dimethylformamide (DMF) are common.[3] The choice of solvent can affect the solubility of the reagents and the reaction rate. Ensure your starting material is fully dissolved before beginning the addition of the brominating agent.
-
Question 4: My final product is a persistent oil and is difficult to purify. What techniques can I use?
Answer: Many substituted pyrazoles are low-melting solids or oils.
-
Troubleshooting Steps & Optimization:
-
Aqueous Work-up: After the reaction is complete, quench it by pouring it into water.[3] Extract the product into a suitable organic solvent like diethyl ether or DCM. It is crucial to then wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to remove any acidic byproducts like succinimide) and then with saturated brine to aid in drying.[3]
-
Trituration: If you obtain an oily residue after solvent removal, attempt trituration. This involves stirring the oil with a cold, non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., light petroleum ether or hexanes).[3] This can often induce crystallization or solidify the product, allowing it to be isolated by filtration.
-
Column Chromatography: If trituration fails, silica gel chromatography is the most reliable method for obtaining a high-purity product.
-
Vacuum Sublimation: For thermally stable compounds, vacuum sublimation can be an excellent final purification step to remove non-volatile impurities.[4]
-
II. Frequently Asked Questions (FAQs)
Q: What is the best brominating agent for this synthesis? A: N-Bromosuccinimide (NBS) is generally superior for this application. It is safer to handle than elemental bromine and its use under controlled conditions leads to higher selectivity for the desired 4-bromo product with fewer side reactions.[3][5]
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most straightforward method.[3] Spot the reaction mixture on a silica plate alongside a spot of your starting material (1-isopropyl-3-methyl-1H-pyrazole). The product should have a different Rf value. The reaction is complete when the starting material spot has disappeared.
Q: What are the most critical safety precautions for this synthesis? A:
-
Always work in a well-ventilated fume hood.[3]
-
N-Bromosuccinimide (NBS) is an irritant and should be handled with care, avoiding inhalation of dust or skin contact.[3]
-
Chlorinated solvents like dichloromethane are suspected carcinogens.[3]
-
Diethyl ether is extremely flammable and can form explosive peroxides upon storage.[3]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
III. Visualized Workflows and Mechanisms
Overall Synthesis Workflow
Caption: A streamlined workflow for the two-stage synthesis and purification.
Troubleshooting Flowchart for Low Bromination Yield
Sources
Technical Support Center: Optimization of Suzuki Coupling Reactions with 4-Bromo-Pyrazoles
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-bromo-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles and supported by literature-derived data. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental design.
Section 1: Troubleshooting Common Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
FAQ 1: I'm observing significant dehalogenation of my 4-bromo-pyrazole, leading to low yields of the desired product. What are the primary causes and how can I mitigate this side reaction?
Answer:
Dehalogenation, or more specifically protodebromination, is a common and often frustrating side reaction in the Suzuki coupling of heteroaryl halides, including 4-bromo-pyrazoles. This process results in the replacement of the bromine atom with a hydrogen atom, leading to the formation of the parent pyrazole and consuming your starting material. The primary causes are multifaceted and often interrelated:
-
N-H Acidity of the Pyrazole Ring: Unprotected pyrazoles possess an acidic proton on the nitrogen atom. In the presence of a base, this proton is readily abstracted, forming a pyrazolate anion. This anion can alter the electronic properties of the pyrazole ring and interact with the palladium catalyst, sometimes promoting pathways that lead to dehalogenation. It has been noted that for halogenated aminopyrazoles, bromo and chloro derivatives show a reduced tendency for dehalogenation compared to their iodo counterparts[1].
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the rate of dehalogenation. Strong bases and protic solvents, especially at elevated temperatures, can accelerate this undesired side reaction.
Troubleshooting Strategies to Minimize Dehalogenation:
| Parameter | Condition Prone to Dehalogenation | Recommended Condition for Mitigation | Rationale |
| N-H Acidity | Unprotected pyrazole | Protection of the pyrazole nitrogen with a suitable group (e.g., Trityl, Boc)[2]. | Protection of the N-H group prevents the formation of the pyrazolate anion, thereby suppressing its potential to interfere with the catalytic cycle and promote dehalogenation. |
| Base | Strong, soluble bases (e.g., NaOH, KOH) | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)[1]. | Milder bases are less likely to promote protonolysis of the aryl-palladium intermediate, a key step in the dehalogenation pathway. |
| Solvent | Protic solvents (e.g., alcohols) or high water content | Anhydrous aprotic solvents (e.g., dioxane, THF, toluene)[3]. | Anhydrous conditions limit the availability of protons that can lead to protodebromination. If aqueous conditions are necessary, minimizing the water content is advisable[3]. |
| Catalyst System | Ligands prone to β-hydride elimination | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)[1]. | These ligands can stabilize the palladium center and favor the desired cross-coupling pathway over side reactions. |
FAQ 2: My reaction is sluggish, showing low conversion even after extended reaction times. What factors could be responsible for this, and how can I improve the reaction rate and conversion?
Answer:
Low conversion in Suzuki couplings of 4-bromo-pyrazoles can stem from several factors, often related to the stability and activity of the catalytic species.
-
Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is particularly problematic with unprotected pyrazoles[4].
-
Inefficient Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the C-Br bond of the 4-bromo-pyrazole is a crucial step in the catalytic cycle. If this step is slow, the overall reaction rate will be low.
-
Poor Solubility: The insolubility of reactants or the base in the chosen solvent system can lead to a heterogeneous reaction mixture and slow reaction rates.
Strategies to Enhance Conversion:
| Parameter | Potential Issue | Recommended Optimization | Rationale |
| Catalyst System | Catalyst deactivation by pyrazole coordination | Use of pre-catalysts with bulky ligands (e.g., XPhos Pd G2)[1]. | Pre-catalysts can generate the active Pd(0) species more efficiently in situ, and bulky ligands can sterically hinder the coordination of the pyrazole nitrogen to the palladium center. |
| Catalyst Loading | Insufficient active catalyst | Increase catalyst loading (e.g., from 1-2 mol% to 5-7 mol%)[4][5]. | For challenging substrates like 4-bromo-pyrazoles, a higher catalyst concentration may be necessary to achieve reasonable reaction rates[4]. |
| Ligand-to-Metal Ratio | Suboptimal ligand concentration | Increase the ligand-to-palladium ratio (e.g., 1:1.5 or higher)[4]. | An excess of the ligand can help to stabilize the catalytic species and prevent catalyst decomposition[4]. |
| Temperature | Reaction is too slow at lower temperatures | Increase the reaction temperature (e.g., to 80-100 °C)[4][5]. | Higher temperatures can increase the rate of all steps in the catalytic cycle, but must be balanced against the potential for increased side reactions. |
| Solvent | Poor solubility of reactants | Screen a range of solvents (e.g., dioxane, toluene, DMF, or aqueous mixtures)[5]. | A solvent system that fully dissolves all components will ensure a homogeneous reaction and can significantly improve reaction rates. |
FAQ 3: I am observing the formation of homocoupled products of my boronic acid. What causes this and how can I suppress it?
Answer:
The homocoupling of boronic acids to form biaryl species is a common side reaction in Suzuki couplings. This is often driven by the presence of oxygen and can be influenced by the palladium source.
-
Oxygen-Mediated Homocoupling: Molecular oxygen can promote the oxidative homocoupling of boronic acids, often facilitated by the palladium catalyst.
-
Palladium(II) Mediated Homocoupling: The use of Pd(II) pre-catalysts can sometimes lead to homocoupling as the Pd(II) is reduced to the active Pd(0) species.
Strategies to Minimize Boronic Acid Homocoupling:
| Parameter | Condition Promoting Homocoupling | Recommended Condition for Mitigation | Rationale |
| Atmosphere | Reaction exposed to air | Rigorous degassing of solvents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | The exclusion of oxygen is critical to prevent the oxidative homocoupling pathway. |
| Palladium Source | Pd(II) salts (e.g., Pd(OAc)₂) | Pd(0) sources (e.g., Pd(PPh₃)₄) or pre-catalysts that rapidly generate Pd(0). | Starting with or quickly generating the active Pd(0) catalyst minimizes the presence of Pd(II) that can drive homocoupling. |
| Reaction Temperature | High temperatures | Lowering the reaction temperature, if feasible for the cross-coupling reaction. | Lower temperatures can disfavor the homocoupling reaction relative to the desired Suzuki coupling. |
Section 2: Experimental Protocols and Workflows
Protocol 1: General Procedure for Suzuki Coupling of N-Protected 4-Bromo-Pyrazole
This protocol is a starting point based on successful literature precedents for the Suzuki coupling of N-protected 4-bromo-pyrazoles. Optimization may be required for specific substrates.
Materials:
-
N-protected 4-bromo-pyrazole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., XPhos Pd G2, 5 mol%)
-
Ligand (e.g., XPhos, if not using a pre-catalyst, 7.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-protected 4-bromo-pyrazole (1.0 mmol), arylboronic acid (1.5 mmol), palladium catalyst (5 mol%), and base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Optimizing Reaction Conditions
The following diagram outlines a systematic approach to optimizing the Suzuki coupling of a new 4-bromo-pyrazole substrate.
Caption: A decision-tree workflow for optimizing Suzuki coupling reactions of 4-bromo-pyrazoles.
Section 3: Understanding the Suzuki Coupling Catalytic Cycle
A firm grasp of the reaction mechanism is essential for rational troubleshooting. The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the 4-bromo-pyrazole to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step. Next, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium center, a process that is facilitated by the base[6]. Finally, reductive elimination from the Pd(II) complex yields the desired C-C coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue[7]. Understanding which step is problematic is key to effective troubleshooting.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(44), 17698–17701. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 25, 2026, from [Link]
-
Shaheen, F., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2736. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345–12357. [Link]
-
Wallace, D. J., & Chen, C. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(13), 2687–2689. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 25, 2026, from [Link]
-
Ito, K., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1435. [Link]
-
Bhandari, S., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(26), 14539–14548. [Link]
-
Zhang, H., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602–1614. [Link]
-
Sakakibara, R., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(18), 11474–11481. [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2016). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 93, 1–21. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Purification strategies for removing impurities from 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
Technical Support Center: Purification of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested strategies for the purification of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole. The methodologies described herein are based on fundamental chemical principles and are structured to help you troubleshoot common challenges encountered during synthesis and work-up.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole?
While specific data for this exact molecule may not be widely published, we can infer its properties from similar structures like 4-Bromo-1-methyl-1H-pyrazole and 4-Bromo-3-methyl-1H-pyrazole.[1] Pure 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is expected to be a liquid or a low-melting solid at room temperature. It should be colorless to pale yellow. Significant deviation in color (e.g., orange or brown) or physical state (e.g., a persistent oil when a solid is expected) often indicates the presence of impurities.[2]
Q2: What are the most common impurities I should expect from its synthesis?
The impurity profile is highly dependent on the synthetic route. However, common impurities include:
-
Starting Materials: Unreacted 1-isopropyl-3-methyl-1H-pyrazole or the pyrazole precursor.
-
Reagents & Byproducts: If using N-Bromosuccinimide (NBS) for bromination, residual NBS or its byproduct, succinimide, may be present.[3]
-
Regioisomers: Depending on the synthesis, formation of the 5-bromo isomer (5-Bromo-1-isopropyl-3-methyl-1H-pyrazole) is a possibility. N-alkylation steps can also sometimes produce isomeric products.
-
Over-brominated Species: Di-brominated pyrazoles can form if the reaction conditions are too harsh.
-
Residual Solvents: Solvents used in the reaction or work-up (e.g., DMF, Ethyl Acetate, Hexane) are common impurities that can make the product oily.[2]
Q3: How can I reliably assess the purity of my final product?
A multi-technique approach is always recommended for purity assessment:
-
Thin Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your sample.[4] A single spot suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and identifying impurities. Pure samples will exhibit sharp peaks with correct chemical shifts and integration values.
-
Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the desired product and help identify the mass of impurities.
-
Melting Point Analysis: If the product is a solid, a sharp melting point close to the literature value indicates high purity. A broad or depressed melting point is a classic sign of impurities.
Troubleshooting Guide: Common Purification Issues
Issue 1: My final product is an orange or brown oil and fails to crystallize.
This is a frequent issue, often caused by residual solvent or polar impurities that inhibit crystallization.[2]
Causality: High-boiling point solvents like DMF can be difficult to remove completely under reduced pressure. Furthermore, colored byproducts from the bromination reaction can act as impurities that disrupt the crystal lattice formation.
Troubleshooting Protocol: Solvent Removal & Crystallization Induction
-
Azeotropic Removal of Solvent: Dissolve the crude oil in a minimal amount of a low-boiling solvent like dichloromethane (DCM) or ethyl acetate. Concentrate the solution under reduced pressure. Repeat this process 2-3 times. This helps to azeotropically remove traces of high-boiling solvents.
-
Trituration with a Non-polar Solvent: Add a non-polar solvent in which the product is poorly soluble, such as n-hexane or pentane, to the oil.[2] Stir vigorously. This can wash away non-polar impurities and often induces precipitation or crystallization of the more polar product. The resulting solid can then be collected by filtration.
-
Cooling: If trituration yields an oil, cool the mixture to 0 °C or -20 °C and scratch the inside of the flask with a glass rod to provide a nucleation site for crystal growth.[2]
-
Column Chromatography: If the above methods fail, the oil must be purified by column chromatography to remove the problematic impurities.
Issue 2: My NMR spectrum shows multiple pyrazole species, suggesting isomeric impurities.
Regioisomers often have very similar polarities, making them challenging to separate.
Causality: The bromination of a substituted pyrazole ring can sometimes lack perfect regioselectivity, leading to a mixture of, for example, 4-bromo and 5-bromo isomers.
Troubleshooting Protocol: High-Resolution Purification
-
Flash Column Chromatography: This is the most effective method for separating isomers. Careful selection of the eluent system is critical. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is recommended.
-
Step 1: TLC Analysis: First, test various solvent systems (e.g., 5%, 10%, 15% Ethyl Acetate in Hexane) using TLC to find the condition that gives the best separation between the spots corresponding to the isomers.
-
Step 2: Column Preparation: Pack a silica gel column with the initial, low-polarity eluent.
-
Step 3: Loading and Elution: Load the crude product onto the column and begin elution. Collect fractions and analyze them by TLC to identify which contain the pure desired product. A similar compound was purified using an ethyl acetate/n-hexane system.[5]
-
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although it is less suitable for large quantities.
Issue 3: My product is contaminated with non-basic organic impurities (e.g., succinimide from an NBS reaction).
Causality: Succinimide is a common byproduct of NBS bromination and is moderately polar and water-soluble. While some can be removed with an aqueous wash, residual amounts may persist.
Troubleshooting Protocol: Acid-Base Extraction
This technique leverages the basicity of the pyrazole nitrogen to separate it from neutral or acidic impurities. A patent for pyrazole purification highlights the utility of forming acid addition salts to facilitate separation.[6]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The basic pyrazole will protonate and move into the aqueous layer, while neutral impurities like succinimide will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) until the solution is basic (pH > 9), which will deprotonate the pyrazole salt and cause it to precipitate or form an oil.
-
Re-extraction: Extract the free pyrazole back into an organic solvent (ethyl acetate or DCM, 2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude product.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is optimized for separating 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole from isomers and other synthesis byproducts.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane and Ethyl Acetate (HPLC grade)
-
Crude product
-
Glass column, flasks, and TLC equipment
Procedure:
-
Eluent Selection: Prepare several mixtures of Ethyl Acetate (EtOAc) in Hexane (e.g., 2%, 5%, 10%, 20% EtOAc). Spot your crude product on a TLC plate and develop it in each solvent system to find the optimal eluent that provides good separation (Rf of desired product ~0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pour it into the column. Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 2% EtOAc in Hexane). Gradually increase the polarity of the eluent (gradient elution) as the separation proceeds.
-
Fraction Collection: Collect fractions continuously and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.
Protocol 2: Recrystallization
This method is ideal for purifying a solid product that is contaminated with small amounts of impurities.
Materials:
-
Crude solid product
-
Recrystallization solvents (e.g., isopropanol, ethanol/water, hexane/ethyl acetate)
-
Heating mantle, Erlenmeyer flask, and filtration apparatus
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. A good solvent pair consists of one solvent in which the compound is soluble and another in which it is not.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Summary Table
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Small amounts of soluble/insoluble impurities | Simple, scalable, yields high-purity crystalline solid | Requires a solid product; can have lower recovery |
| Column Chromatography | Isomers, byproducts with different polarities | High resolution, versatile for oils and solids | Can be time-consuming, requires significant solvent |
| Acid-Base Extraction | Neutral and acidic organic impurities | Effective for removing specific impurity classes | Only works for basic compounds; requires multiple steps |
| Trituration | Highly soluble impurities, residual solvent | Quick, simple, good for inducing crystallization | Lower purification efficiency than other methods |
References
-
Kleiziene, N., Arbačiauskiene, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Kleiziene, N., Arbačiauskiene, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]
-
PubChem. (n.d.). 4-Bromo-5-isopropyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- Google Patents. (2022). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Cimetière, N., & Lequeux, T. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ResearchGate. (2015). How can I convert bromo to isopropyl on pyrazole 4th position? Can anyone suggest? [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
-
ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid? [Link]
-
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
-
MDPI. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. [Link]
-
MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
-
Lead Sciences. (n.d.). 4-Bromo-3-isopropyl-1H-pyrazole. [Link]
Sources
- 1. 4-溴-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Regioselective Synthesis of Polysubstituted Pyrazoles
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of polysubstituted pyrazoles. This guide is designed to address the critical challenges surrounding regioselectivity, providing in-depth, field-proven insights and troubleshooting strategies to enhance the precision and efficiency of your synthetic endeavors.
Introduction: The Regioselectivity Challenge
Pyrazoles are a cornerstone of medicinal and agricultural chemistry, forming the core scaffold of numerous FDA-approved drugs and vital agrochemicals.[1] The Knorr pyrazole synthesis, a classic cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine, remains one of the most common methods for their preparation.[2][3][4] However, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, this reaction often yields a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[1][3][4]
Controlling which nitrogen atom of the hydrazine attacks which carbonyl group is the central challenge of regioselectivity. This guide provides a systematic approach to understanding, controlling, and troubleshooting this pivotal aspect of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of poor regioselectivity in the Knorr pyrazole synthesis?
The formation of regioisomeric mixtures arises from the reaction between an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine.[1][4] The hydrazine has two non-equivalent nitrogen atoms (N1, the substituted nitrogen, and N2, the unsubstituted -NH2). The dicarbonyl has two chemically distinct carbonyl carbons. The initial nucleophilic attack can occur from the N2 of the hydrazine onto either carbonyl group, initiating two parallel reaction pathways that lead to two different constitutional isomers.[4]
Q2: How can I predict which regioisomer will be the major product?
Predicting the major isomer involves analyzing the steric and electronic properties of both reactants.[4]
-
Electronic Effects: The initial and most favorable attack typically involves the more nucleophilic nitrogen of the hydrazine (the terminal -NH2) attacking the more electrophilic (electron-deficient) carbonyl carbon of the 1,3-dicarbonyl. For example, in a trifluoromethyl-substituted diketone, the carbonyl adjacent to the electron-withdrawing CF3 group is more electrophilic and will be the preferred site of initial attack.
-
Steric Effects: The most sterically accessible carbonyl group is favored for the initial attack. Similarly, the less hindered nitrogen of the hydrazine (the -NH2 group) is the primary nucleophile. Bulky substituents on either the hydrazine or the dicarbonyl can significantly influence the reaction pathway.[5]
-
pH Control: The reaction mechanism is highly dependent on pH.[4] Under acidic conditions, the reaction often proceeds via a vinylhydrazone intermediate. Under neutral or basic conditions, the pathway may favor an enamine-keto hydrazone intermediate. The stability of these intermediates dictates the final product ratio.
Q3: Are there synthetic strategies that inherently offer high or complete regioselectivity?
Yes. When classical methods fail, several modern strategies can provide a single regioisomer:
-
[3+2] Cycloadditions: Reactions involving 1,3-dipoles, such as the cycloaddition of diazo compounds (generated in-situ from N-tosylhydrazones) with alkynes or alkyne surrogates, can be highly regioselective.[6][7][8]
-
Multi-component Reactions: Palladium-catalyzed four-component couplings of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides can produce pyrazoles with excellent regiocontrol.[8]
-
Pre-functionalized Substrates: Using substrates where the reaction pathway is unambiguous, such as α-benzotriazolyl-α,β-unsaturated ketones or β-enamino diketones, can direct the synthesis towards a single product.[8][9]
-
Tosylhydrazone Chemistry: The reaction of N-alkylated tosylhydrazones with terminal alkynes offers complete regioselectivity, providing a powerful alternative to the Knorr synthesis.[10][11]
Troubleshooting Guide: From Isomeric Mixtures to Pure Products
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
This is the most common challenge. A systematic approach to optimization is crucial.
Solution A: Modify Reaction Conditions
The reaction environment can dramatically shift the equilibrium between the two competing pathways.
1. Solvent Selection (The "Fluorinated Alcohol Effect"): The choice of solvent is one of the most powerful tools for controlling regioselectivity. While traditional solvents like ethanol often yield isomeric mixtures, fluorinated alcohols can dramatically improve selectivity.[1]
-
Causality: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are strong hydrogen bond donors. They can form a hemiketal intermediate by coordinating to one of the carbonyl groups, effectively increasing its electrophilicity and directing the nucleophilic attack of the hydrazine.[1] This selective activation of one carbonyl over the other steers the reaction towards a single regioisomer.
| Solvent | Dielectric Constant | Regioisomeric Ratio (Desired:Undesired) | Reference |
| Ethanol (EtOH) | 24.6 | Often yields mixtures (e.g., 1:1 to 3:1) | [1] |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | Significant improvement (e.g., >10:1) | [1] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | Excellent selectivity (e.g., >20:1 to single isomer) | [1] |
2. pH and Catalysis: The reaction's pH dictates the nature of the intermediates.[4]
-
Acid Catalysis: Adding a catalytic amount of acid (e.g., acetic acid) can favor the formation of a specific hydrazone intermediate, thereby enhancing the yield of one regioisomer.
-
Lewis Acids: Catalysts like lithium perchlorate or zinc oxide have been shown to improve both reaction rates and regioselectivity in certain systems.[3]
3. Temperature Adjustment: Lowering the reaction temperature can often improve selectivity. At lower temperatures, the reaction is under greater kinetic control, favoring the pathway with the lower activation energy. This can amplify the subtle electronic and steric differences between the two competing transition states, leading to a higher ratio of the desired isomer.
Solution B: Re-evaluate Substrate Design
If modifying conditions is insufficient, the issue may lie with the inherent properties of your starting materials.
-
Enhance Steric Hindrance: Introduce a bulky group near one of the carbonyls. This will sterically disfavor the initial nucleophilic attack at that position, directing the hydrazine to the more accessible carbonyl.
-
Amplify Electronic Differences: Introduce a strong electron-withdrawing group (e.g., -CF3, -NO2) or electron-donating group (-OCH3) on one of the dicarbonyl's substituents. This creates a larger difference in electrophilicity between the two carbonyl carbons, leading to a more selective initial attack.[3]
Problem 2: My reaction yield is very low or it fails to proceed.
Low conversion can stem from several factors beyond regioselectivity.[2]
Potential Causes & Solutions:
-
Hydrazine Instability: Substituted hydrazines can be unstable. Use a fresh bottle or a recently purified batch. Using a slight excess (e.g., 1.2-2.0 equivalents) can sometimes drive the reaction to completion.[2]
-
Deactivated Substrates: If your 1,3-dicarbonyl compound has two electron-rich carbonyls, the reaction may be sluggish. In this case, acid catalysis is often necessary to activate the carbonyls.[3]
-
Intermediate Stability: In some cases, the cyclized hydroxyl-pyrazolidine intermediate is very stable and the final dehydration step to form the aromatic pyrazole is the rate-limiting step.[4] Adding a stronger acid or increasing the temperature at the end of the reaction can facilitate this dehydration.
Troubleshooting Workflow: A Decision-Making Diagram
This diagram outlines a logical workflow for addressing poor regioselectivity.
Caption: A troubleshooting workflow for improving regioselectivity.
Key Protocols & Methodologies
Protocol 1: General Knorr Synthesis with Improved Regioselectivity using TFE
This protocol is adapted from methodologies that leverage fluorinated alcohols to enhance regioselectivity.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography on silica gel to separate the major regioisomer.
-
Characterization: Confirm the structure and assess the isomeric ratio of the product fractions using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Tosylhydrazones
This method provides complete regioselectivity and is an excellent alternative to the Knorr synthesis.[10][11]
-
Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add N-alkylated tosylhydrazone (1.0 eq), terminal alkyne (1.5 eq), potassium tert-butoxide (t-BuOK, 2.0 eq), and 18-crown-6 (0.1 eq).
-
Solvent Addition: Add anhydrous pyridine as the solvent (approx. 0.3 M).
-
Reaction: Stir the mixture at 80-100°C. Monitor the reaction progress by TLC until the tosylhydrazone is consumed.
-
Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.
Knorr Pyrazole Synthesis: Mechanistic Pathways
The diagram below illustrates the two competing pathways in the Knorr synthesis, which lead to the formation of regioisomers. The initial attack of the terminal NH₂ group of the hydrazine on either the Cα or Cβ carbonyl of the 1,3-dicarbonyl determines the final product.
Caption: Competing mechanistic pathways in the Knorr pyrazole synthesis.
References
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed. [Link]
-
Regioselective Synthesis of Pyrazoles from β-Oxo Thioxoesters and α-Oxoketene O, N -Acetals. ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Synthesis of 1,3,5-trisubstituted pyrazoles. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. societachimica.it [societachimica.it]
- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Regioselective synthesis of polysubstituted pyrazoles and isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Challenge of De-bromination: A Technical Support Guide
Welcome to our dedicated technical support center for a common yet often frustrating challenge in synthetic chemistry: the unwanted de-bromination of substrates in subsequent reaction steps. This guide is designed for researchers, scientists, and professionals in drug development who encounter this yield-reducing side reaction. Here, we move beyond simple protocols to offer in-depth, field-proven insights into the causality of de-bromination and provide robust, self-validating strategies to mitigate it.
Troubleshooting Guide: When De-bromination Derails Your Synthesis
This section is structured to help you diagnose and resolve de-bromination issues based on your experimental observations.
Scenario 1: Significant formation of the de-brominated byproduct is observed by LC-MS or GC-MS analysis of your crude reaction mixture from a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira).
-
Initial Diagnostic Question: Are you using a strong, sterically unhindered base (e.g., NaOtBu, KOtBu) and/or a high reaction temperature?
-
Explanation: Strong alkoxide bases can promote the formation of palladium-hydride (Pd-H) species, which are key culprits in hydrodebromination.[1] High temperatures can also increase the rate of this undesired side reaction, potentially due to a higher activation energy for the de-bromination pathway.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is often the simplest and most effective first step. A lower temperature can disfavor the de-bromination pathway.[1]
-
Switch to a Milder Base: Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These are less likely to generate the problematic hydride species.
-
Optimize the Ligand: If the issue persists, the ligand on your palladium catalyst is a critical parameter. Switch to a bulky, electron-rich phosphine ligand. Biaryl phosphines like XPhos or SPhos are known to promote the desired reductive elimination over de-bromination.[2]
-
-
dot
Caption: Troubleshooting workflow for de-bromination.
Frequently Asked Questions (FAQs)
Q1: What is de-bromination and why is it a problem?
A: De-bromination, specifically hydrodebromination, is a side reaction where the bromine atom on an organic molecule is replaced by a hydrogen atom.[2] This is problematic because it consumes your starting material, reduces the yield of your desired product, and introduces a byproduct that can be difficult to separate during purification.[2]
Q2: What are the primary mechanisms of de-bromination in palladium-catalyzed reactions?
A: The most prevalent mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can arise from various sources within the reaction mixture, including:
Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium, leading to the formation of the undesired de-brominated product (Ar-H) and regenerating the Pd(0) catalyst.[2]
dot
Caption: Simplified mechanism of Pd-H mediated de-bromination.
Q3: Are certain types of bromo-compounds more prone to de-bromination?
A: Yes, the electronic nature of the bromo-compound plays a significant role. Electron-deficient aryl bromides and N-heterocyclic halides (e.g., bromopyridines, bromoindoles) are generally more susceptible to de-bromination.[2] For N-H containing heterocycles, the acidic proton can interact with the base, potentially facilitating the de-bromination pathway.[2] In such cases, N-protection is often a viable strategy.[2]
Q4: How does the choice of phosphine ligand impact de-bromination?
A: The phosphine ligand is a critical control element. Bulky and electron-rich ligands are known to favor the desired reductive elimination step (forming the C-C or C-X bond) over the competing de-bromination pathway.[4] These ligands stabilize the palladium center and accelerate the desired bond formation.
| Ligand Type | General Effect on De-bromination | Example(s) |
| Bulky, Electron-Rich | Tends to suppress de-bromination | XPhos, SPhos |
| Less Bulky, Electron-Poor | May be more prone to de-bromination | PPh₃ (in some cases) |
Q5: What is the influence of the base and solvent on de-bromination?
A: Both the base and solvent can significantly influence the extent of de-bromination.
-
Base: As mentioned, strong bases, particularly alkoxides, can be a source of hydrides. Milder bases like carbonates or phosphates are generally preferred to minimize this side reaction.[1]
-
Solvent: Solvents that can act as a hydrogen source, such as alcohols, can contribute to de-bromination. Aprotic solvents are often a better choice. The polarity of the solvent can also play a role, and screening different solvents can be beneficial.[5]
Q6: How can I detect and quantify de-bromination?
A: The most common and effective methods for detecting and quantifying de-bromination byproducts are chromatographic techniques coupled with mass spectrometry:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds.[1]
These methods allow for the separation of the desired product from the de-brominated byproduct and their unambiguous identification based on their mass-to-charge ratio. Quantification can be achieved by creating calibration curves with authentic standards of both the product and the byproduct. For a more specialized analysis, techniques like solid-phase microextraction (SPME) followed by GC-MS can be used for trace-level detection in complex matrices.[7]
Experimental Protocols
Protocol 1: Minimizing De-bromination in a Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide
This protocol is designed for a scenario where an electron-deficient aryl bromide is prone to de-bromination.
-
Materials:
-
Electron-deficient aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling of a Bromopyridine Derivative
A copper-free protocol can help to avoid side reactions, including potential de-bromination pathways.[4]
-
Materials:
-
Bromopyridine derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Triethylamine (3.0 mmol)
-
Anhydrous DMF (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the bromopyridine and Pd(PPh₃)₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 6 hours.[4]
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography.
-
References
- BenchChem. (2025). How to avoid debromination in pyridine coupling reactions. BenchChem Technical Support.
- BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem Technical Support.
- Weizmann Institute of Science. (n.d.).
- Langdon, S. (n.d.). 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). In Introduction to Organic Chemistry. Saskoer.ca.
- Chemistry LibreTexts. (2019, June 5). 7.6.1.
- BenchChem. (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem Technical Support.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Chemistry LibreTexts. (2023, August 2). 2.
- SciSpace. (n.d.). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. Part 2. Selectivity and Kinetics.
- Organic Chemistry Portal. (n.d.).
- ACS Catalysis. (2016, July 14).
- (n.d.).
- National Institutes of Health. (2024, February 21).
- ACS Publications. (n.d.).
- ACS Publications. (2019, February 8).
- PubMed. (2009, January 16).
- Master Organic Chemistry. (2013, March 15).
- National Institutes of Health. (2024, February 14).
- National Institutes of Health. (n.d.).
- ResearchGate. (2018, October 23).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions.
- National Institutes of Health. (n.d.).
- YouTube. (2022, November 3). Elimination | Dehydrohalogenation | Organic Chemistry | Problem | Question | Solved | Solution.
- Journal of Medical Science. (n.d.).
- ResearchGate. (n.d.). Coupling of electron‐poor (i.e., activated) and ‐rich (i.e.
- MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
- ACS Publications. (2022, May 18).
- ACS Central Science. (n.d.). Autoxidation Catalysis for Carbon–Carbon Bond Cleavage in Lignin.
- (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.).
- (n.d.).
- MDPI. (n.d.).
- Utrecht University. (2016, March 16).
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- MSU chemistry. (n.d.). Chemical Reactivity.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (n.d.). CO2 Unlocks Reactivity: Boryl Silyl Ketene Acetals Enable Mild and Direct C C Bond Cleavage.
- (n.d.).
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
- National Institutes of Health. (2021, August 30).
- National Institutes of Health. (2019, June 4).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Pyrazole Isomers
Welcome to the technical support center dedicated to the intricate science of separating pyrazole isomers using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these structurally similar compounds. Here, we synthesize technical expertise with practical, field-tested insights to empower you to overcome common hurdles in your purification workflows.
Separating pyrazole isomers is a frequently encountered yet non-trivial task in organic synthesis and medicinal chemistry. The subtle differences in the physical and chemical properties of regioisomers and the identical properties of enantiomers in an achiral environment demand a carefully considered chromatographic strategy. This resource provides a structured approach to method development and troubleshooting, ensuring the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in separating pyrazole isomers?
Separating pyrazole isomers is often difficult due to their similar structures and physicochemical properties. Regioisomers, for instance, can exhibit very close polarities, making their resolution on standard stationary phases challenging.[1] Enantiomers, being mirror images, have identical physical properties in a non-chiral environment, which necessitates the use of specialized chiral stationary phases (CSPs) or chiral additives for their separation.[1] Furthermore, some pyrazole derivatives can exist as tautomers, which are rapidly interconverting isomers, adding another layer of complexity to their separation.[2]
Q2: Which column chromatography techniques are most effective for pyrazole isomer separation?
The optimal chromatographic technique is dictated by the nature of the isomers you are separating:[1]
-
Flash Column Chromatography (Normal Phase): This is a widely used and effective method for the purification of reaction mixtures and the separation of regioisomers.[1][3] Standard silica gel is the most commonly employed stationary phase for this purpose.[1][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for high-resolution separations, particularly for closely eluting regioisomers and for the separation of enantiomers.[1][4][5] HPLC can be performed in various modes, including normal-phase, reverse-phase, and polar organic mode, offering versatility in method development.[1][4][6]
Q3: How do I select the appropriate stationary phase for my pyrazole isomer separation?
The choice of stationary phase is critical for achieving successful separation. Here are the recommendations based on the type of isomer:
| Isomer Type | Recommended Stationary Phase | Rationale & Key Considerations |
| Regioisomers | Silica Gel (for Flash Chromatography) | The most common and cost-effective choice for routine purification and separation of isomers with differing polarities.[1][3] |
| C18 (for Reverse-Phase HPLC) | Effective for separating pyrazole derivatives with sufficient hydrophobic character.[1][7][8] | |
| Enantiomers | Polysaccharide-based Chiral Stationary Phases (CSPs) | These are highly effective for chiral recognition of pyrazole derivatives.[1][4][5][6] Columns such as Lux cellulose-2 and Lux amylose-2 have demonstrated excellent capabilities in resolving pyrazole enantiomers.[1][4][5] The choice between cellulose and amylose-based CSPs can depend on the specific structure of the analyte.[4][5] |
Q4: What are the typical mobile phase systems for separating pyrazole isomers?
The mobile phase composition is a powerful tool for optimizing the separation of pyrazole isomers. The selection depends on the chromatography mode and the nature of the stationary phase:
| Chromatography Mode | Stationary Phase | Common Mobile Phase Systems |
| Normal Phase | Silica Gel | Gradients of ethyl acetate in hexane or petroleum ether are very common.[1][3] |
| Reverse Phase | C18 | Mixtures of methanol/water or acetonitrile/water, often with an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid.[1][7][8][9] |
| Chiral Separation | Polysaccharide-based CSPs | Normal Mode: n-Hexane/ethanol mixtures are frequently used.[1][4] Polar Organic Mode: Pure solvents like methanol or acetonitrile, or their mixtures, can provide sharp peaks and shorter analysis times.[1][4][5] |
Troubleshooting Guide
Issue 1: My pyrazole regioisomers are co-eluting or show poor separation on a silica gel column.
This is a frequent challenge when the isomers have very similar polarities.[1]
Root Cause Analysis & Corrective Actions:
Caption: Troubleshooting workflow for poor separation of pyrazole regioisomers.
Detailed Steps:
-
Thin-Layer Chromatography (TLC) Analysis: Before proceeding to column chromatography, it is crucial to develop a TLC method that shows baseline separation of your isomers.[1] If the spots are not resolved on the TLC plate, they will not be separated on the column.[1]
-
Mobile Phase Optimization:
-
Adjust Polarity: If the Rf values are too high, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If the Rf values are too low, increase the polarity.
-
Shallow Gradient: For flash chromatography, employing a shallow gradient of the eluent can significantly improve the resolution of closely eluting compounds.[1]
-
Isocratic Elution: If a good separation is observed on TLC, an isocratic (constant solvent composition) elution can be used.[1]
-
-
Sample Loading Technique:
-
Dry Loading: This is the preferred method for introducing your sample to the column.[1] Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), add a small portion of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[1] This powder can then be carefully added to the top of the packed column.[1] This technique prevents band broadening that can occur with wet loading in a strong solvent.[1]
-
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase. For HPLC, this could mean trying a different type of C18 column or even a cyano- or phenyl-bonded phase.
Issue 2: My chiral pyrazole derivatives are not resolving on a chiral stationary phase (CSP).
Achieving enantioseparation is a nuanced process that depends on the specific interactions between the analyte, the CSP, and the mobile phase.
Systematic Approach to Chiral Method Development:
Caption: A systematic workflow for developing a chiral separation method for pyrazole enantiomers.
Key Considerations:
-
Choice of CSP: Polysaccharide-based CSPs are a good starting point.[1][4][5] Studies have shown that cellulose-based columns can be superior in polar organic modes, while amylose-based columns may perform better in normal phase mode for certain pyrazole derivatives.[4][5]
-
Mobile Phase Screening:
-
Normal Phase (e.g., n-Hexane/Ethanol): This is a traditional and often effective mobile phase for polysaccharide-based CSPs.[4]
-
Polar Organic Mode (e.g., 100% Methanol or 100% Acetonitrile): This mode can offer advantages such as shorter analysis times and sharper peaks.[4][5] The choice between methanol (a protic solvent) and acetonitrile (an aprotic solvent) can significantly impact the chiral recognition mechanism.[4]
-
Mobile Phase Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., TFA for acids, diethylamine for bases) can improve peak shape and resolution.
-
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.[10]
-
Flow Rate: Optimizing the flow rate can improve column efficiency and resolution. A typical starting flow rate for analytical HPLC is 1 mL/min.[4]
Experimental Protocols
Protocol 1: Flash Chromatography for Regioisomer Separation
This protocol outlines a general procedure for separating pyrazole regioisomers using flash column chromatography on silica gel.
-
TLC Method Development:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
Identify a solvent system that provides good separation between the target isomers with the lower-eluting isomer having an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Sample Loading (Dry Loading):
-
Dissolve the crude pyrazole isomer mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).[1]
-
Add silica gel (approximately 1-2 times the weight of the crude material) to the solution.[1]
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[1]
-
Carefully add the powder to the top of the packed column, creating a thin, even band.[1]
-
-
Elution and Fraction Collection:
-
Post-Processing:
References
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Ghanem, A., & Ladeira, S. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
-
Mondal, J., & Bhaumik, A. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. [Link]
-
Ferreira, I. C. F. R., et al. (2017). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
-
de Oliveira, D. N., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]
-
Layton, S. E. (2007). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link]
-
Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Sree, G. S., et al. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Popović, I., et al. (2016). Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure–retention relationship approach. Journal of the Serbian Chemical Society. [Link]
-
Popović, I., et al. (2016). Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure-retention relationship approach. ResearchGate. [Link]
-
de Fátima, Â., et al. (2016). Absolute configuration and biological profile of pyrazoline enantiomers as MAO inhibitory activity. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ijcpa.in [ijcpa.in]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. repository.uncw.edu [repository.uncw.edu]
Technical Support Center: A Troubleshooting Guide for Scaling Up Pyrazole Synthesis Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up pyrazole synthesis reactions. Drawing from established literature and field-proven insights, this resource provides in-depth troubleshooting in a practical question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Selectivity and Yield
Question 1: My pyrazole synthesis is suffering from poor regioselectivity upon scale-up, leading to a mixture of isomers. How can I improve this?
Answer: Poor regioselectivity is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.[1][2] The formation of regioisomers is often governed by the relative reactivity of the two carbonyl groups and the nature of the hydrazine substituent.[1] Several factors can be manipulated to enhance regioselectivity during scale-up.
Causality and Strategic Solutions:
-
pH Control: The pH of the reaction medium can significantly influence which carbonyl group is preferentially attacked by the hydrazine.[1] Acid catalysis can protonate a carbonyl group, increasing its electrophilicity, while basic conditions can alter the nucleophilicity of the hydrazine.
-
Solvent Effects: The choice of solvent can impact the reaction pathway. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to improve regioselectivity compared to protic solvents like ethanol, especially when used with arylhydrazine hydrochlorides.[3] Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have also demonstrated a remarkable ability to enhance regioselectivity in certain cases.[4]
-
Steric and Electronic Factors: The steric hindrance and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role.[1] For instance, in the case of a hydrazine substituted with a bulky group, the less sterically hindered carbonyl is more likely to be attacked.[3]
-
Temperature Optimization: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers. A systematic temperature screening is advisable.[5]
Troubleshooting Protocol: Optimizing Regioselectivity
-
Solvent Screening: If your current protocol uses a standard solvent like ethanol, consider switching to an aprotic dipolar solvent (e.g., DMAc, DMF) or a fluorinated alcohol (e.g., TFE, HFIP).
-
pH Adjustment: Experiment with the addition of a catalytic amount of acid (e.g., HCl, acetic acid) or a base (e.g., sodium acetate) to your reaction mixture. Monitor the isomer ratio by HPLC or NMR.
-
Temperature Profiling: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 60 °C) to determine the optimal condition for the desired regioisomer.[5]
-
Reagent Equivalents: While typically a slight excess of one reagent is used, varying the stoichiometry might influence the selectivity.
| Parameter | Condition A (Standard) | Condition B (Optimized for Regioselectivity) | Rationale | Reference |
| Solvent | Ethanol | N,N-Dimethylacetamide (DMAc) or HFIP | Aprotic dipolar solvents and fluorinated alcohols can enhance regioselectivity. | [3][4] |
| Catalyst | None or Acetic Acid | Controlled addition of HCl (10N solution) | Acid catalysis can accelerate dehydration steps and improve yields and selectivity. | [3] |
| Temperature | Reflux | Room Temperature | Lower temperatures can favor the kinetic product, potentially leading to higher selectivity. | [3] |
Logical Workflow for Regioselectivity Troubleshooting
Caption: Troubleshooting workflow for improving regioselectivity.
Question 2: I am observing a significant drop in yield as I scale up my pyrazole synthesis. What are the likely causes and how can I mitigate this?
Answer: A decrease in yield upon scale-up is a frequent issue and can be attributed to several factors, including inefficient mixing, poor heat transfer, and changes in reaction kinetics.[6]
Causality and Strategic Solutions:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions or degradation of products and reactants.[6] The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging for exothermic reactions.[7]
-
Reaction Kinetics: Some reactions are more sensitive to concentration changes than others. The Knorr pyrazole synthesis, for instance, has been shown to have complex kinetics, including autocatalytic pathways, which can be affected by changes in concentration and mixing efficiency at larger scales.[1]
-
Work-up and Purification Issues: Extraction and crystallization processes that are efficient at the lab scale may not be directly transferable. Inefficient extraction or product precipitation due to changes in solubility at different concentrations can lead to significant product loss.
Troubleshooting Protocol: Addressing Yield Loss
-
Characterize Reaction Energetics: Use reaction calorimetry to understand the heat flow of your reaction. This will inform the required cooling capacity for your reactor and help in designing a safe and efficient process.
-
Optimize Mixing: Ensure your reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Controlled Reagent Addition: For exothermic reactions, add the limiting reagent slowly and sub-surface to control the reaction rate and temperature.
-
Solvent and Concentration Study: Re-evaluate the optimal solvent and concentration for the scaled-up reaction. Sometimes, a more dilute reaction can prevent side product formation.
-
Revisit Work-up Procedure: Optimize your extraction and purification methods for the larger scale. This may involve using different solvent systems, anti-solvents for crystallization, or chromatography techniques suitable for larger quantities.
Key Scale-Up Considerations for Yield Optimization
Caption: Factors to address when troubleshooting yield loss during scale-up.
Category 2: Safety and Handling
Question 3: My synthesis involves the use of hydrazine/diazonium salts, and I have safety concerns for the large-scale reaction. What are the best practices?
Answer: Hydrazine and diazonium salts are high-energy and potentially hazardous materials that require careful handling, especially at scale.[6][7] The primary risks include thermal runaway, explosive decomposition, and toxicity.[7]
Causality and Strategic Solutions:
-
Hydrazine: Hydrazine is highly reactive and its condensation reactions are often exothermic.[7] It can also decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[7]
-
Diazonium Salts: These intermediates are notoriously unstable and can decompose violently, releasing nitrogen gas, which can lead to a rapid pressure increase in a closed system.[6] Their stability is influenced by the counter-ion and substitution pattern on the aromatic ring.[6]
Best Practices for Safe Handling and Reaction Control:
-
Process Safety Assessment: Conduct a thorough safety assessment before scaling up. This should include a review of the literature for known hazards, differential scanning calorimetry (DSC) to determine thermal stability of intermediates and products, and a Hazard and Operability (HAZOP) study.
-
Flow Chemistry: For particularly hazardous steps, such as diazotization, consider transitioning from batch to continuous flow processing.[6][8] Flow chemistry minimizes the volume of hazardous intermediates present at any given time, significantly improving the safety profile.[8]
-
Temperature Control: Strict temperature control is crucial. For diazotization, maintaining a low temperature (typically <5 °C) is essential to prevent decomposition.[6] Ensure your reactor has a reliable cooling system and a quench plan in case of a cooling failure.
-
In Situ Generation and Consumption: Whenever possible, generate and consume hazardous intermediates in situ without isolation.[3]
-
Engineering Controls: Use appropriate personal protective equipment (PPE), and conduct the reaction in a well-ventilated fume hood or a designated high-hazard area.
Protocol for Transitioning a Hazardous Step to Flow Chemistry:
-
System Setup: Use a microreactor system with precise temperature control and pumping systems for reagent delivery.
-
Parameter Optimization: Optimize residence time, temperature, and stoichiometry in the flow reactor to achieve the desired conversion and selectivity.
-
Scale-Out: Instead of increasing the reactor size, scale-up in flow chemistry is often achieved by running the process for a longer duration or by using multiple reactors in parallel ("scaling-out").
| Parameter | Batch Processing | Flow Chemistry | Safety Advantage | Reference |
| Reaction Volume | Large | Small (at any given time) | Minimizes the potential impact of a runaway reaction. | [8] |
| Heat Transfer | Poor (low surface-to-volume ratio) | Excellent (high surface-to-volume ratio) | Allows for precise temperature control and rapid heat dissipation. | [8] |
| Handling of Intermediates | Isolation or large in-situ accumulation | In-situ generation and immediate consumption | Reduces exposure and risk of decomposition of unstable intermediates. | [6][8] |
Category 3: Purification and Product Quality
Question 4: I am struggling with the purification of my pyrazole product at a larger scale. What strategies can I employ?
Answer: Purification can become a bottleneck during scale-up. Methods that are straightforward on a gram scale, like silica gel chromatography, may be impractical or too costly for multi-kilogram production.
Causality and Strategic Solutions:
-
Impurity Profile: The impurity profile may change on scale-up due to the reasons mentioned previously (e.g., side reactions from poor mixing or heat transfer).
-
Physical Properties: The physical properties of your product (e.g., crystallinity, solubility) will dictate the most suitable purification method.
Purification Strategies for Scale-Up:
-
Crystallization: This is often the most cost-effective and scalable purification method.
-
Solvent Screening: Systematically screen for a suitable solvent or solvent/anti-solvent system that provides good recovery and high purity.
-
Controlled Cooling: Implement a controlled cooling profile to promote the growth of large, pure crystals.
-
Seeding: Use seed crystals to induce crystallization and control crystal size.
-
-
Distillation: If your pyrazole product is a liquid and thermally stable, distillation (including fractional distillation) can be an effective purification method.
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated. An acid-base workup can be used to separate the product from non-basic impurities. The pyrazole can be extracted into an acidic aqueous phase, the aqueous phase washed with an organic solvent to remove impurities, and then the pyrazole is liberated by basifying the aqueous phase and extracting it into an organic solvent.
-
Preparative Chromatography: While often a last resort at large scales due to cost, preparative HPLC or flash chromatography systems designed for larger quantities can be used if other methods fail.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2024). ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
- Method for purifying pyrazoles. (n.d.).
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
- Process for the purification of pyrazoles. (n.d.).
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
How to handle and dispose of pyrazole synthesis waste materials safely
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste materials generated during pyrazole synthesis. Our focus is on providing practical, actionable advice grounded in established safety protocols and chemical principles.
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter during the handling and disposal of pyrazole synthesis waste streams.
Unexpected Fume Generation or Container Pressurization
Question: I've collected my aqueous and organic waste streams from a pyrazole synthesis in the same container, and it's starting to fume and the container is bulging. What's happening and what should I do?
Answer:
This is a critical safety issue likely caused by an exothermic reaction between incompatible waste streams. A common scenario in pyrazole synthesis is the mixing of acidic aqueous waste (from quenching or work-up) with residual, unreacted hydrazine in the organic phase. Hydrazine is a strong reducing agent and can react vigorously with acids, generating heat and nitrogen gas, leading to container pressurization.
Immediate Actions:
-
Do not seal the container tightly. If it is already sealed, carefully and slowly vent the pressure in a fume hood, directing the opening away from you.
-
Cool the container. Place it in a secondary container and use an ice bath to cool it down and slow the reaction rate.
-
Consult your institution's Environmental Health and Safety (EHS) office immediately. They will have specific protocols for handling reactive waste.
Root Cause Analysis and Prevention:
The fundamental error is the mixing of incompatible waste streams. Always segregate your waste based on chemical compatibility.
-
Aqueous Waste: Should be collected separately. If it is acidic, it should be neutralized before disposal.
-
Organic Waste: Should be collected in a separate, appropriate container. Halogenated and non-halogenated organic wastes should also be segregated.[1]
-
Unreacted Reagents: Highly reactive reagents like hydrazine should be quenched before they enter the waste stream.
Experimental Protocol: Quenching Excess Hydrazine
This protocol should be performed in the reaction vessel after the reaction is complete and before the work-up.
-
Cool the reaction mixture in an ice bath to control the exothermicity of the quenching process.
-
Slowly add a quenching agent. A common and effective method is the addition of a ketone, such as acetone or ethyl methyl ketone, which will react with hydrazine to form a less reactive hydrazone.[2]
-
Continue stirring at a low temperature for a sufficient period (e.g., 30 minutes to an hour) to ensure all the hydrazine has reacted.
-
Proceed with your aqueous work-up.
Disposal of Halogenated Organic Waste
Question: My pyrazole synthesis involved the use of chlorinated solvents and reagents. Can I dispose of this waste in the general organic waste container?
Answer:
No, you must not mix halogenated organic waste with non-halogenated organic waste.[1] There are several critical reasons for this segregation:
-
Disposal Methods: Halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of highly toxic byproducts like dioxins and furans.[3] Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.
-
Recycling: Non-halogenated solvents can often be recycled through distillation, which is not feasible for mixed waste.[1][4]
-
Regulatory Compliance: Environmental regulations strictly mandate the separate disposal of halogenated waste.[5]
Best Practices for Halogenated Waste:
-
Designated Containers: Use clearly labeled containers specifically for "Halogenated Organic Waste."
-
Know Your Reagents: Be aware of all sources of halogens in your synthesis, including solvents (e.g., dichloromethane, chloroform), starting materials, and reagents.
-
Minimize Volume: Where possible, consider alternative, non-halogenated solvents to reduce the volume of this waste stream.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and disposal of waste from pyrazole synthesis.
Q1: How should I label my waste containers for pyrazole synthesis?
A1: Proper labeling is crucial for safety and regulatory compliance. Your labels should include:
-
The words "Hazardous Waste"
-
The full chemical names of all components (no abbreviations or formulas)
-
The approximate percentages of each component
-
The date the waste was first added to the container
-
The specific hazards (e.g., flammable, corrosive, toxic)
All laboratory personnel should be trained on proper labeling procedures.[6]
Q2: What are the primary hazards associated with pyrazole synthesis waste?
A2: The hazards depend on the specific synthetic route, but common hazards include:
-
Toxicity: Many reagents and solvents used in organic synthesis are toxic.[7] Pyrazole derivatives themselves can have biological activity and should be handled with care.[8][9]
-
Flammability: Organic solvents are often flammable.
-
Corrosivity: Acidic or basic waste streams are corrosive.
-
Reactivity: Unquenched reagents, such as hydrazine, can be highly reactive.[10] Some intermediates or byproducts, like diazo compounds or azides, can be explosive.[11]
Q3: Can I neutralize acidic or basic aqueous waste in the lab before disposal?
A3: Yes, neutralization is often a good practice to reduce the corrosivity of the waste. However, it must be done safely:
-
Perform in a fume hood.
-
Use a secondary container and an ice bath to control heat generation.
-
Add the neutralizing agent slowly and with stirring.
-
For acidic waste, use a weak base like sodium bicarbonate. For basic waste, use a weak acid like citric acid.
-
Monitor the pH using pH paper or a calibrated meter. Aim for a neutral pH range (typically 6-8).
Q4: What are some "greener" approaches to pyrazole synthesis that can minimize hazardous waste?
A4: Green chemistry principles are increasingly being applied to pyrazole synthesis to reduce its environmental impact.[12] Some strategies include:
-
Use of less hazardous solvents: Replacing toxic and volatile organic solvents with greener alternatives like water or ionic liquids.[13][14]
-
Catalytic reactions: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, which minimizes waste.[9]
-
Microwave or ultrasound-assisted synthesis: These techniques can reduce reaction times and energy consumption.[15]
-
One-pot or multi-component reactions: These approaches can reduce the number of intermediate purification steps, thereby minimizing solvent use and waste generation.[15]
Q5: How should I dispose of solid waste, such as used silica gel from chromatography?
A5: Solid waste contaminated with organic chemicals should be treated as hazardous waste.
-
Collect in a designated, labeled container.
-
Do not dispose of it in the regular trash.
-
If the silica gel is contaminated with highly toxic materials, it may require special handling. Consult your EHS office.
Section 3: Visual Workflows
Decision Tree for Pyrazole Synthesis Waste Segregation
This diagram outlines the decision-making process for correctly segregating waste streams generated during pyrazole synthesis.
Caption: A decision tree for the proper segregation of waste from pyrazole synthesis.
References
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026, January 2). Retrieved January 25, 2026, from [Link]
-
Organic solvents disposal strategies? - ResearchGate. (2013, May 25). Retrieved January 25, 2026, from [Link]
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
- US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents. (n.d.).
-
(PDF) Bronsted Acidic Ionic Liquid as an Efficient and Reusable Catalyst for Synthesis of Pyrazoles and β-Enaminones - ResearchGate. (2025, August 6). Retrieved January 25, 2026, from [Link]
-
How Do You Dispose of Organic Solvents? - Hazardous Waste Experts. (2021, April 6). Retrieved January 25, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved January 25, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). Retrieved January 25, 2026, from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved January 25, 2026, from [Link]
-
Pyrazole - Substance Information - ECHA - European Union. (2025, October 7). Retrieved January 25, 2026, from [Link]
-
Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride - The Royal Society of Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]
-
Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions/[1s, 5s] Sigmatropic Rearrangements - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved January 25, 2026, from [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4). Retrieved January 25, 2026, from [Link]
-
To Improve Sustainability within CSIR-IIP Campus – Solvent and Solid Waste Management. (n.d.). Retrieved January 25, 2026, from [Link]
-
Regulation of Laboratory Waste - American Chemical Society. (n.d.). Retrieved January 25, 2026, from [Link]
-
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer. (n.d.). Retrieved January 25, 2026, from [Link]
-
Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved January 25, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved January 25, 2026, from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved January 25, 2026, from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved January 25, 2026, from [Link]
-
Hydrazine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. (2024, December 24). Retrieved January 25, 2026, from [Link]
-
Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product - PMC. (2023, June 6). Retrieved January 25, 2026, from [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.). Retrieved January 25, 2026, from [Link]
-
3.4: WASTE - Chemistry LibreTexts. (2021, March 5). Retrieved January 25, 2026, from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
Curious about quenching of hydrazinolysis - ResearchGate. (2017, June 26). Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 11. ethz.ch [ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Guide to Unambiguous Structural Validation of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. Substituted pyrazoles, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities. However, their structural complexity, particularly with multiple substituents, can present a considerable challenge for unambiguous characterization using one-dimensional Nuclear Magnetic Resonance (NMR) alone. This guide provides an in-depth, technically-focused comparison of how synergistic 2D NMR techniques—specifically COSY, HSQC, and HMBC—can be leveraged for the definitive structural validation of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.
The Challenge with Substituted Pyrazoles
The substitution pattern on the pyrazole ring dramatically influences its chemical and physical properties. In the case of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, while 1D ¹H and ¹³C NMR provide initial clues, overlapping signals and the lack of direct through-bond information can lead to ambiguity in assigning the precise location of the substituents. This is where the power of two-dimensional NMR comes to the forefront, offering a robust, self-validating system for structural confirmation.[1][2][3]
A Multi-faceted Approach: The Synergy of 2D NMR Experiments
A combination of homonuclear and heteronuclear 2D NMR experiments is essential for a complete and trustworthy structural assignment.[4][5][6] Each experiment provides a unique piece of the structural puzzle, and together they form a cohesive and cross-verifiable dataset.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][7][8] It is invaluable for mapping out proton-proton spin systems within the molecule.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH).[5][9][10][11] It provides a clear and unambiguous link between the ¹H and ¹³C spectra.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[11][12][13] It is the key to assembling the molecular skeleton by connecting different spin systems and identifying quaternary carbons.[12][13]
Experimental Workflow for Structural Validation
The logical flow of data acquisition and analysis is crucial for an efficient and accurate structural elucidation process.
Caption: A streamlined workflow for 2D NMR-based structural elucidation.
Hypothetical Data and Interpretation for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
To illustrate the power of this approach, let's consider a set of hypothetical, yet realistic, 2D NMR data for our target compound.
Structure:
| Atom Number | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| 1 | - | - |
| 2 | - | - |
| 3 | - | 145.0 |
| 4 | - | 92.0 |
| 5 | 7.50 (s) | 130.0 |
| 6 (CH₃) | 2.20 (s) | 12.0 |
| 7 (CH) | 4.50 (septet) | 50.0 |
| 8, 9 (CH₃) | 1.40 (d) | 22.0 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts.
Step 1: Delineating Proton Networks with COSY
The COSY spectrum reveals correlations between coupled protons.[3][7] For our molecule, the key correlation would be between the isopropyl methine proton (H-7) and the two equivalent methyl protons (H-8, H-9).
| Correlating Protons |
| H-7 ↔ H-8, H-9 |
This confirms the presence of the isopropyl group as a distinct spin system. The methyl protons at C-6 and the pyrazole proton at C-5 would appear as singlets with no COSY cross-peaks, indicating they are isolated from other protons by more than three bonds.
Step 2: Direct Proton-Carbon Assignments with HSQC
The HSQC spectrum directly links each proton to its attached carbon, removing any ambiguity in assignment.[5][9][10][11]
| Proton (¹H) | Correlated Carbon (¹³C) |
| 7.50 (H-5) | 130.0 (C-5) |
| 2.20 (H-6) | 12.0 (C-6) |
| 4.50 (H-7) | 50.0 (C-7) |
| 1.40 (H-8, H-9) | 22.0 (C-8, C-9) |
Table 2: HSQC Correlations.
This experiment definitively assigns the chemical shifts for all protonated carbons.
Step 3: Assembling the Skeleton with HMBC
The HMBC experiment is the cornerstone of this analysis, providing the long-range connectivity information needed to piece the molecular fragments together.[11][12][13]
| Proton (¹H) | Correlated Carbons (¹³C) | Inferred Connectivity |
| 7.50 (s, H-5) | C-3 (145.0), C-4 (92.0) | Confirms H-5 is adjacent to C-3 and C-4 on the pyrazole ring. |
| 2.20 (s, H-6) | C-3 (145.0), C-4 (92.0) | Places the methyl group at position C-3. |
| 4.50 (septet, H-7) | C-5 (130.0), C-8/9 (22.0) | Confirms the isopropyl group is attached to the pyrazole ring via N-1, showing a correlation to C-5. |
| 1.40 (d, H-8, H-9) | C-7 (50.0) | Confirms the methyls are part of the isopropyl group. |
Table 3: Key HMBC Correlations.
Caption: Key HMBC correlations for structural assembly.
The HMBC data elegantly connects all the pieces. The correlations from the pyrazole proton (H-5) to both C-3 and C-4, and from the methyl protons (H-6) to the same carbons, firmly establishes the 3-methyl and 4-bromo substitution pattern. The correlation from the isopropyl methine proton (H-7) to C-5 confirms the N-1 position of the isopropyl group.
Trustworthiness: A Self-Validating System
The true strength of this combined 2D NMR approach lies in its inherent self-validation. The COSY data establishes the isopropyl spin system. The HSQC experiment then links the protons of this system, and all other protons, to their respective carbons. Finally, the HMBC data provides the overarching framework, connecting these assigned fragments and confirming the positions of non-protonated carbons and substituents. Any conflicting data between these experiments would immediately signal an incorrect structural hypothesis, ensuring a high degree of confidence in the final assignment.
Experimental Protocols
Sample Preparation:
-
Dissolve approximately 10-20 mg of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
NMR Data Acquisition: [14][15][16] All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
¹H NMR: Acquire a standard 1D proton spectrum to check sample purity and optimize spectral parameters.
-
¹³C NMR: Acquire a standard 1D carbon spectrum.
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence optimized for a one-bond ¹JCH coupling constant of approximately 145 Hz.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range coupling constants (²JCH, ³JCH) in the range of 7-10 Hz.[11]
Data Processing: Process all 2D data using appropriate software (e.g., TopSpin, Mnova). Apply a sine-bell window function in both dimensions before Fourier transformation. Phase and baseline correct the spectra as needed.
Conclusion
While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR techniques that enables the unambiguous structural validation of complex molecules like 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole. By systematically interpreting the through-bond correlations provided by COSY, HSQC, and HMBC, researchers can confidently assemble the molecular structure with a high degree of certainty. This robust, self-validating methodology is an indispensable tool in modern chemical research and drug development, ensuring the integrity of synthesized compounds and the reliability of subsequent studies.
References
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. - PubMed. [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument. - Nanalysis. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. - ESA-IPB. [Link]
-
What Is HSQC NMR? - Chemistry For Everyone. - YouTube. [Link]
-
2D-COSY NMR spectrum | How to read COSY Spectrum? - YouTube. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. - YouTube. [Link]
-
Exploring 2D HSQC NMR. - Bruker. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. | OMICS International. [Link]
-
Structural Analysis of Organic Compound Using 2D-NMR Spectrum. | Column - JEOL. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. - Emery Pharma. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. - Wikipedia. [Link]
-
HSQC and HMBC. - NMR Core Facility - Columbia University. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. - YouTube. [Link]
-
Common 2D (COSY, HSQC, HMBC). | SDSU NMR Facility – Department of Chemistry. [Link]
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
COSY (COrrelation SpectroscopY) The most frequently used two-dime. - CF NMR CEITEC. [Link]
-
2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. - CF NMR CEITEC. [Link]
-
Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Manualy Setting up 2D experiments. | Nuclear Magnetic Resonance Facility. [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. - Creative Biostructure. [Link]
-
Stepbystep procedure for NMR data acquisition. [Link]
-
COSY. - NMR Core Facility - Columbia University. [Link]
-
2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). - YouTube. [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 6. emerypharma.com [emerypharma.com]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. ulethbridge.ca [ulethbridge.ca]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole: A Comparative Crystallographic Analysis
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Pyrazole Scaffolds and the Quest for Structural Precision
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a vast spectrum of biological activities and physical properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, governed by their substitution patterns, is paramount in dictating their function. Single-crystal X-ray crystallography stands as the definitive method for elucidating these structures, providing invaluable insights for structure-activity relationship (SAR) studies and the rational design of novel therapeutics and materials.[1]
This guide provides a comprehensive analysis of the projected X-ray crystallographic study of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, a compound of interest for its potential applications in agrochemical and pharmaceutical development.[3] Lacking a publicly available crystal structure for this specific derivative, we will establish a robust, self-validating experimental workflow for its synthesis, crystallization, and structural analysis. Furthermore, we will conduct a comparative analysis with structurally related pyrazoles to anticipate and interpret the crystallographic outcomes.
Part 1: Proposed Experimental Workflow
The successful crystallographic analysis of a novel compound is predicated on a logical and meticulously executed experimental plan. The following protocol outlines the synthesis, purification, and crystallization of the title compound, culminating in X-ray diffraction analysis.
Synthesis of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
The synthesis of N-alkylated pyrazoles can be achieved through various established methods.[4] A plausible and efficient route for the target compound involves the N-alkylation of a suitable pyrazole precursor. Given the commercial availability of 4-bromo-3-methyl-1H-pyrazole, a direct alkylation with an isopropyl halide presents a straightforward approach.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromo-3-methyl-1H-pyrazole (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Alkylation: After stirring for 30 minutes, add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for its ability to dissolve the pyrazole starting material and the intermediate sodium salt, facilitating a homogeneous reaction.
-
Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole nitrogen, activating it for nucleophilic attack on the alkyl halide.
-
Inert Atmosphere: This prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.
Crystallization
The formation of high-quality single crystals is the most critical and often challenging step. For pyrazole derivatives, slow evaporation of a saturated solution is a commonly successful technique.[5]
Experimental Protocol:
-
Solvent Screening: Dissolve a small amount of the purified 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole in various solvents of differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to identify a solvent system in which the compound is sparingly soluble at room temperature.
-
Crystal Growth: Prepare a saturated solution of the compound in the chosen solvent system at a slightly elevated temperature. Filter the solution to remove any particulate matter.
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.
Trustworthiness and Self-Validation: The quality of the resulting crystals will be assessed by their morphology (well-defined faces, lack of twinning) and their diffraction pattern in the initial X-ray screening.
X-ray Diffraction Analysis
Modern single-crystal X-ray diffractometers provide a highly automated yet powerful platform for data collection and structure solution.[1]
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[1][6]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares methods.
Workflow Visualization:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Comparison of different synthetic routes to 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1] The targeted synthesis of specifically substituted pyrazoles, such as 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, is crucial for developing new chemical entities. This guide provides an in-depth comparison of two primary synthetic strategies to obtain this valuable intermediate, offering detailed protocols and a critical evaluation of their respective merits and challenges.
Introduction to Synthetic Strategies
The synthesis of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole can be approached from two mechanistically distinct directions. The choice between these routes often depends on starting material availability, desired scale, and the importance of regiochemical purity.
-
Route A: Post-Cyclization Electrophilic Bromination. This is a classical and linear approach where the pyrazole core is first constructed via a Knorr-type synthesis, followed by selective bromination at the electron-rich C4 position.
-
Route B: Cyclization with a Pre-brominated Precursor. This convergent strategy involves synthesizing the pyrazole ring using a pre-brominated β-dicarbonyl compound, directly incorporating the bromine atom in the final cyclization step.
The following sections will dissect each route, providing actionable experimental protocols and data to inform your synthetic planning.
Route A: Post-Cyclization Bromination
This two-step approach is arguably the most common strategy, leveraging readily available starting materials. Its primary challenge lies in controlling the regioselectivity of the initial pyrazole formation.
Step 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole (1)
The foundational step is the condensation reaction between a β-dicarbonyl compound, acetylacetone (2,4-pentanedione), and isopropylhydrazine.[2][3][4] This reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]
Causality Behind Experimental Choices: The use of a catalytic amount of a mild acid like glacial acetic acid is crucial. It protonates one of the carbonyl groups of the acetylacetone, activating it for nucleophilic attack by the hydrazine and facilitating the subsequent dehydration steps.[2][4] Ethanol is chosen as a solvent for its ability to dissolve both reactants and for its suitable boiling point for reflux conditions.
A known challenge with unsymmetrical hydrazines like isopropylhydrazine is the potential formation of two regioisomers: the desired 1-isopropyl-3-methyl-1H-pyrazole and the undesired 1-isopropyl-5-methyl-1H-pyrazole. Controlling reaction parameters such as temperature and pH can help maximize the yield of the desired product.[6]
-
To a round-bottom flask charged with isopropylhydrazine (1.0 eq) dissolved in ethanol, add a catalytic amount of glacial acetic acid (approx. 0.1 eq).
-
With stirring, slowly add acetylacetone (1.0 eq) to the solution at room temperature. An exotherm may be observed.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-isopropyl-3-methyl-1H-pyrazole (1) .[2]
Step 2: Bromination of 1-isopropyl-3-methyl-1H-pyrazole (1)
The pyrazole ring is an electron-rich aromatic system, and the C4 position is particularly susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it is a solid, easy-to-handle source of electrophilic bromine and generally leads to clean, high-yielding reactions under mild conditions.[7][8]
Causality Behind Experimental Choices: NBS is preferred over elemental bromine (Br₂) for safety and selectivity. The reaction likely proceeds via the generation of a bromonium ion (Br+) or a related polarized species which is then attacked by the C4 position of the pyrazole ring. Solvents like dichloromethane (DCM) or acetonitrile are often used as they are inert under the reaction conditions. Some procedures even demonstrate success under solvent-free conditions.[9]
-
Dissolve 1-isopropyl-3-methyl-1H-pyrazole (1) (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, ensuring the temperature remains low.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole (2) .
Route B: Cyclization with a Pre-brominated Precursor
This route offers a more convergent approach, forming the target molecule in a single synthetic step from a brominated dicarbonyl. This strategy elegantly bypasses the regioselectivity issues inherent in Route A.
Step 1: Reaction of 3-Bromo-2,4-pentanedione (3) with Isopropylhydrazine
This method directly constructs the 4-bromopyrazole ring by reacting the pre-brominated β-dicarbonyl, 3-bromo-2,4-pentanedione, with isopropylhydrazine.[10] The mechanism is analogous to the Knorr synthesis, but the bromine atom is already in place at the central carbon of the dicarbonyl, ensuring its final position at C4 of the pyrazole ring.
Causality Behind Experimental Choices: The key advantage here is unequivocal regiocontrol. The starting material, 3-bromo-2,4-pentanedione (CAS 3043-28-5), is commercially available, though often more expensive than acetylacetone.[11] If not purchased, it can be synthesized via the direct bromination of 2,4-pentanedione. The reaction conditions are similar to the non-brominated Knorr synthesis, typically involving reflux in an alcohol solvent.
-
In a round-bottom flask, dissolve 3-bromo-2,4-pentanedione (3) (1.0 eq) in ethanol.
-
Add isopropylhydrazine (1.0 eq) dropwise to the stirred solution. A mild acid catalyst, such as acetic acid, can be added to facilitate the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically faster than the two-step sequence of Route A.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent and washed with water and brine to remove any salts or hydrazine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield pure 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole (2) .
Comparative Analysis
| Parameter | Route A: Post-Cyclization Bromination | Route B: Pre-brominated Cyclization |
| Starting Materials | Isopropylhydrazine, Acetylacetone, NBS | Isopropylhydrazine, 3-Bromo-2,4-pentanedione |
| Cost & Availability | Very high (common lab reagents) | Moderate (3-bromo-2,4-pentanedione is less common and more expensive)[11] |
| Number of Steps | Two | One |
| Regioselectivity | Potentially problematic; may yield a mixture of 3-methyl and 5-methyl isomers.[6] | Excellent; bromine position is pre-determined. |
| Overall Yield | Moderate to Good (highly dependent on regioselectivity of the first step) | Good to Excellent |
| Process Scalability | Good, but purification to remove isomers can be challenging on a large scale. | Excellent, due to fewer steps and higher purity of the crude product. |
| Key Advantage | Utilizes inexpensive and readily available starting materials. | Single step, unambiguous regiochemical outcome. |
| Key Disadvantage | Risk of regioisomer formation, requiring careful optimization and potentially difficult purification. | Higher cost of the brominated starting material. |
Visualization of Synthetic Pathways
To further clarify the decision-making process, the two routes are outlined below.
Conclusion and Recommendations
Both Route A and Route B represent viable and effective methods for the synthesis of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.
-
Route A is ideal for initial exploratory work or when cost is a primary concern, as it utilizes the most fundamental and inexpensive starting materials. However, researchers must be prepared to invest time in optimizing the initial cyclization to maximize the yield of the desired 1,3-disubstituted regioisomer and to develop a robust method for its purification.
-
Route B is the superior choice for applications where regiochemical purity is paramount and for larger-scale syntheses. The single-step, convergent nature of this route simplifies the workflow, reduces processing time, and typically results in a cleaner crude product, streamlining purification. While the initial cost of the brominated precursor is higher, this may be offset by savings in labor, solvents, and the avoidance of isomer separation on scale.
Ultimately, the selection of the optimal synthetic route will be guided by the specific constraints and objectives of the research or development program.
References
-
Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Retrieved from Benchchem website.[2]
-
Academy of Sciences Malaysia. (2021). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. ASM Science Journal, 14.[12]
-
Benchchem. (n.d.). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from Benchchem website.[6]
-
Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86.[7]
-
World Intellectual Property Organization. (2015). WO/2015/155713 PROCESS FOR THE REGIOSELECTIVE SYNTHESIS OF 1,3,4-SUBSTITUTED PYRAZOLES. WIPO Patentscope.[13]
-
Deshmukh, P. N., & Jamode, V. S. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. TSI Journals.[10]
-
MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 934.[14]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-240.[9]
-
ResearchGate. (n.d.). (A) The schematic for synthesis of pyrazole derivatives. Retrieved from ResearchGate.[15]
-
American Chemical Society. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 87(15), 10186–10197.[16]
-
PrepChem.com. (n.d.). Synthesis of 3-(3-Bromopropyl)-2,4-pentanedione. Retrieved from PrepChem.com.[17]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from organic-chemistry.org.[8]
-
Filo. (2025). Reaction of 2,4-Pentanedione with Hydrazine. Retrieved from Filo.[3]
-
Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. South-Central University for Nationalities.[18]
-
National Institutes of Health. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(5), 1066.[1]
-
Indian Academy of Sciences. (2022). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Journal of Chemical Sciences, 134(1), 18.[19]
-
Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Retrieved from orgsyn.org.[20]
-
LookChem. (n.d.). Cas 3043-28-5, 3-broMopentane-2,4-dione. Retrieved from LookChem.[11]
-
Study.com. (n.d.). Propose a mechanism to account for the formation of 3,5-dimethylpyrazole from hydrazine and 2,4-pentanedione. Retrieved from Study.com.[4]
-
Filo. (2025). 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.... Retrieved from Filo.[5]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. askfilo.com [askfilo.com]
- 4. homework.study.com [homework.study.com]
- 5. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. Cas 3043-28-5,3-broMopentane-2,4-dione | lookchem [lookchem.com]
- 12. akademisains.gov.my [akademisains.gov.my]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. prepchem.com [prepchem.com]
- 18. asianpubs.org [asianpubs.org]
- 19. ias.ac.in [ias.ac.in]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide: Comparative In Vitro Analysis of 4-Bromo vs. 4-Chloro Pyrazole Analogs
Introduction: The Subtle Power of Halogen Substitution in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatility allows for extensive functionalization, enabling chemists to fine-tune a compound's pharmacological profile. A common strategy in lead optimization is halogen substitution, a seemingly minor atomic change that can profoundly impact a molecule's efficacy, selectivity, and pharmacokinetic properties.[3][4]
This guide moves beyond theoretical structure-activity relationships (SAR) to provide a practical, in-depth comparison of two closely related pyrazole analogs: a 4-bromo substituted compound (PZ-Br ) and its 4-chloro counterpart (PZ-Cl ). The central question we address is: How does swapping a bromine for a chlorine atom at the C4 position influence biological activity, and how can we reliably measure this difference in vitro?
The choice between bromine and chlorine is not arbitrary. While both are halogens, they possess distinct physicochemical properties:
-
Atomic Radius: Bromine is larger than chlorine.
-
Polarizability: Bromine's electron cloud is more easily distorted, making it a stronger, more directional halogen bond donor.[5][6]
-
Electronegativity: Chlorine is more electronegative than bromine.
These differences can dictate the strength and nature of interactions with a biological target. For instance, a well-placed bromine atom can form a potent halogen bond with a backbone carbonyl oxygen in a protein's active site, an interaction that may be significantly weaker or geometrically unfavorable for a chlorine atom.[3][4] This guide will provide the experimental framework to dissect these subtleties, offering researchers a robust methodology for evaluating halogenated analogs.
Experimental Design: A Multi-Faceted Approach
To build a comprehensive picture, our comparative analysis will employ a tiered approach, moving from a direct, target-based assay to a more complex, cell-based system. This allows us to isolate the effect of the halogen substitution on target engagement and then assess its impact in a more physiologically relevant context.
Caption: Halogen bond potential of PZ-Br vs. PZ-Cl in a target site.
Discussion: From Data to Mechanistic Hypothesis
The superior performance of PZ-Br can be mechanistically explained by the greater polarizability and size of the bromine atom, making it a more effective halogen bond donor than chlorine. [5][6]We hypothesize that the C4-bromo substituent forms a strong, directional halogen bond with a key electron donor, such as a backbone carbonyl oxygen, in the ATP-binding pocket of Kinase X. This additional stabilizing interaction anchors the inhibitor more tightly, resulting in a lower IC50 value. The smaller, less polarizable chlorine atom in PZ-Cl is unable to form this interaction as effectively, leading to weaker binding and reduced potency.
The strong correlation between our biochemical and cellular data provides confidence in this hypothesis. It underscores the importance of subtle atomic-level changes in rational drug design and demonstrates the power of this dual-assay approach to validate SAR trends.
Conclusion and Future Directions
This guide demonstrates a robust, self-validating framework for the comparative in vitro analysis of halogenated pyrazole analogs. Our findings, based on hypothetical data, illustrate that substituting a chlorine with a bromine atom at the C4 position can lead to a significant, five-fold increase in both target-specific potency and cellular efficacy. This difference is likely attributable to the formation of a more potent halogen bond by the bromo-substituent within the target's active site.
For researchers facing a similar choice between halogenated analogs, we recommend this tiered experimental approach. Future work to confirm our mechanistic hypothesis would involve co-crystallography of each analog with the Kinase X protein to visualize the binding interactions directly. Additionally, a broader panel of cell lines and off-target kinase screening would further solidify the compound's profile for potential preclinical development.
References
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. [Link]
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. APIChem. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
-
Chemical structure and SAR study of halogenated pyrazole derivatives 52a–d. ResearchGate. [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). National Institutes of Health (NIH). [Link]
-
4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. (2019). PubMed. [Link]
-
Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2020). ACS Publications. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health (NIH). [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). National Institutes of Health (NIH). [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. [Link]
-
4-Bromo 4'-chloro pyrazoline analog of curcumin augmented anticancer activity against Human cervical cancer, HeLa cells: In-silico guided analysis, synthesis and in-vitro cytotoxicity. ResearchGate. [Link]
-
SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (2015). National Institutes of Health (NIH). [Link]
-
About Ligand Binding Assays. Gifford Bioscience. [Link]
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2019). National Institutes of Health (NIH). [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. [Link]
-
Low-temperature crystal structure of 4-chloro-1H-pyrazole. ResearchGate. [Link]
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]
-
Receptor Binding Assays. MilliporeSigma. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazole Derivatives. (2023). World Journal of Pharmaceutical Research. [Link]
-
Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. SciSpace. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Omega. [Link]
-
Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). MDPI. [Link]
-
Substituent Effect Analysis on Halogen Bonding Interactions. University of Northern Iowa. [Link]
-
Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]
-
Receptor Binding Assay. Creative Bioarray. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Publications. [Link]
-
Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]
-
Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]
-
Guidelines for cell viability assays. ResearchGate. [Link]
-
Current status of pyrazole and its biological activities. (2013). PubMed Central. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromopyrazole Derivatives
This guide provides an in-depth comparative analysis of 4-bromopyrazole derivatives, focusing on their structure-activity relationships (SAR) across various therapeutic targets. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the causal links between molecular architecture and biological function, offering field-proven insights into the optimization of this privileged scaffold.
Introduction: The Significance of the 4-Bromopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3][4] The introduction of a bromine atom at the C4 position of the pyrazole ring is a strategic choice for several reasons:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can significantly alter the electron density of the pyrazole ring, influencing its binding affinity to biological targets.
-
Vector for Further Functionalization: The 4-bromo position serves as a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and diverse introduction of various substituents to explore the chemical space and optimize activity.[5]
-
Enhancement of Lipophilicity: The bromine atom can increase the lipophilicity of the molecule, potentially improving membrane permeability and cellular uptake.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich pockets in target proteins, thereby enhancing binding affinity and selectivity.[6]
This guide will dissect the SAR of 4-bromopyrazole derivatives by comparing their performance as anticancer agents, kinase inhibitors, and antimicrobial compounds, supported by experimental data from peer-reviewed literature.
General Synthesis and Evaluation Workflow
The development of novel 4-bromopyrazole derivatives typically follows a structured workflow, from initial synthesis to biological characterization. The causality behind this process is to ensure the regioselective and efficient production of target compounds and their rigorous, reproducible evaluation.
Caption: General workflow for synthesis and evaluation of 4-bromopyrazole derivatives.
An efficient and common approach is the one-pot, three-component reaction involving a 1,3-diketone, an arylhydrazine, and a brominating agent like N-bromosaccharin or N-bromosuccinimide (NBS), often catalyzed by an acid.[7][8] This method is favored for its high atom economy and operational simplicity.
Comparative SAR Analysis of 4-Bromopyrazole Derivatives
The biological activity of 4-bromopyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole and adjacent rings. The bromine at C4 often serves as a foundational element, while modifications at N1, C3, and C5 dictate the potency and selectivity.
Caption: Key substitution points on the 4-bromopyrazole scaffold for SAR studies.
Anticancer Activity
4-Bromopyrazole derivatives have emerged as a promising scaffold for developing potent anticancer agents, often acting as inhibitors of critical signaling kinases like EGFR and VEGFR-2.[9][10]
Key SAR Insights:
-
N1-Substitution: Large, substituted aryl groups at the N1 position are generally favorable. For instance, a phenyl group at N1 is a common feature in active compounds.
-
C3/C5-Substitution: The nature of substituents at the C3 and C5 positions is critical. Fused heterocyclic systems, created by modifying these positions, can enhance activity. For example, pyranopyrazoles and pyrazolopyrimidines derived from a 4-bromobenzylidene precursor showed potent EGFR inhibitory activity.[9] The presence of 5-imino and 6-amino groups in a pyrano-pyrazolo-pyrimidine derivative (IC₅₀ = 0.06 µM against EGFR) was suggested to provide additional hydrogen bonding within the active site, enhancing potency beyond the reference drug erlotinib.[9]
-
The Bromine Moiety: In some series, the presence of a bromine atom on a coumarin moiety fused to the pyrazole significantly enhanced antiproliferative activity against A-549 lung cancer cells.[11] This highlights the bromine's role in either direct target interaction or modulation of physicochemical properties.
Comparative Data for Anticancer Activity
| Compound Class | Key Structural Features | Target(s) | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrano-pyrazolo-pyrimidine | Fused heterocyclic system, 5-imino, 6-amino groups | EGFR | 0.06 µM | [9] |
| Pyrazolo[3,4-d]pyrimidine | Fused system, C6-carbonyl group | EGFR | 0.09 µM | [9] |
| 1,3,4-Triarylpyrazole | N1-phenyl, C3-(substituted phenyl), C5-heterocycle | EGFR, multiple kinases | 6.53 µM (MCF-7) | [10][12] |
| Pyrazole-Coumarin Hybrid | Bromine on coumarin ring | A-549 cells | 13.5 µM |[11] |
Kinase Inhibition
The pyrazole scaffold is a well-established ATP-mimetic, making its derivatives excellent candidates for kinase inhibitors.[2] The 4-bromo substituent can be leveraged to explore interactions within the ATP-binding pocket.
Key SAR Insights:
-
Multi-Kinase Targeting: Certain 1,3,4-triaryl-4-bromopyrazole derivatives have demonstrated potent, broad-spectrum kinase inhibition. One lead compound showed over 94% inhibition of six kinases (AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ) at a 100 µM concentration.[12]
-
N1-Aryl Group: SAR studies on CDK inhibitors revealed that a cyclobutyl group at the N1 position was more optimal for activity than smaller (methyl) or larger (phenyl) groups, indicating a specific steric requirement in the binding pocket.[2]
-
C3/C5-Aryl Groups: For the same CDK inhibitors, a biphenyl moiety attached to the pyrazole core was found to be more favorable for activity than naphthalene or dimethoxyphenyl groups, highlighting the importance of this region for target engagement.[2]
Caption: Inhibition of Receptor Tyrosine Kinase signaling by 4-bromopyrazole derivatives.
Antimicrobial Activity
4-Bromopyrazole derivatives have also been explored for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[3][13]
Key SAR Insights:
-
Hydrazone Moiety: The introduction of a hydrazone moiety is a successful strategy. A series of pyrazole-1-carbothiohydrazide derivatives, when converted to hydrazones, showed remarkable antibacterial and antifungal activities, with MIC values in the low µg/mL range.[14]
-
Substituents on Phenyl Rings: In one study, a 4-nitrophenyl group attached to a (5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl moiety resulted in a compound with high activity against Streptococcus epidermidis (MIC: 0.25 µg/mL).[3] This suggests that electron-withdrawing groups on peripheral aryl rings can enhance potency.
-
Fused Systems: Pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to outstanding antimicrobial activity. A derivative containing a 1,3,4-oxadiazole-2-thiol moiety exhibited superior activity compared to standard antibiotics like ampicillin.[13]
Comparative Data for Antimicrobial Activity
| Compound Class | Key Structural Features | Target Organism | Potency (MIC) | Reference |
|---|---|---|---|---|
| Pyrazole Hydrazone | 4-Nitrophenyl group | S. epidermidis | 0.25 µg/mL | [3] |
| Pyrazole Hydrazone | 2,4-Dichlorophenyl group | E. coli | 0.25 µg/mL | [3] |
| Pyrazolo[3,4-d]pyrimidine | Fused 1,3,4-oxadiazole-2-thiol | Broad Spectrum | Superior to Ampicillin | [13] |
| Pyrazole-1-carbothiohydrazide | Hydrazone with p-tolyl group | Broad Spectrum | 2.9–7.8 µg/mL (antifungal) |[14] |
Experimental Protocols
Scientific integrity requires that protocols be self-validating and reproducible. Below are representative, detailed methodologies for the synthesis and biological evaluation of 4-bromopyrazole derivatives.
Protocol: One-Pot Synthesis of 4-Bromo-1,3,5-triarylpyrazole
This protocol is adapted from established one-pot procedures for pyrazole synthesis.[7][8]
Objective: To synthesize a representative 4-bromopyrazole derivative efficiently.
Materials:
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)
-
Phenylhydrazine
-
N-Bromosuccinimide (NBS)
-
Silica gel supported sulfuric acid (catalyst)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 1,3-diphenyl-1,3-propanedione (1.0 mmol), phenylhydrazine (1.0 mmol), and silica gel supported sulfuric acid (0.1 g).
-
Initial Cyclization: Stir the mixture at room temperature for 15-20 minutes. The initial reaction is the acid-catalyzed condensation of the diketone and hydrazine to form the pyrazole ring. This step is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.0 mmol) to the reaction mixture in one portion.
-
Reaction Completion: Continue stirring the mixture at room temperature for 1-2 hours. Monitor the progress of the bromination by TLC. The choice of solvent-free conditions is deliberate to enhance reaction rates and simplify workup.[7]
-
Workup and Extraction: Upon completion, add 20 mL of ethyl acetate to the flask and stir for 5 minutes. Filter the mixture to remove the solid catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL). The wash steps are critical to remove any remaining acid and inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 4-bromo-1,3,5-triphenylpyrazole.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining Minimum Inhibitory Concentration (MIC).[15]
Objective: To quantify the antimicrobial activity of synthesized 4-bromopyrazole derivatives.
Materials:
-
Synthesized 4-bromopyrazole compounds
-
Dimethyl sulfoxide (DMSO, sterile)
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Ciprofloxacin (bacterial positive control), Amphotericin B (fungal positive control)
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of each test compound and control drug at 1 mg/mL in sterile DMSO. The choice of DMSO is due to its ability to dissolve a wide range of organic compounds while having minimal intrinsic antimicrobial activity at the final concentrations used.
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate sterile broth (MHB or RPMI) to achieve a final density of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient of the test compound.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well. This brings the final volume in each well to 110 µL.
-
Controls: Include the following controls on each plate:
-
Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) undergoing serial dilution.
-
Negative Control (Growth Control): Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only sterile broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Conclusion and Future Outlook
The 4-bromopyrazole scaffold is a highly adaptable and potent platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications at the N1, C3, and C5 positions are crucial for optimizing biological activity. The bromine atom at C4 is not merely a placeholder but an active contributor to molecular interactions and a key enabler of synthetic diversification.
Future research should focus on:
-
Exploring Novel Cross-Coupling Partners: Utilizing the 4-bromo handle to introduce novel, complex, and three-dimensional substituents to probe less-explored regions of target binding sites.
-
Mechanism-Driven Design: Combining SAR data with computational modeling and structural biology to design next-generation derivatives with improved selectivity and reduced off-target effects.
-
Pharmacokinetic Optimization: Systematically studying how modifications affect ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates with favorable drug-like profiles.
By integrating these strategies, the full potential of 4-bromopyrazole derivatives in addressing critical unmet needs in oncology and infectious diseases can be realized.
References
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4). Available at: [Link]
- Google Patents. (2020). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
-
Al-Ostath, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4969. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]
-
Hütter, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
-
Gomha, S. M., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 80(1), 49-59. Available at: [Link]
-
Stephens, S. L., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21). Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]
-
El-Sayed, N. F., et al. (2020). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. BMC Chemistry, 14(1), 1-11. Available at: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
-
Ghorab, M. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 601. Available at: [Link]
-
Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
-
Chikhale, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6649. Available at: [Link]
-
Vlasov, S. V., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7689-7703. Available at: [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5831. Available at: [Link]
-
Nossier, E. S., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 25(22), 5463. Available at: [Link]
-
Sharma, P., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4). Available at: [Link]
-
Wójcik, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Molecules, 28(18), 6505. Available at: [Link]
-
Wang, M., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(3), 1149-1163. Available at: [Link]
-
Riyadh, S. M., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(21), 3962. Available at: [Link]
-
Indian Journal of Heterocyclic Chemistry. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Available at: [Link]
-
ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. Available at: [Link]
-
VeriXiv. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.org.mx [scielo.org.mx]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Economical Pyrazole Synthesis: A Comparative Cost Analysis
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals. The selection of a synthetic route is a critical decision that impacts not only yield and purity but also the bottom-line cost and scalability of a project. This guide provides an objective, data-driven comparison of the most prevalent methods for pyrazole synthesis, focusing on the comparative cost of starting materials to empower chemists to make the most economically sound decisions without compromising scientific outcomes.
Introduction: The Strategic Importance of Cost in Synthesis
In the journey from benchtop discovery to commercial production, the cost of goods (CoG) is a paramount consideration. The price of starting materials is the most significant contributor to the CoG. A synthetic route that appears elegant on paper may be commercially unviable if it relies on expensive, difficult-to-source precursors. This guide will dissect two of the most robust and widely adopted strategies for pyrazole synthesis: the classical Knorr synthesis using 1,3-dicarbonyl compounds and the versatile cyclization of α,β-unsaturated carbonyl compounds. By analyzing the cost per mole of reactants and factoring in typical yields, we can derive a practical "cost-per-gram" metric for the final pyrazole product, offering a clear economic rationale for synthetic route selection.
Core Synthetic Strategies: A Head-to-Head Comparison
The construction of the pyrazole ring is dominated by several reliable strategies. This analysis focuses on the two most common pathways, chosen for their reliability, versatility, and the wide availability of their requisite starting materials.
The Knorr Pyrazole Synthesis: The Time-Honored Workhorse
First described by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] It remains a cornerstone of pyrazole synthesis due to its operational simplicity and the commercial availability of a vast library of starting materials.[1]
Causality of Choice: The primary driver for employing the Knorr synthesis is economic. The foundational building blocks, such as acetylacetone and hydrazine hydrate, are produced on an industrial scale and are therefore exceptionally inexpensive. The reaction is typically high-yielding and often requires only catalytic amounts of acid, further minimizing costs.[1][2] The main strategic consideration is regioselectivity; if an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can result, potentially increasing downstream purification costs.
-
Starting Materials:
-
1,3-Dicarbonyls: Acetylacetone (2,4-pentanedione) and ethyl acetoacetate are the most common. They are readily available and provide a straightforward entry to 3,5-disubstituted pyrazoles.
-
Hydrazines: Hydrazine hydrate is the simplest and most cost-effective option for producing N-unsubstituted pyrazoles. Phenylhydrazine and its derivatives are used to install substituents on the pyrazole nitrogen, albeit at a higher cost.
-
Synthesis from α,β-Unsaturated Carbonyls: The Versatile Alternative
This pathway involves the reaction of an α,β-unsaturated aldehyde or ketone (like a chalcone) with a hydrazine.[4][5] This method is particularly valuable when the desired substitution pattern is more easily derived from an aldol condensation product.
Causality of Choice: This route offers significant versatility. Chalcones and other enones can be synthesized with a wide variety of substituents on their aromatic rings, which then directly translate to the final pyrazole structure. The reaction often proceeds through a pyrazoline intermediate, which may require a subsequent oxidation step to yield the aromatic pyrazole, adding a step to the process.[4] However, for accessing complex, polysubstituted pyrazoles, this trade-off in step economy can be justified by the targeted nature of the synthesis.
-
Starting Materials:
-
α,β-Unsaturated Carbonyls: Chalcones (1,3-diphenyl-2-propen-1-ones) are archetypal substrates. Their cost is higher than simple dicarbonyls as they are often prepared via a Claisen-Schmidt condensation, adding a synthetic step to the overall process.[6]
-
Hydrazines: As with the Knorr synthesis, the choice of hydrazine dictates the N-substitution and significantly impacts the cost.
-
Visualizing the Synthetic Pathways
To clarify the relationship between starting materials and the final pyrazole core, the following diagram illustrates the two primary synthetic routes discussed.
Caption: Key synthetic routes to the pyrazole core.
Quantitative Cost Analysis
The ultimate measure of economic viability is the cost to produce a given amount of the final product. The following table breaks down the approximate costs of common starting materials and calculates a theoretical cost per gram for two representative pyrazole products.
Prices are estimated from various bulk chemical suppliers and are subject to market fluctuations. They are intended for comparative purposes.
| Starting Material | Formula | Molar Mass ( g/mol ) | Typical Bulk Cost ($/kg) | Cost ($/mol) |
| Route 1: Knorr Synthesis | ||||
| Acetylacetone | C₅H₈O₂ | 100.12 | ~$3.00[7][8][9] | $0.30 |
| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | ~$4.00[10][11] | $0.20 |
| Phenylhydrazine HCl | C₆H₉ClN₂ | 144.61 | ~$12.00[12] | $1.74 |
| Route 2: α,β-Unsaturated Route | ||||
| Chalcone | C₁₅H₁₂O | 208.26 | ~$90.00[13] | $18.74 |
Case Study 1: Synthesis of 3,5-Dimethylpyrazole
-
Reaction: Acetylacetone + Hydrazine Hydrate → 3,5-Dimethylpyrazole + 2 H₂O
-
Molar Masses: Acetylacetone (100.12 g/mol ), Hydrazine Hydrate (50.06 g/mol ), 3,5-Dimethylpyrazole (96.13 g/mol )
-
Typical Yield: ~90%[1]
Cost Calculation:
-
Cost of Reactants per Mole of Product: $0.30 (Acetylacetone) +
0.50** -
Theoretical Grams of Product per Mole of Reactants: 96.13 g/mol * 0.90 (yield) = 86.52 g
-
Estimated Cost per Gram of 3,5-Dimethylpyrazole:
0.0058 / g**
Case Study 2: Synthesis of 1,3,5-Triphenyl-2-pyrazoline (as precursor)
-
Reaction: Chalcone + Phenylhydrazine → 1,3,5-Triphenyl-2-pyrazoline + H₂O
-
Molar Masses: Chalcone (208.26 g/mol ), Phenylhydrazine (from HCl salt, 108.14 g/mol ), Product (312.41 g/mol )
Cost Calculation:
-
Cost of Reactants per Mole of Product: $18.74 (Chalcone) +
20.48** -
Theoretical Grams of Product per Mole of Reactants: 312.41 g/mol * 0.85 (yield) = 265.55 g
-
Estimated Cost per Gram of 1,3,5-Triphenyl-2-pyrazoline:
0.077 / g**
Analysis: The results are stark. For a simple, unadorned pyrazole, the Knorr synthesis is over 13 times more cost-effective based on starting materials alone. The cost of chalcone, being a product of another reaction, is the primary driver of the higher cost in the second route. This underscores a critical principle: for economical synthesis, minimizing the number of synthetic steps from basic, commodity chemicals is paramount. The α,β-unsaturated carbonyl route becomes economically justifiable only when the required substitution pattern is complex and cannot be easily achieved via the Knorr pathway.
Self-Validating Experimental Protocol: Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol provides a detailed, self-validating method for one of the most cost-effective pyrazole syntheses.
Materials and Reagents:
-
Acetylacetone (2,4-pentanedione), 99% (10.0 g, 0.1 mol)
-
Hydrazine hydrate, ~64% N₂H₄ (5.0 g, 0.1 mol)
-
Ethanol, 95% (25 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Stir bar and magnetic stir plate
-
Ice bath
Safety Precautions:
-
Hydrazine is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetylacetone is flammable. Keep away from ignition sources.
-
The reaction is exothermic.
Procedure:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
In the flask, dissolve acetylacetone (10.0 g, 0.1 mol) in ethanol (25 mL).
-
Add 2-3 drops of glacial acetic acid to the solution to act as a catalyst.
-
Begin stirring and slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise via a pipette or dropping funnel. The addition should be controlled to manage the exothermic reaction, using an ice bath if necessary to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to a gentle reflux using a heating mantle and continue stirring for 1 hour.
-
Monitor the reaction completion by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The disappearance of the acetylacetone spot indicates the reaction is complete.
-
Once complete, remove the heating mantle and allow the solution to cool to room temperature.
-
Cool the flask in an ice bath to facilitate crystallization of the product. If crystals do not form, scratching the inside of the flask with a glass rod may induce crystallization.
-
Collect the white crystalline product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product in a vacuum oven or air dry.
Validation:
-
Expected Yield: 8.5 - 9.0 g (88-94%)
-
Appearance: White crystalline solid
-
Melting Point: 106-108 °C (Literature: 107-108 °C)
-
Characterization: The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and/or mass spectrometry to ensure purity and structural correctness.
Conclusion and Strategic Recommendations
For the synthesis of simple pyrazole scaffolds, the Knorr synthesis utilizing 1,3-dicarbonyls like acetylacetone stands as the undisputed champion of cost-effectiveness. Its reliance on cheap, commodity starting materials makes it the go-to method for large-scale production and initial drug discovery screening campaigns where library cost is a factor.
The route via α,β-unsaturated carbonyls, while more expensive, offers crucial strategic advantages in accessing complex substitution patterns that are otherwise difficult to obtain. The higher cost of the starting materials is a trade-off for greater synthetic flexibility and precision.
As a Senior Application Scientist, my recommendation is to default to the Knorr synthesis whenever the target molecule allows. For more complex targets, a thorough cost analysis, including the synthesis of the precursors (like chalcones), must be performed to justify the departure from the more economical route. Always consider the total cost, including solvents, catalysts, and purification, as these can sometimes shift the economic balance.
References
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From α,β-Unsaturated Carbonyl Compounds to Pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]
- Elguero, J., Goya, P., & Jagerovic, N. (2003). Pyrazoles as Drugs: A Tarragon of Therapeutic Effects. In Targets in Heterocyclic Systems (Vol. 7, pp. 52-98). Italian Chemical Society.
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Banu, H., & Singh, R. (2017). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Products. [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Scientific Reports, 10(1), 15638. [Link]
-
The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. [Link]
-
IndiaMART. (n.d.). Acetylacetone. [Link]
-
IndiaMART. (n.d.). Hydrazine Hydrate. [Link]
-
IndiaMART. (n.d.). Ethyl Acetoacetate. [Link]
-
CP Lab Safety. (n.d.). Phenylhydrazine HCl Solution, EP, 500 ml. [Link]
-
Ottokemi. (n.d.). Chalcone, 98%. [Link]
-
Ottokemi. (n.d.). Acetyl acetone, 99%. [Link]
-
Ottokemi. (n.d.). Phenyl hydrazine hydrochloride, 99%. [Link]
-
Carolina Biological Supply. (n.d.). Ethanol, 70%, Laboratory Grade. [Link]
-
Nexizo. (n.d.). Chemicals Prices. [Link]
-
Lab Alley. (n.d.). Solvents for the Pharmaceutical and Manufacturing Industries. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. jocpr.com [jocpr.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 7. m.indiamart.com [m.indiamart.com]
- 8. echemi.com [echemi.com]
- 9. Wholesale Acetyl Acetone, Wholesale Acetyl Acetone Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. Hydrazine hydrate price,buy Hydrazine hydrate - chemicalbook [m.chemicalbook.com]
- 12. Phenyl hydrazine hydrochloride, 99% 59-88-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 13. Chalcone, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 14. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a core component of rigorous scientific practice. This guide provides a detailed, procedure-driven framework for the safe and compliant disposal of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, a brominated heterocyclic compound common in pharmaceutical and chemical research.[1][2] The principles and protocols outlined herein are designed to ensure the protection of personnel, the integrity of your research environment, and our shared ecosystem.
Hazard Identification and Inherent Risk Profile
Aggregated GHS information for similar compounds indicates the following primary hazards.[3][4][5]
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5] |
| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][5] |
Causality: The presence of the bromine atom and the pyrazole ring system contributes to its potential for biological activity and irritant properties. Brominated organic compounds can also pose environmental risks, as they can be persistent and bio-accumulative.[6] Therefore, disposal procedures must be designed to prevent release into the environment.
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management
Proper preparation is critical. Before beginning any waste consolidation or disposal procedures, ensure the following measures are in place.
Mandatory Personal Protective Equipment (PPE)
The identified hazards dictate a stringent PPE protocol to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[7]
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[7]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemical-resistant apron and long-sleeved clothing.[3]
-
Respiratory Protection: All handling and disposal preparation should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[8]
Spill Containment Readiness
Accidents can happen. An immediate and effective response minimizes risk.
-
Spill Kit: Ensure a chemical spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily accessible.
-
Emergency Stations: Confirm that eyewash stations and safety showers are unobstructed and operational.[3][4]
-
Neutralization (for Bromine Spills): While not for this specific compound, it is good practice to have a sodium thiosulfate solution available in labs where brominated compounds are handled, as it is used to neutralize elemental bromine.[9]
Step-by-Step Disposal Protocol for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible. It is crucial to remember that laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed otherwise by your institution's safety office.[10]
Workflow for Chemical Waste Disposal
Caption: Workflow for the safe disposal of chemical waste.
Step 1: Waste Classification and Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[11]
-
Pure/Neat Compound: Any unused or expired 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole should be disposed of as hazardous waste in its original container if possible, or a new, compatible container.
-
Solutions: Solutions containing this compound should be collected as hazardous liquid waste. Do not mix with other waste streams (e.g., halogenated and non-halogenated solvents should ideally be kept separate).
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with the compound must be collected as solid hazardous waste. Do not discard these items in the regular trash.[10]
Step 2: Container Selection and Labeling
The integrity of your waste containment is non-negotiable.
-
Container Choice: Use only containers that are chemically compatible with brominated organic compounds and any solvents present. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free of damage, and has a secure, leak-proof lid.[12]
-
Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[11][13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Bromo-1-isopropyl-3-methyl-1H-pyrazole" and any other components (e.g., solvents).
-
The approximate percentages of each component.
-
The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
Step 3: Waste Accumulation and Storage
Proper storage minimizes risks to laboratory personnel.
-
Keep Containers Closed: Hazardous waste containers must be kept tightly closed at all times, except when adding waste.[10][13] This prevents the release of vapors and protects the container's contents from contamination.
-
Designated Storage Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area should be under the control of laboratory personnel, at or near the point of generation.[12][13]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
Step 4: Final Disposal
Final disposal must be handled by qualified professionals.
-
Do Not Use Sink or Trash: Under no circumstances should 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole or its solutions be poured down the sink or disposed of in the regular trash.[10] This is a direct violation of environmental regulations and poses a significant risk.
-
Contact EHS: When the waste container is full or has been accumulating for a period defined by your institution's policies, contact your facility's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to arrange for a waste pickup.[10][13] They will ensure the waste is transported to a licensed and approved waste disposal plant.[3][4][14]
References
- Fisher Scientific. (2019, March 28). SAFETY DATA SHEET: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
- Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Bromopyrazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link].
- Reddit. (2017, September 16). Safely handling a liter of Bromine?. r/chemistry.
- Chemsrc. (2025, August 25). 4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Bromination. Retrieved from [Link].
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-5-isopropyl-1H-pyrazole. PubChem Compound Database.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-ethyl-1-methyl-1H-pyrazole AldrichCPR.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Chaine, A., et al. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC - NIH.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Khrustalev, D., et al. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Eurasian Chemico-Technological Journal, 21, 41-44.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cao, P. (2024, January 26).
- Jay Finechem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8.
- ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- Punagri Organics & Lifesciences. (n.d.). 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier.
- Chemchart. (n.d.). 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1).
- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5.
Sources
- 1. 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole | Jay Finechem [jayfinechem.com]
- 2. punagri.com [punagri.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9 | Chemsrc [chemsrc.com]
- 9. reddit.com [reddit.com]
- 10. vumc.org [vumc.org]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. danielshealth.com [danielshealth.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. fishersci.ca [fishersci.ca]
Navigating the Safe Handling of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole: A Guide for Laboratory Professionals
An Essential Guide for Researchers in Drug Development and Chemical Synthesis on the Personal Protective Equipment (PPE), Safe Handling, and Disposal of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.
Introduction: Understanding the Compound and its Associated Risks
Based on data from analogous compounds such as 4-bromo-3-methylpyrazole, 4-bromo-1-methyl-1H-pyrazole, and 4-bromo-5-isopropyl-1H-pyrazole, it is prudent to handle 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole with the assumption that it poses the following hazards:
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to work safely and effectively with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole. The following table outlines the recommended PPE.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Aromatic and halogenated hydrocarbons can degrade some glove materials. While specific breakthrough data for this compound is unavailable, nitrile and neoprene generally offer good resistance to a range of chemicals. Double-gloving provides an additional layer of protection in case of a breach in the outer glove. Always inspect gloves for any signs of degradation or perforation before and during use. |
| Eye and Face Protection | Chemical safety goggles and a face shield. Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face. |
| Body Protection | A fully buttoned lab coat, preferably a chemical-resistant apron over the lab coat. A standard lab coat provides a basic barrier. For procedures with a higher risk of splashes or spills, a chemical-resistant apron made of materials like rubber or PVC is recommended. |
| Respiratory Protection | To be used in a certified chemical fume hood. All handling of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation. If there is a potential for generating aerosols or dusts outside of a fume hood, a respirator with an appropriate organic vapor cartridge should be used. |
Procedural Guidance for Safe Handling and Operations
Adherence to a strict operational protocol is paramount to ensure a safe laboratory environment. The following step-by-step guidance, accompanied by the underlying scientific reasoning, will minimize exposure risk.
Preparation and Weighing
-
Designate a Handling Area: All work with 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole should be performed in a designated area within a certified chemical fume hood.
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, etc.) is clean and readily accessible within the fume hood. This minimizes movement and the potential for contamination outside the designated area.
-
Weighing Procedure: If the compound is a solid, handle it gently to avoid generating dust. If it is a liquid, use a calibrated pipette or syringe to transfer it. All weighing should be done on a tared weigh boat or in a sealed container within the fume hood.
Dissolution and Reaction Setup
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the pyrazole derivative to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the escape of vapors. Use ground-glass joints with appropriate clips or sealed systems.
-
Temperature Control: Be mindful of any exothermic reactions. Have an ice bath or other cooling method readily available.
Post-Reaction Work-up and Purification
-
Quenching: Any quenching of the reaction should be done slowly and cautiously, especially if reactive reagents were used.
-
Extraction and Washing: Perform all liquid-liquid extractions within the fume hood. Ensure the separatory funnel is properly vented to release any pressure buildup.
-
Solvent Removal: Use a rotary evaporator within the fume hood to remove solvents. Ensure the cold trap is functioning correctly to capture volatile organic compounds.
Spill and Emergency Procedures
In the event of a spill or personal exposure, immediate and correct action is crucial.
Spill Management
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal Plan
Proper disposal of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container. This includes unused product, contaminated absorbent materials, and disposable labware. Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal[3][4].
-
Container Management: Waste containers must be kept tightly closed when not in use and stored in a well-ventilated area, away from incompatible materials.
-
Disposal Protocol: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal. Incineration at high temperatures is a common disposal method for halogenated organic compounds[5].
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.
Caption: Decision workflow for PPE selection.
Conclusion: Fostering a Culture of Safety
While 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is a valuable tool in chemical research, its potential hazards necessitate a meticulous approach to safety. By understanding its risk profile, diligently using the correct personal protective equipment, adhering to safe handling procedures, and planning for emergencies and proper disposal, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document; always consult your institution's specific safety protocols and Chemical Hygiene Plan.
References
-
ChemSynthesis. (2025). 4-bromo-5-chloro-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-isopropyl-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-3-methyl-1H-pyrazole. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, September 6). Bromine. Retrieved from [Link]
-
Dr. Oracle. (2025, November 14). Immediate steps to follow after exposure to bromo-4-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
The University of British Columbia. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Sources
- 1. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
